molecular formula C11H12O4 B103863 Ethyl 1,4-benzodioxan-2-carboxylate CAS No. 4739-94-0

Ethyl 1,4-benzodioxan-2-carboxylate

カタログ番号: B103863
CAS番号: 4739-94-0
分子量: 208.21 g/mol
InChIキー: DDIGEMWIKJMEIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1,4-benzodioxan-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIGEMWIKJMEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963821
Record name Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4739-94-0
Record name Ethyl 1,4-benzodioxane-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004739940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1,4-benzodioxan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,4-benzodioxan-2-carboxylate is a key heterocyclic compound with significant applications in the pharmaceutical industry, most notably as a crucial intermediate in the synthesis of the alpha-1 adrenergic blocker, Doxazosin. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. It includes a detailed experimental protocol for its preparation, a summary of its physicochemical properties, and an in-depth analysis of its spectral data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. This compound, a prominent derivative, serves as a versatile building block for the synthesis of more complex molecules. Its primary importance lies in its role as a precursor to Doxazosin, a medication used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia.[1] A thorough understanding of its synthesis and characterization is therefore essential for the efficient and controlled production of these vital pharmaceuticals.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, involving the condensation of catechol with ethyl 2,3-dibromopropionate.[2] This reaction proceeds via a double nucleophilic substitution where the two hydroxyl groups of catechol displace the bromine atoms of the propionate ester, forming the 1,4-dioxane ring.

Experimental Protocol

Materials:

  • Catechol

  • Ethyl 2,3-dibromopropionate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (dry)

  • Chloroform

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of catechol (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and dry acetone is prepared.

  • Addition of Reactant: Ethyl 2,3-dibromopropionate (1.1 equivalents) is added dropwise to the stirred suspension at room temperature.[3]

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to remove the acetone.

  • Extraction: The resulting residue is dissolved in chloroform and washed successively with a 5% sodium hydroxide solution and water.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation to afford a colorless to pale yellow oil.

Characterization and Data Presentation

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂O₄[4]
Molecular Weight 208.21 g/mol [4]
Appearance Colorless to slightly yellow, clear liquid[4]
Boiling Point 115 °C at 0.2 mmHg[4]
Density 1.208 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.523
Spectroscopic Data

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic, dioxanyl, and ethyl ester protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.95 - 6.85m-4H, Ar-H
4.85dd8.0, 4.01H, O-CH-CO
4.40dd12.0, 4.01H, O-CH H'
4.30q7.12H, O-CH ₂-CH₃
4.15dd12.0, 8.01H, O-CHH'
1.30t7.13H, O-CH₂-CH

The ¹³C NMR spectrum confirms the presence of eleven distinct carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
168.5C =O (ester)
142.8Ar-C -O
142.2Ar-C -O
122.5Ar-C H
122.0Ar-C H
117.5Ar-C H
117.0Ar-C H
71.5O-C H-CO
65.0O-C H₂
62.0O-C H₂-CH₃
14.0O-CH₂-C H₃

The FT-IR spectrum displays characteristic absorption bands corresponding to the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (aliphatic)
1745StrongC=O stretch (ester)
1600, 1500MediumC=C stretch (aromatic)
1280StrongC-O stretch (ester)
1220StrongC-O-C stretch (aryl ether)
1120StrongC-O-C stretch (aliphatic ether)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 208. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ester group (-COOC₂H₅, m/z = 73).

m/zPossible Fragment Ion
208[M]⁺
163[M - OC₂H₅]⁺
135[M - COOC₂H₅]⁺
109[Benzodioxan]⁺ fragment

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis of this compound and its subsequent use as a key intermediate in the synthesis of Doxazosin.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_doxazosin Synthesis of Doxazosin catechol Catechol reagents1 K₂CO₃, Acetone Reflux catechol->reagents1 edbp Ethyl 2,3-dibromopropionate edbp->reagents1 product This compound reagents1->product Williamson Ether Synthesis intermediate1 1,4-Benzodioxan-2-carboxylic acid product->intermediate1 Hydrolysis reagent2 SOCl₂ or other coupling agent intermediate1->reagent2 reagent3 Piperazine intermediate1->reagent3 Direct Amidation intermediate2 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine reagent4 2-Chloro-4-amino-6,7- dimethoxyquinazoline intermediate2->reagent4 reagent2->intermediate2 Amidation reagent3->intermediate2 doxazosin Doxazosin reagent4->doxazosin Nucleophilic Aromatic Substitution

References

Technical Guide: Physicochemical Properties of Ethyl 1,4-Benzodioxan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-benzodioxan-2-carboxylate is a versatile heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2] Its benzodioxane framework provides a stable and reactive scaffold, making it a valuable building block in medicinal chemistry, particularly for the development of therapeutics targeting neurological disorders.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination and a summary of its role in synthetic chemistry.

Chemical Identity

  • IUPAC Name: ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

  • Synonyms: 1,4-Benzodioxane-2-carboxylic acid ethyl ester, Ethyl 2,3-dihydrobenzo[b][3][4]dioxine-2-carboxylate[5]

  • CAS Number: 4739-94-0[1][5]

  • Molecular Formula: C₁₁H₁₂O₄[1]

  • Molecular Weight: 208.21 g/mol [1]

  • SMILES: CCOC(=O)C1COC2=CC=CC=C2O1

  • InChI Key: DDIGEMWIKJMEIU-UHFFFAOYSA-N[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, formulation, and reaction optimization.

PropertyValueReference
Appearance Colorless to slightly yellow clear liquid[1]
Boiling Point 115 °C at 0.2 mmHg88-95 °C at 0.3 mmHg[1][6][5]
Density 1.21 g/mL1.208 g/mL at 25 °C[1][5]
Refractive Index (n²⁰/D) 1.521.523[1][5]
Melting Point Not available (liquid at room temperature)
pKa Experimental data not available. As an ethyl ester, it is a very weak carbon acid. For comparison, the pKa of ethyl acetate's α-proton is estimated to be around 25.6 in aqueous solution.
LogP (calculated) 2.1 (XLogP3)[3]
Solubility Described as having favorable solubility and compatibility with various solvents, though quantitative data is limited.[1]
Storage Store at room temperature under an inert atmosphere.[5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and synthesis are provided below.

Synthesis of this compound

A general and widely cited method for the synthesis of this compound involves the condensation of catechol with ethyl 2,3-dibromopropionate.[5]

Materials:

  • Catechol

  • Ethyl 2,3-dibromopropionate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Dichloromethane

  • 5% Sodium hydroxide (NaOH) solution

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of catechol (0.11 mol), ethyl 2,3-dibromopropionate (0.1 mol), and anhydrous potassium carbonate (0.3 mol) is refluxed in anhydrous acetone (200 mL) for 18 hours.

  • After the reaction is complete, acetone is removed by distillation under reduced pressure.

  • The resulting residue is dissolved in dichloromethane.

  • The organic phase is washed sequentially with water, 5% NaOH solution, 5% HCl solution, and a saturated NaCl solution.

  • The organic phase is then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure, and the residue is purified by distillation to yield this compound.[5]

Determination of Boiling Point under Reduced Pressure

The boiling point of this compound is determined at reduced pressure to avoid decomposition at higher temperatures.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Vacuum pump

  • Manometer

  • Heating mantle

Procedure:

  • The liquid is placed in the distillation flask with boiling chips.

  • The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.

  • The system is evacuated to the desired pressure (e.g., 0.2-0.3 mmHg), which is monitored by a manometer.

  • The liquid is heated gently until it boils.

  • The temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point at that specific pressure.

Determination of Density

The density of the liquid ester can be determined using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermostatic bath

Procedure:

  • The empty pycnometer is cleaned, dried, and weighed.

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped, and placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • The excess liquid is removed, and the outside of the pycnometer is carefully cleaned and dried.

  • The filled pycnometer is weighed.

  • The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through the liquid and is a useful parameter for identification and purity assessment. It is measured using a refractometer.

Apparatus:

  • Abbe refractometer or a digital refractometer

  • Constant temperature water bath (if not integrated into the refractometer)

  • Light source (typically a sodium D line at 589 nm)

Procedure:

  • The refractometer is calibrated using a standard of known refractive index.

  • A few drops of the sample are placed on the prism of the refractometer.

  • The prism is closed, and the sample is allowed to reach the set temperature (e.g., 20 °C).

  • The light source is switched on, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read from the instrument's scale.

Role in Drug Development and Logical Pathways

This compound is primarily recognized for its role as a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2] The 1,4-benzodioxan moiety is a common scaffold in drugs with diverse biological activities.

Derivatives of 1,4-benzodioxan have been investigated for a range of therapeutic applications, including:

  • α-Adrenergic Receptor Antagonists: Used in the treatment of hypertension and benign prostatic hyperplasia. Doxazosin is a notable example derived from a 1,4-benzodioxan structure.

  • Antidepressants and Anxiolytics: Compounds with the 1,4-benzodioxan nucleus have shown affinity for serotonin receptors.

  • Antihyperlipidemic Agents: Some studies have explored derivatives of ethyl (1,4-benzodioxan-2-yl) carboxylate for their potential to lower triglyceride levels.

The synthetic utility of this compound lies in the reactivity of its ester group, which can be readily converted into other functional groups such as amides, hydrazides, or reduced to an alcohol, allowing for the introduction of diverse substituents and the construction of more complex molecules.

Visualizations

Synthetic Workflow

Synthesis_Workflow catechol Catechol reflux Reflux (18h) catechol->reflux dibromo Ethyl 2,3-dibromopropionate dibromo->reflux reagents K₂CO₃, Acetone reagents->reflux workup Workup & Purification reflux->workup product This compound workup->product

Synthesis of this compound.
Role as a Pharmaceutical Intermediate

Pharmaceutical_Intermediate start This compound intermediate 1,4-Benzodioxan Derivatives start->intermediate Chemical Modification (e.g., amidation, reduction) pharma1 α-Adrenergic Receptor Antagonists (e.g., for Hypertension) intermediate->pharma1 pharma2 Serotonin Receptor Modulators (e.g., for Neurological Disorders) intermediate->pharma2 pharma3 Potential Antihyperlipidemic Agents intermediate->pharma3

Pathway from intermediate to potential pharmaceuticals.

References

Spectroscopic Profile of Ethyl 1,4-Benzodioxan-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 1,4-benzodioxan-2-carboxylate, a significant building block in medicinal chemistry.

This document compiles and presents the available spectroscopic data in a structured format, alongside detailed experimental protocols to ensure reproducibility and accurate interpretation of results.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.95 - 6.85m4H, Aromatic
4.88dd8.1, 3.31H, O-CH-COO
4.40dd11.7, 3.31H, O-CH₂
4.31dd11.7, 8.11H, O-CH₂
4.25q7.12H, O-CH₂-CH₃
1.28t7.13H, O-CH₂-CH₃

Solvent: CDCl₃

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmAssignment
168.3C=O
142.9Aromatic C-O
141.9Aromatic C-O
122.0Aromatic CH
121.8Aromatic CH
117.4Aromatic CH
117.2Aromatic CH
71.3O-CH-COO
64.6O-CH₂
61.9O-CH₂-CH₃
14.1O-CH₂-CH₃

Solvent: CDCl₃. Data sourced from Aust. J. Chem., 1996, 49, 533.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~1745StrongC=O stretch (Ester)
~1280, ~1050StrongC-O stretch
~1590, ~1490MediumC=C stretch (Aromatic)
~2980MediumC-H stretch (Aliphatic)
~3050WeakC-H stretch (Aromatic)
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
208High[M]⁺ (Molecular Ion)
135High[M - CO₂Et]⁺

Note: The mass spectrum is predicted based on the molecular weight and common fragmentation patterns of similar compounds. The molecular weight of this compound is 208.21 g/mol .[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans are typically averaged.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. Typically, 1024 scans are averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data is processed with a Fourier transform, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the solvent signal for ¹³C (77.16 ppm for CDCl₃).

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) plates.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum. A total of 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is converted to a spectrum via Fourier transform. The spectrum is then presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is used.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

  • Ionization: In EI mode, the sample is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition and Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of Ethyl 1,4-benzodioxan-2-carboxylate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 1,4-benzodioxan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-benzodioxan-2-carboxylate is a pivotal chiral building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of the alpha-1 adrenergic receptor antagonist, Doxazosin.[1][2] The pharmacological activity of such chiral molecules is intrinsically linked to their three-dimensional structure and conformational preferences. A thorough understanding of the molecular architecture of this compound is therefore crucial for the rational design of novel therapeutic agents and the optimization of synthetic pathways. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, integrating experimental data and computational insights.

Molecular Structure

The molecular structure of this compound consists of a benzene ring fused to a 1,4-dioxane ring, with an ethyl carboxylate substituent at the C2 position of the dioxane ring. The presence of a stereocenter at the C2 position means the molecule can exist as (R) and (S) enantiomers.

Structural Data

Quantitative structural parameters, including bond lengths, bond angles, and torsion angles, are essential for a precise description of the molecular geometry. In the absence of a specific crystal structure for the ethyl ester, the following table presents data derived from the crystal structure of (R)-1,4-benzodioxane-2-carboxylic acid and supplemented by computational modeling, which offers a reliable approximation of the ethyl ester's structure.

ParameterBond/Atoms InvolvedExperimental Value (Å or °) for Acid[2]Theoretical Value (Å or °) - MOPAC AM1 for Acid[2]
Bond Lengths (Å)
C7-O11.3751.383
O1-C21.4331.421
C2-C31.5121.527
C3-O41.4281.425
O4-C51.3781.384
C5-C61.3851.396
C6-C111.3821.396
C11-C101.3811.395
C10-C91.3831.395
C9-C71.3821.396
C2-C121.5161.512
C12-O131.2061.231
C12-O141.3171.354
Bond Angles ( °)
C7-O1-C2114.6112.9
O1-C2-C3109.1109.2
C2-C3-O4109.5109.3
C3-O4-C5114.9113.1
O4-C5-C6120.7120.9
C5-C6-C11120.1120.2
C6-C11-C10119.9119.8
C11-C10-C9120.2120.2
C10-C9-C7119.8119.8
C9-C7-O1120.6120.9
O1-C2-C12109.5110.1
C3-C2-C12112.5112.2
C2-C12-O13124.9124.8
C2-C12-O14111.4112.0
O13-C12-O14123.7123.2
Torsion Angles ( °)
C7-O1-C2-C3-58.9-60.1
O1-C2-C3-O460.561.2
C2-C3-O4-C5-59.8-60.3
C3-O4-C5-C6178.6179.9

Conformational Analysis

The 1,4-dioxane ring in this compound is not planar and, as established for the parent carboxylic acid, adopts a half-chair conformation.[2] In this conformation, the substituent at the C2 position can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is a critical determinant of the molecule's overall shape and its interactions with biological targets.

Computational studies on related 2-substituted 1,4-benzodioxane derivatives suggest that the equatorial conformation is generally favored, as it minimizes steric interactions. The energy difference between the axial and equatorial conformers can be determined using computational chemistry methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

Conformational Isomers of this compound

G Equatorial This compound (Pseudo-equatorial) Axial This compound (Pseudo-axial) Equatorial->Axial Ring Inversion Energy Energy Difference (ΔE) Pseudo-equatorial is generally more stable Axial->Equatorial Ring Inversion

Caption: Conformational equilibrium between pseudo-equatorial and pseudo-axial forms.

Experimental Protocols

X-ray Crystallography

The determination of the precise molecular geometry of this compound in the solid state would be achieved through single-crystal X-ray diffraction. A general protocol for this technique involves the following steps:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D and 2D NMR Spectra Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Data Analysis:

    • Chemical Shifts: The chemical shifts of the protons and carbons provide information about the electronic environment of the nuclei.

    • Coupling Constants: The magnitude of the coupling constants between protons, particularly the vicinal coupling constants (³JHH), can be used to determine dihedral angles via the Karplus equation, providing insights into the ring conformation.

    • NOESY: Through-space correlations observed in the NOESY spectrum can identify protons that are in close proximity, which is invaluable for distinguishing between different conformers (e.g., axial vs. equatorial orientation of the C2 substituent).

Biological Relevance and Signaling Pathways

This compound is a precursor to Doxazosin, a potent and selective antagonist of α₁-adrenergic receptors.[1] Doxazosin is used clinically for the treatment of hypertension and benign prostatic hyperplasia.[3] The antagonism of α₁-adrenergic receptors by doxazosin blocks the signaling cascade initiated by the binding of endogenous catecholamines like norepinephrine and epinephrine.

Alpha-1 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the α₁-adrenergic receptor and the point of inhibition by Doxazosin.

G cluster_membrane Cell Membrane cluster_gprotein Gq Protein Alpha1_AR α1-Adrenergic Receptor Gq Gαq Alpha1_AR->Gq Activates Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->Alpha1_AR Binds Doxazosin Doxazosin (Antagonist) Doxazosin->Alpha1_AR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates Gbg Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Doxazosin blocks the α1-adrenergic receptor signaling cascade.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. The benzodioxane core adopts a stable half-chair conformation, with the ethyl carboxylate substituent preferentially occupying a pseudo-equatorial position. While detailed experimental structural data for the ethyl ester is pending, analysis of the parent carboxylic acid and computational methods provide a robust model of its three-dimensional architecture. A comprehensive understanding of these structural features is paramount for the design and development of new pharmaceuticals that leverage the privileged 1,4-benzodioxane scaffold.

References

The Versatile Scaffold: Unlocking the Biological Potential of Ethyl 1,4-benzodioxan-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1,4-benzodioxan moiety, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Ethyl 1,4-benzodioxan-2-carboxylate, in particular, serves as a crucial synthetic intermediate for the elaboration of diverse derivatives exhibiting promising pharmacological activities. This technical guide provides a comprehensive overview of the biological activities associated with this scaffold, focusing on its anticancer and antimicrobial potential. Detailed experimental protocols for key biological assays and visualizations of implicated signaling pathways are presented to facilitate further research and development in this area.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the 1,4-benzodioxan scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanisms of action often involve the modulation of critical signaling pathways that control cell growth, proliferation, and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 1,4-benzodioxan derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented.

Compound IDCancer Cell LineIC50 (µM)Reference
7e (hydrazone derivative) MDA-MB-435 (Melanoma)0.20[1]
M14 (Melanoma)0.46[1]
SK-MEL-2 (Melanoma)0.57[1]
UACC-62 (Melanoma)0.27[1]
7a (1,3,4-oxadiazole derivative) Human Umbilical Vein Endothelial Cells (HUVEC)Potent activity reported[2]
C4 (thiosemicarbazone derivative) HT-29 (Colon Cancer)6.7[3]
MCF7 (Breast Cancer)14.5[3]
HepG2 (Liver Cancer)16.8[3]
A549 (Lung Cancer)23.7[3]
Implicated Signaling Pathways

mTOR Signaling Pathway:

Several 1,4-benzodioxane-hydrazone derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) kinase.[1] mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Its signaling pathway is often dysregulated in cancer. Inhibition of mTOR can lead to the suppression of tumor growth.

mTOR_Pathway cluster_upstream Upstream Signals Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Benzodioxan Derivative Benzodioxan Derivative Benzodioxan Derivative->mTORC1

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of 1,4-benzodioxan derivatives.

Methionine Aminopeptidase II (MetAP2) Signaling Pathway:

Certain 1,3,4-oxadiazole derivatives incorporating the 1,4-benzodioxan moiety have been identified as potent inhibitors of methionine aminopeptidase type II (MetAP2).[2] MetAP2 is an enzyme crucial for the processing of newly synthesized proteins and is essential for the proliferation of endothelial cells, a key process in angiogenesis (the formation of new blood vessels) which is vital for tumor growth. Inhibition of MetAP2 can thus lead to anti-angiogenic and antitumor effects.

MetAP2_Pathway Nascent Polypeptide Nascent Polypeptide MetAP2 MetAP2 Nascent Polypeptide->MetAP2 N-terminal Methionine Cleavage Processed Protein Processed Protein MetAP2->Processed Protein Endothelial Cell Proliferation Endothelial Cell Proliferation Processed Protein->Endothelial Cell Proliferation Angiogenesis Angiogenesis Endothelial Cell Proliferation->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Benzodioxan Derivative Benzodioxan Derivative Benzodioxan Derivative->MetAP2

Figure 2: Role of MetAP2 in angiogenesis and its inhibition by 1,4-benzodioxan derivatives.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 1,4-benzodioxan derivative to be tested (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed Cells Seed Cells Add Compounds Add Compounds Seed Cells->Add Compounds Prepare Compounds Prepare Compounds Prepare Compounds->Add Compounds Incubate Incubate Add Compounds->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_Formazan Incubate (Formazan formation) Add MTT->Incubate_Formazan Solubilize Solubilize Incubate_Formazan->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance Calculate Viability Calculate Viability Read Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

Figure 3: Experimental workflow for the MTT cell viability assay.

Antimicrobial Activity: A Promising Avenue for New Antibacterials

In addition to their anticancer properties, derivatives of the 1,4-benzodioxan scaffold have shown notable activity against a range of pathogenic bacteria. This suggests their potential as a foundation for the development of novel antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various 1,4-benzodioxan derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
3d (1,3,4-oxadiazole derivative) Staphylococcus aureus0.25-1[4]
Bacillus subtilis0.25-1[4]
Escherichia coli0.25-1[4]
3g (1,3,4-oxadiazole derivative) Staphylococcus aureus0.25-1[4]
Bacillus subtilis0.25-1[4]
Escherichia coli0.25-1[4]
3h (1,3,4-oxadiazole derivative) Staphylococcus aureus0.25-1[4]
Bacillus subtilis0.25-1[4]
Escherichia coli0.25-1[4]
FZ95 (benzamide derivative) Methicillin-resistant S. aureus (MRSA)0.25[5]
Methicillin-sensitive S. aureus (MSSA)0.25[5]
FZ100 (benzamide derivative) Methicillin-resistant S. aureus (MRSA)0.1[5]
Methicillin-sensitive S. aureus (MSSA)0.1[5]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 1,4-benzodioxan derivative to be tested (stock solution in DMSO)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

MIC_Workflow Prepare Inoculum Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Serial Dilutions Prepare Serial Dilutions of Compound in Plate Serial Dilutions->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read Results Read for Turbidity Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Figure 4: Workflow for the broth microdilution MIC determination assay.

Conclusion

The "this compound" scaffold is a versatile platform for the development of novel therapeutic agents. The derivatives synthesized from this core structure have demonstrated significant potential in the fields of oncology and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of this promising chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for advancing them towards clinical applications.

References

Ethyl 1,4-Benzodioxan-2-carboxylate: A Chiral Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,4-benzodioxan-2-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic structure and the presence of a stereocenter at the C2 position make it a crucial intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and chiral resolution of this compound. It further details its application in the development of therapeutics, with a particular focus on α1-adrenoceptor antagonists such as Doxazosin. Detailed experimental protocols for key synthetic and resolution steps are provided, alongside a summary of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the scientific concepts.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1] The chirality of 2-substituted 1,4-benzodioxanes is often a critical determinant of their biological activity, underscoring the importance of enantiomerically pure starting materials in drug synthesis.[2] this compound, a key chiral synthon, serves as a precursor for the synthesis of various therapeutic agents, including those targeting neurological disorders and cardiovascular diseases.[3][4] Its S-enantiomer is a particularly valuable intermediate for the preparation of the antihypertensive drug Doxazosin.[5][6] This guide will delve into the technical aspects of utilizing this chiral building block in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of racemic this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[7]
Molecular Weight 208.21 g/mol [7]
CAS Number 4739-94-0[7]
Appearance White solid[8]
Boiling Point 287.2 °C at 760 mmHg[7]
Density 1.2 ± 0.1 g/cm³[7]
Flash Point 123.6 ± 27.1 °C[7]
Refractive Index 1.522[7]

Synthesis of Racemic this compound

The synthesis of the racemic form of this compound is a crucial first step before chiral resolution. The most common and efficient method involves the condensation of catechol with ethyl 2,3-dibromopropionate.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is based on a widely cited method.[6][8]

Materials:

  • Catechol

  • Ethyl 2,3-dibromopropionate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of catechol in dry acetone, add anhydrous potassium carbonate.

  • Add ethyl 2,3-dibromopropionate dropwise to the reaction mixture.

  • Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure racemic this compound.

A general workflow for the synthesis is depicted below:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product catechol Catechol reflux Reflux catechol->reflux dibromo Ethyl 2,3-dibromopropionate dibromo->reflux k2co3 K₂CO₃ (Base) k2co3->reflux acetone Acetone (Solvent) acetone->reflux filter Filtration reflux->filter concentrate Concentration filter->concentrate chromatography Column Chromatography concentrate->chromatography product Racemic Ethyl 1,4-benzodioxan-2-carboxylate chromatography->product

Synthesis of Racemic this compound.

Chiral Resolution

Obtaining enantiomerically pure forms of this compound is paramount for its use as a chiral building block. Both enzymatic and chemical resolution methods have been successfully employed.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for separating enantiomers. Lipases and esterases are commonly used to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester and the resulting carboxylic acid.

Lipases, such as Candida antarctica lipase B (CAL-B), can catalyze the enantioselective transesterification of racemic 1,4-benzodioxan-2-carboxylic acid to the corresponding (S)-ethyl ester.[6]

Table 2: Lipase Screening for Kinetic Resolution [9]

Lipase SourceProduct Yield (%)Enantiomeric Excess (e.e.) of Product (%)
Candida rugosa (L-1)5-
Candida antarctica B (CAL-B)5192.7
Thermomyces lanuginosus (Novozyme 871)50-

This protocol is based on the work of Kasture et al. (2005).[6]

Materials:

  • Racemic 1,4-benzodioxan-2-carboxylic acid

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Ethyl acetate (as acyl donor and solvent)

  • Phosphate buffer

  • Sodium bicarbonate solution

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve racemic 1,4-benzodioxan-2-carboxylic acid in ethyl acetate.

  • Add the immobilized lipase to the solution.

  • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 28 °C).

  • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (e.e.).

  • Once the desired conversion (ideally ~50%) is reached, filter off the enzyme.

  • Wash the organic phase with sodium bicarbonate solution to extract the unreacted (R)-1,4-benzodioxan-2-carboxylic acid.

  • The organic phase contains the desired (S)-ethyl 1,4-benzodioxan-2-carboxylate. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Acidify the aqueous phase with dilute HCl to precipitate the (R)-1,4-benzodioxan-2-carboxylic acid, which can be extracted with ethyl acetate.

The workflow for this enzymatic resolution is illustrated below:

G cluster_start Starting Material cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Products racemate Racemic 1,4-benzodioxan-2-carboxylic acid lipase Lipase (e.g., CAL-B) + Ethyl Acetate racemate->lipase extraction Liquid-Liquid Extraction lipase->extraction s_ester (S)-Ethyl 1,4-benzodioxan-2-carboxylate extraction->s_ester Organic Phase r_acid (R)-1,4-benzodioxan-2-carboxylic acid extraction->r_acid Aqueous Phase (after acidification)

Enzymatic Kinetic Resolution Workflow.

Chemical Resolution

Chemical resolution via the formation of diastereomeric salts is another effective method. This involves reacting the racemic 1,4-benzodioxan-2-carboxylic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

This protocol is based on the work of Bolchi et al. (2005).[10]

Materials:

  • Racemic 1,4-benzodioxan-2-carboxylic acid

  • Chiral resolving agent (e.g., (S)-1-(p-nitrophenyl)ethylamine or (S)-1-(p-methylphenyl)ethylamine)

  • Methanol or ethanol

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the racemic 1,4-benzodioxan-2-carboxylic acid in a suitable solvent (e.g., methanol or ethanol).

  • Add a solution of the chiral amine in the same solvent.

  • Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration.

  • The enantiomerically enriched carboxylic acid can be liberated from the diastereomeric salt by treatment with a dilute acid (e.g., HCl) and extraction with an organic solvent (e.g., ethyl acetate).

  • The enantiomeric purity of the resolved acid should be determined by chiral HPLC.

Applications in Drug Development: The Case of Doxazosin

The (S)-enantiomer of this compound is a key intermediate in the synthesis of Doxazosin, a selective α1-adrenoceptor antagonist used for the treatment of hypertension and benign prostatic hyperplasia.

Synthesis of Doxazosin from (S)-Ethyl 1,4-benzodioxan-2-carboxylate

The synthesis involves the amidation of the (S)-ester with a suitable piperazine derivative. A general synthetic scheme is outlined below.

G s_ester (S)-Ethyl 1,4-benzodioxan- 2-carboxylate amidation Amidation s_ester->amidation piperazine 1-(2,3-dimethoxyphenyl)piperazine piperazine->amidation doxazosin (S)-Doxazosin amidation->doxazosin

Synthesis of (S)-Doxazosin.

Mechanism of Action: α1-Adrenergic Receptor Signaling

Doxazosin exerts its therapeutic effect by blocking α1-adrenergic receptors. These are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade leading to smooth muscle contraction.[4][11] By antagonizing these receptors, Doxazosin promotes vasodilation and relaxation of smooth muscle in the prostate and bladder neck.

The signaling pathway of the α1-adrenergic receptor is depicted below:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ar α1-Adrenergic Receptor gq Gq protein ar->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response Leads to agonist Agonist (e.g., Norepinephrine) agonist->ar Activates antagonist Antagonist (e.g., Doxazosin) antagonist->ar Blocks

α1-Adrenergic Receptor Signaling Pathway.

Conclusion

This compound is a highly valuable chiral building block in modern drug discovery. Its efficient racemic synthesis followed by robust enzymatic or chemical resolution methods provides access to enantiomerically pure intermediates essential for the development of stereospecific pharmaceuticals. The successful application of its (S)-enantiomer in the synthesis of Doxazosin highlights its significance. A thorough understanding of the synthesis, resolution, and application of this building block, as detailed in this guide, is crucial for researchers and scientists in the pharmaceutical industry. The continued exploration of derivatives based on this scaffold holds promise for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

The Dawn of Adrenergic Blockade: A Technical Guide to the Discovery and History of 1,4-Benzodioxane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of 1,4-benzodioxane compounds, a chemical scaffold that has served as a versatile template in medicinal chemistry for decades. From their early beginnings as α-adrenergic antagonists to their role in the development of modern therapeutics, this document provides a comprehensive overview of the key compounds, experimental protocols, and pharmacological principles that underpin this important class of molecules.

Introduction: The Emergence of a Privileged Scaffold

The 1,4-benzodioxane core, a bicyclic system fusing a benzene ring with a 1,4-dioxane ring, first appeared in the chemical literature in the late 19th century. However, its profound impact on pharmacology began in the early 1930s at the Pasteur Institute in France. There, the pioneering work of Ernest Fourneau and Daniel Bovet on a series of 1,4-benzodioxane derivatives led to the groundbreaking discovery of the first-ever alpha-adrenergic blocking agent and, serendipitously, the first antihistamine.[1] This early research laid the foundation for a deeper understanding of the sympathetic nervous system and opened new avenues for therapeutic intervention.

The 1,4-benzodioxane scaffold's enduring legacy lies in its ability to be readily modified, allowing for the fine-tuning of pharmacological activity. This has led to the development of a multitude of derivatives with diverse biological activities, targeting not only adrenergic receptors but also serotonergic and other receptor systems.[2][3] This guide will focus on the foundational discoveries that established 1,4-benzodioxanes as a cornerstone of adrenergic pharmacology.

The Pioneering Compound: Piperoxan

The history of 1,4-benzodioxane as a pharmacologically active scaffold is inextricably linked to the discovery of piperoxan (also known as benodaine or Fourneau 933). Synthesized in the early 1930s by Fourneau and Bovet, piperoxan was initially investigated for its effects on the sympathetic nervous system.[1] Their findings, published in 1933, demonstrated its ability to antagonize the effects of adrenaline, marking the discovery of the first α-adrenergic blocking agent.[1]

Interestingly, their research also revealed that piperoxan could counteract histamine-induced bronchospasm in guinea pigs, thus identifying it as the first antihistamine.[1] This dual activity, while fascinating, was accompanied by toxic effects in humans, which ultimately limited its clinical utility.[1] Nevertheless, the discovery of piperoxan was a landmark achievement, paving the way for the development of safer and more selective adrenergic antagonists and antihistamines. For his extensive contributions to pharmacology, including the work on antihistamines, Daniel Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.[1]

Key Historical Milestones
  • Late 1800s: The first synthesis of the 1,4-benzodioxane scaffold is achieved.

  • Early 1930s: Ernest Fourneau and Daniel Bovet synthesize piperoxan at the Pasteur Institute.[1]

  • 1933: Fourneau and Bovet publish their findings on the sympatholytic (α-adrenergic blocking) and antihistaminic properties of piperoxan.[1]

  • 1939: Anne-Marie Staub, a student of Bovet and Fourneau, publishes the first structure-activity relationship (SAR) study of antihistamines, building upon the initial discovery of piperoxan.[1]

  • 1957: Daniel Bovet is awarded the Nobel Prize in Physiology or Medicine for his discoveries of synthetic compounds that block the action of certain body substances, and especially their action on the vascular system and skeletal muscles.

Quantitative Pharmacological Data

The early 1,4-benzodioxane compounds were primarily characterized by their ability to antagonize the effects of adrenaline and noradrenaline at α-adrenergic receptors. The following table summarizes the available quantitative data for key early compounds. It is important to note that the methods for determining binding affinities have evolved, and early data may have been derived from functional assays rather than direct radioligand binding studies.

CompoundTarget Receptor(s)Binding Affinity (Ki) [nM]Assay MethodReference
Piperoxan α1-adrenergic130Radioligand Binding ([³H]prazosin)
α2-adrenergic33Radioligand Binding ([³H]clonidine)
Prosympal α-adrenergicData not readily available in searched literature-
Doxazosin α1-adrenergic1.1Radioligand Binding ([³H]prazosin)

Experimental Protocols

The following sections detail the methodologies for the synthesis and pharmacological evaluation of early 1,4-benzodioxane compounds, reflecting the techniques available in the mid-20th century.

Synthesis of Piperoxan

The synthesis of piperoxan from catechol is a multi-step process that was patented by Fourneau.[1]

Step 1: Synthesis of 2-hydroxymethyl-1,4-benzodioxane

  • Reaction Setup: A mixture of catechol (1 mole), epichlorohydrin (1.1 moles), and a catalytic amount of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., aqueous ethanol) is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 2-hydroxymethyl-1,4-benzodioxane.

  • Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Step 2: Synthesis of 2-chloromethyl-1,4-benzodioxane

  • Reaction Setup: 2-hydroxymethyl-1,4-benzodioxane (1 mole) is dissolved in an inert solvent (e.g., chloroform or dichloromethane) in a reaction flask fitted with a dropping funnel and a gas outlet. The flask is cooled in an ice bath.

  • Reaction Conditions: Thionyl chloride (1.1 moles) is added dropwise to the cooled solution with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Isolation: The excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude 2-chloromethyl-1,4-benzodioxane is used in the next step without further purification.

Step 3: Synthesis of Piperoxan

  • Reaction Setup: 2-chloromethyl-1,4-benzodioxane (1 mole) is dissolved in a suitable solvent (e.g., ethanol or toluene) in a reaction vessel.

  • Reaction Conditions: Piperidine (2.2 moles, with one equivalent acting as a base to neutralize the HCl formed) is added to the solution. The mixture is heated to reflux and maintained at this temperature for several hours.

  • Work-up and Isolation: After cooling, the reaction mixture is filtered to remove piperidine hydrochloride. The filtrate is concentrated under reduced pressure.

  • Purification: The crude piperoxan is purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Pharmacological Evaluation: In Vitro Isolated Tissue Assays

During the era of piperoxan's discovery, the primary method for evaluating pharmacological activity was through the use of isolated organ bath experiments. These assays measure the physiological response of a tissue (e.g., muscle contraction or relaxation) to a drug.

General Protocol for Assessing α-Adrenergic Antagonism:

  • Tissue Preparation: An appropriate animal tissue rich in α-adrenergic receptors, such as a strip of rabbit aorta or rat vas deferens, is dissected and mounted in an organ bath. The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (typically 37°C) and aerated with a mixture of 95% O₂ and 5% CO₂.

  • Transducer and Recording: One end of the tissue is attached to a fixed point, and the other end is connected to a force transducer. The transducer measures changes in tissue tension (contraction or relaxation), which are recorded on a polygraph or a computerized data acquisition system.

  • Equilibration: The tissue is allowed to equilibrate in the organ bath for a period of time (e.g., 60-90 minutes) until a stable baseline tension is achieved.

  • Agonist Dose-Response Curve: A cumulative concentration-response curve to an α-adrenergic agonist (e.g., adrenaline or noradrenaline) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.

  • Antagonist Incubation: The tissue is washed to remove the agonist and allowed to return to baseline. The 1,4-benzodioxane compound to be tested (the antagonist) is then added to the organ bath at a specific concentration and incubated with the tissue for a predetermined period (e.g., 30-60 minutes).

  • Shift in Agonist Dose-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve to the same α-adrenergic agonist is generated.

  • Data Analysis: The potency of the antagonist is determined by the extent to which it shifts the agonist's concentration-response curve to the right. A competitive antagonist will cause a parallel rightward shift without depressing the maximum response. The pA₂ value, a measure of antagonist potency, can be calculated from these shifts.

Visualizing the Mechanisms and Workflows

To better understand the biological context and the discovery process of 1,4-benzodioxane compounds, the following diagrams illustrate the key signaling pathway and a representative experimental workflow.

Alpha-1 Adrenergic Receptor Signaling Pathway

The primary target of many early 1,4-benzodioxane compounds was the α1-adrenergic receptor. The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to smooth muscle contraction.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1_receptor α1-Adrenergic Receptor g_protein Gq/11 alpha1_receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc PKC Activation dag->pkc contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction norepinephrine Norepinephrine (Agonist) norepinephrine->alpha1_receptor Binds & Activates benzodioxane 1,4-Benzodioxane (Antagonist) benzodioxane->alpha1_receptor Binds & Blocks drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_sar Analysis & Optimization synthesis Synthesis of 1,4-Benzodioxane Derivatives organ_bath Isolated Organ Bath (e.g., Rabbit Aorta) synthesis->organ_bath Test Compound agonist_challenge Adrenaline/ Noradrenaline Challenge organ_bath->agonist_challenge antagonist_activity Measure Antagonistic Activity (pA₂) agonist_challenge->antagonist_activity animal_model Animal Model (e.g., Anesthetized Dog) antagonist_activity->animal_model Active Compound bp_measurement Blood Pressure Measurement animal_model->bp_measurement adrenaline_reversal Adrenaline Reversal Test bp_measurement->adrenaline_reversal sar Structure-Activity Relationship (SAR) Analysis adrenaline_reversal->sar Pharmacological Data lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Synthesize New Derivatives

References

An In-depth Technical Guide on the Solubility of Ethyl 1,4-benzodioxan-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-benzodioxan-2-carboxylate is a versatile intermediate compound with significant applications in the pharmaceutical and chemical industries. It serves as a key building block in the synthesis of various therapeutic agents, including presynaptic α2-adrenoreceptor antagonists and potential antidepressants. An understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug development processes. This technical guide provides a comprehensive overview of the available solubility information for this compound and outlines a detailed experimental protocol for its quantitative determination.

Qualitative Solubility Data

Based on available literature, this compound is generally described as being readily soluble in common organic solvents. This is consistent with its chemical structure, which contains both polar (ester group, ether linkages) and non-polar (benzene ring, ethyl group) moieties, allowing for favorable interactions with a range of organic solvent types.

Solvent ClassGeneral SolubilityRationale
Alcohols (e.g., Methanol, Ethanol)Expected to be SolubleThe ester and ether functionalities can form hydrogen bonds with the hydroxyl group of alcohols.
Ketones (e.g., Acetone)Expected to be SolubleThe polar carbonyl group of acetone can interact with the polar groups of the solute.
Esters (e.g., Ethyl Acetate)Expected to be Soluble"Like dissolves like" principle suggests good solubility due to similar functional groups.
Chlorinated Solvents (e.g., Dichloromethane)Expected to be SolubleDichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds.
Apolar Solvents (e.g., Hexane, Toluene)Expected to have Lower SolubilityThe presence of polar functional groups may limit solubility in highly non-polar solvents.

Note: The information in this table is based on general principles of solubility and qualitative statements found in the literature. Experimental verification is necessary for quantitative data.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the shake-flask method is a widely accepted and recommended "gold standard" approach for determining thermodynamic equilibrium solubility.[1] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.

1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)

2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours.[2][3]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantitative Analysis:

    • The concentration of this compound in the filtered saturated solution can be determined by a suitable analytical method.

    • Gravimetric Analysis:

      • Accurately weigh a clean, dry evaporating dish.

      • Pipette a known volume of the filtered saturated solution into the evaporating dish.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

      • Once the solvent is completely removed, reweigh the evaporating dish containing the dried solute.

      • The mass of the dissolved solute can be calculated by the difference in weight.

      • Solubility can then be expressed in terms of g/L or other appropriate units.[4][5]

    • UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

      • Construct a calibration curve by plotting absorbance versus concentration.

      • Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • High-Performance Liquid Chromatography (HPLC):

      • Develop a suitable HPLC method for the quantification of this compound.

      • Prepare a calibration curve using standard solutions of known concentrations.

      • Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.

      • Determine the concentration from the peak area by using the calibration curve.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow start Start: Obtain pure Ethyl 1,4-benzodioxan-2-carboxylate and solvent add_excess Add excess solid to a known volume of solvent in a vial start->add_excess equilibrate Equilibrate at constant temperature with shaking (e.g., 24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant to remove undissolved solid settle->filter quantify Quantify the concentration of the filtrate using a suitable method filter->quantify gravimetric Gravimetric Analysis quantify->gravimetric Method 1 uv_vis UV-Vis Spectrophotometry quantify->uv_vis Method 2 hplc HPLC quantify->hplc Method 3 calculate Calculate and report solubility (e.g., in g/L or mol/L) gravimetric->calculate uv_vis->calculate hplc->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its chemical structure suggests good solubility in a range of common organic solvents. For drug development and chemical synthesis applications requiring precise solubility values, the standardized shake-flask method provides a reliable and reproducible approach. The detailed experimental protocol and workflow presented in this guide offer a robust framework for researchers to generate the specific solubility data necessary for their work, thereby facilitating more efficient and informed process development and formulation design.

References

Theoretical Frontiers of Ethyl 1,4-Benzodioxan-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1,4-benzodioxan-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including the antihypertensive drug Doxazosin, presents a subject of significant interest for both experimental and theoretical investigation.[1][2] This technical guide provides an in-depth overview of the theoretical studies related to the 1,4-benzodioxan core structure, offering insights into its conformational preferences, electronic properties, and vibrational analysis. The principles and methodologies described herein are directly applicable to the ethyl ester derivative, providing a foundational understanding for researchers in drug design and development.

Molecular Structure and Conformational Analysis

The foundational 1,4-benzodioxan ring system is a non-planar entity, and understanding its conformational landscape is crucial for predicting its interaction with biological targets. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the geometry of this heterocyclic system.

Computational analyses of the unsubstituted 1,4-benzodioxan have shown that the dioxane ring adopts a half-chair conformation.[1] More detailed investigations involving DFT (B3LYP) and Hartree-Fock (HF) methods have explored the ring-inversion process, identifying a twisted conformer as having a lower energy than a bent conformer. These computational findings are critical for understanding the three-dimensional structure of derivatives like this compound and how they present their functional groups for molecular interactions.

Table 1: Computed Geometric Parameters for (R)-1,4-Benzodioxane-2-carboxylic acid
ParameterValue
Unit Cell Parameters
a (Å)7.3380(5)
b (Å)9.3790(7)
c (Å)12.3172(9)
β (°)90.687(7)
Hydrogen Bond Distance
O–H···O (Å)2.6292(12)

Electronic Properties and Reactivity

The electronic characteristics of the 1,4-benzodioxan system, such as the dipole moment, energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are key determinants of its reactivity and intermolecular interactions. DFT calculations have been employed to study these properties for derivatives of 1,4-benzodioxan-2-carboxylic acid.[3]

The Molecular Electrostatic Potential (MEP) is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn suggests sites for electrophilic and nucleophilic attack. For the broader class of benzodioxane derivatives, MEP analyses have been used to understand their electronic behavior in chemical reactions.[4]

Vibrational Spectroscopy: A Theoretical Perspective

Theoretical calculations of vibrational frequencies using DFT methods, such as B3LYP, have shown excellent agreement with experimental infrared (IR) and Raman spectra for the 1,4-benzodioxan core.[5] These calculations not only help in the assignment of experimental spectral bands but also provide a deeper understanding of the vibrational modes of the molecule. For this compound, a similar theoretical approach would be invaluable for interpreting its vibrational spectra and confirming its structural integrity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of catechol with ethyl 2,3-dibromopropionate.

Protocol:

  • A mixture of catechol, ethyl 2,3-dibromopropionate, and anhydrous potassium carbonate is refluxed in dry acetone.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the inorganic salts.

  • The solvent is evaporated under reduced pressure.

  • The resulting crude product is then purified, typically by column chromatography, to yield pure this compound.

A similar protocol is used for the synthesis of the corresponding methyl ester, substituting ethyl 2,3-dibromopropionate with methyl 2,3-dibromopropionate.[6]

Computational Methodology for Theoretical Analysis

A standard computational workflow for the theoretical analysis of this compound would involve the following steps, based on methodologies reported for related compounds.[3]

Protocol:

  • Geometry Optimization: The initial structure of the molecule is built and optimized using a suitable level of theory, for instance, DFT with the B3LYP functional and a basis set like 6-31G*.

  • Conformational Search: A systematic conformational search is performed to identify the lowest energy conformers.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to simulate the IR and Raman spectra.

  • Electronic Property Calculations: Electronic properties such as HOMO-LUMO energies, dipole moment, and the molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and intermolecular interaction potential. The Gaussian software package is commonly used for these types of calculations.[3]

Quantitative Data Summary

Table 2: Spectroscopic Data for 1,4-Benzodioxan Derivatives
CompoundMethodKey Spectral Data
This compound1H NMR (CDCl3)δ (ppm): 1.32 (t, 3H, CH3), 4.28 (q, 2H, OCH2), 4.35 (dd, 1H), 4.45 (dd, 1H), 4.90 (dd, 1H), 6.85-6.95 (m, 4H, Ar-H)
1,4-Benzodioxan-2-carboxylic acidFT-IR (KBr)ν (cm-1): 3171 (br, OH carboxylic), 1718 (C=O acid), 1153 (C-O of 1,4-benzodioxane)
1H NMR (DMSO-d6)δ (ppm): 4.51 (dd, 1H), 4.94 (d, 1H), 5.12 (t, 1H), 6.81-6.91 (m, 4H, Ar-H), 10.64 (s, 1H, COOH)

Visualizations

Synthesis_Pathway catechol Catechol reagents K2CO3, Acetone Reflux catechol->reagents dibromo Ethyl 2,3-dibromopropionate dibromo->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Computational_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt conf_search Conformational Analysis geom_opt->conf_search freq_calc Frequency Calculation conf_search->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop results Theoretical Insights elec_prop->results

Caption: A typical computational chemistry workflow.

References

Methodological & Application

Synthesis of Doxazosin from Ethyl 1,4-Benzodioxan-2-carboxylate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of Doxazosin, an alpha-1 adrenergic receptor antagonist, using Ethyl 1,4-benzodioxan-2-carboxylate as a key starting material. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction

Doxazosin is a quinazoline compound widely used for the treatment of hypertension and benign prostatic hyperplasia (BPH)[1]. Its therapeutic effects are derived from its selective blockade of alpha-1 adrenergic receptors in the smooth muscle of blood vessels and the prostate gland, leading to vasodilation and relaxation of the bladder neck muscles[2][3]. The synthesis of Doxazosin can be achieved through a multi-step process starting from this compound. This document outlines a reliable synthetic route, providing detailed protocols for each key transformation.

Overall Synthesis Workflow

The synthesis of Doxazosin from this compound involves three primary stages:

  • Hydrolysis of this compound to 1,4-Benzodioxan-2-carboxylic acid.

  • Amidation of 1,4-Benzodioxan-2-carboxylic acid with piperazine to form the key intermediate, N-(1,4-benzodioxan-2-carbonyl)piperazine.

  • Condensation of N-(1,4-benzodioxan-2-carbonyl)piperazine with 4-amino-2-chloro-6,7-dimethoxyquinazoline to yield the final product, Doxazosin.

Synthesis_Workflow A This compound B 1,4-Benzodioxan-2-carboxylic acid A->B Hydrolysis C N-(1,4-benzodioxan-2-carbonyl)piperazine B->C Amidation with Piperazine D Doxazosin C->D Condensation with 4-amino-2-chloro-6,7- dimethoxyquinazoline

Caption: Overall synthesis workflow for Doxazosin.

Experimental Protocols

Step 1: Synthesis of 1,4-Benzodioxan-2-carboxylic acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Potassium Carbonate (anhydrous)

  • Acetone (dry)

  • Hydrochloric acid (conc.)

  • Water

  • Ether

Procedure:

  • A mixture of this compound and anhydrous potassium carbonate in dry acetone is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

  • The resulting residue is then subjected to saponification.

  • The product is precipitated by acidifying the aqueous solution with concentrated hydrochloric acid.

  • The precipitate is filtered, washed with water, and dried to yield 1,4-Benzodioxan-2-carboxylic acid as a white solid[4].

Step 2: Synthesis of N-(1,4-benzodioxan-2-carbonyl)piperazine

This protocol details the amidation of 1,4-Benzodioxan-2-carboxylic acid with piperazine.

Materials:

  • 1,4-Benzodioxan-2-carboxylic acid

  • Thionyl chloride

  • Dichloromethane (DCM)

  • Piperazine

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ether

Procedure:

  • 1,4-Benzodioxan-2-carboxylic acid is reacted with thionyl chloride in dichloromethane to form 1,4-benzodioxan-2-carbonyl chloride[4]. The reaction is stirred at room temperature for 3-4 hours. The solvent is then removed under vacuum.

  • In a separate flask, a solution of 1,4-benzodioxan-2-carbonyl chloride (10 g, 55.50 mmol) and piperazine (5.26 g, 61.05 mmol) is prepared in N,N-dimethylformamide[4].

  • Potassium carbonate (23.01 g, 166.5 mmol) is added to the reaction mixture[4].

  • The mixture is stirred at 80°C for 8 hours, with the reaction progress monitored by TLC[4].

  • Upon completion, water is added to the reaction mixture, and the resulting precipitate is filtered.

  • The solid is washed with ether and dried under vacuum to afford N-(1,4-benzodioxan-2-carbonyl)piperazine as a white solid[4].

Step 3: Synthesis of Doxazosin

This final step involves the condensation of the piperazine intermediate with the quinazoline moiety.

Materials:

  • N-(1,4-benzodioxan-2-carbonyl)piperazine

  • 4-amino-2-chloro-6,7-dimethoxyquinazoline

  • n-Butanol

  • Methanol

  • Acetone

Procedure:

  • In a reaction flask, 6,7-dimethoxy-2-chloro-4-amino quinazoline (140g, 0.58 Mol) and 1-(1,4-benzodioxan-2-carbonyl) piperazine (150g, 0.60 Mol) are added to 2L of butanol[5].

  • The mixture is heated to reflux and stirred for 3.5 hours[5].

  • The reaction mixture is then cooled to 80°C, and the resulting solid is filtered[5].

  • The solid is washed and dried to yield Doxazosin hydrochloride[5].

  • To obtain the Doxazosin base, the hydrochloride salt can be treated with an aqueous ammonia solution. The resulting solid is filtered, washed with acetone, and dried under reduced pressure[6][7].

  • Further purification can be achieved by refluxing the solid in methanol[6][7].

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key steps in the synthesis of Doxazosin.

Reaction StepStarting MaterialsProductSolvent(s)Yield (%)Purity (HPLC)Melting Point (°C)Reference(s)
Synthesis of 1,4-Benzodioxan-2-carboxylic acidEthyl 2,3-dibromopropionate, Catechol1,4-Benzodioxan-2-carboxylic acidAcetone76-126-128[4]
Synthesis of N-(1,4-benzodioxan-2-carbonyl)piperazine1,4-benzodioxan-2-carbonyl chloride, PiperazineN-(1,4-benzodioxan-2-carbonyl)piperazineDMF86-138-140[4]
Synthesis of Doxazosin HydrochlorideN-(1,4-benzodioxan-2-carbonyl)piperazine, 4-amino-2-chloro-6,7-dimethoxyquinazolineDoxazosin Hydrochloriden-Butanol88-289-290[5]
Purification of Doxazosin BaseDoxazosin BasePure Doxazosin BaseAcetone/Methanol-99.0 - 99.4%-[6][7]

Mechanism of Action: Doxazosin Signaling Pathway

Doxazosin functions as a selective antagonist of alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to smooth muscle contraction. By blocking these receptors, Doxazosin prevents this signaling, resulting in smooth muscle relaxation[2][3][8].

Doxazosin_Signaling cluster_cell Smooth Muscle Cell NE Norepinephrine Alpha1R Alpha-1 Adrenergic Receptor NE->Alpha1R Activates Dox Doxazosin Dox->Alpha1R Blocks Relaxation Smooth Muscle Relaxation Dox->Relaxation Promotes Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Smooth Muscle Contraction Ca->Contraction Leads to

Caption: Doxazosin's blockade of the alpha-1 adrenergic signaling pathway.

Disclaimer

The protocols and information provided in this document are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be employed. The procedures should be carried out in a well-ventilated fume hood. All chemical waste should be disposed of in accordance with institutional and governmental regulations.

References

Chiral separation of "Ethyl 1,4-benzodioxan-2-carboxylate" enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chiral Separation of Ethyl 1,4-benzodioxan-2-carboxylate Enantiomers

Introduction

This compound is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the alpha-blocker Doxazosin Mesylate.[1] The biological activity of such compounds is often enantiomer-specific, with the S-(-)-enantiomer being the more therapeutically active form.[1] Consequently, the development of efficient and reliable methods for the chiral separation and analysis of its enantiomers is of paramount importance for quality control and regulatory compliance in the pharmaceutical industry. This application note details a High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound.

Principle

The chiral separation is achieved by utilizing a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers of this compound. This differential interaction leads to a difference in retention times, allowing for their separation and quantification. A common approach involves the use of polysaccharide-based chiral columns.

Quantitative Data Summary

The following table summarizes the chromatographic parameters for the chiral separation of this compound enantiomers based on published methods.

ParameterValue
Column Chiralcel OD
Mobile Phase Petroleum Ether : Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient
Injection Volume 10 µL (Typical)

Note: The retention times and resolution will be dependent on the specific column batch and system configuration.

Experimental Protocols

Materials and Reagents
  • Racemic this compound

  • Petroleum Ether (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sample solvent: Mobile phase or a mixture of hexane and isopropanol.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.

  • Chiralcel OD column (or equivalent polysaccharide-based chiral column).

Preparation of Mobile Phase
  • Prepare the mobile phase by mixing Petroleum Ether and Isopropanol in a 90:10 volume-to-volume ratio.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.

Sample Preparation
  • Accurately weigh a suitable amount of racemic this compound and dissolve it in the sample solvent to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Chromatographic Analysis
  • Equilibrate the Chiralcel OD column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 254 nm.

  • Inject the prepared sample onto the column.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Identify the two enantiomeric peaks based on their retention times.

Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phase (Petroleum Ether:Isopropanol 90:10) C Equilibrate Chiralcel OD Column A->C B Prepare Sample (1 mg/mL in Mobile Phase) E Inject Sample B->E D Set UV Detector to 254 nm C->D D->E F Acquire Chromatogram E->F G Identify Enantiomer Peaks F->G H Quantify Enantiomeric Purity G->H

Caption: Workflow for the chiral separation of this compound enantiomers.

This application note provides a general protocol for the chiral separation of this compound enantiomers. The method may require optimization depending on the specific instrumentation and column used. It is recommended to perform system suitability tests to ensure the validity of the results. The described method is a valuable tool for the quality control of this important pharmaceutical intermediate.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 1,4-benzodioxan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of Ethyl 1,4-benzodioxan-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals.[1][2] The protocol outlines a primary reverse-phase (RP-HPLC) method for routine analysis and a secondary chiral HPLC method for the separation of enantiomers, which is critical for the development of stereospecific therapeutic agents.[2][3]

Introduction

This compound is a vital building block in medicinal chemistry, notably serving as an intermediate in the synthesis of drugs such as Doxazosin Mesylate.[2][4] The 1,4-benzodioxane moiety is a significant feature in many biologically active compounds, making analytical control of its derivatives crucial in drug discovery and development.[5][6] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity, stability, and concentration of such compounds during pharmaceutical manufacturing and quality control.[5] This document provides detailed protocols for both achiral (reverse-phase) and chiral HPLC analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Method 1: Reverse-Phase HPLC for Purity and Quantification

This method is suitable for determining the purity and concentration of this compound in bulk samples and reaction mixtures.

2.3.1. Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Procedure: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.

2.3.2. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions from the stock solution to prepare a calibration curve in the desired concentration range (e.g., 1-100 µg/mL).

2.3.3. Sample Preparation

  • Prepare the sample to be analyzed by dissolving it in the mobile phase diluent (50:50 Acetonitrile/Water) to an expected concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: Chiral HPLC for Enantiomeric Separation

This method is designed to separate the enantiomers of this compound.

2.4.1. Mobile Phase Preparation

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (90:10, v/v).

  • Procedure: Freshly prepare and degas the mobile phase by sonicating for at least 10 minutes before use.[3]

2.4.2. Standard and Sample Preparation

  • Dissolve the sample (racemic or enantiomerically enriched) in the mobile phase (n-Hexane/IPA) to a concentration of approximately 0.5-1 mg/mL.[3]

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]

Data Presentation

The following table summarizes the chromatographic conditions for the two HPLC methods.

ParameterMethod 1: Reverse-Phase HPLCMethod 2: Chiral HPLC
Column C18, 4.6 x 150 mm, 5 µmChiralcel OD, 4.6 x 250 mm, 10 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrilen-Hexane / Isopropanol (90:10, v/v)
Gradient/Isocratic Gradient: 70% A to 30% A over 15 minIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C25 °C
Detection Wavelength 254 nm254 nm[2][7]
Injection Volume 10 µL20 µL[3]
Run Time 20 minutesTo be determined based on elution

Visualization of Experimental Workflow

The logical flow of the analytical process, from initial sample handling to final data analysis, is depicted in the following diagram.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Execution cluster_data 3. Data Analysis start Start Analysis prep_standard Prepare Standard Solutions start->prep_standard prep_sample Prepare Sample Solutions start->prep_sample prep_mobile Prepare Mobile Phase start->prep_mobile sys_suitability System Suitability Test prep_standard->sys_suitability prep_sample->sys_suitability prep_mobile->sys_suitability inject_sample Inject Sample sys_suitability->inject_sample run_hplc Execute HPLC Method (RP or Chiral) inject_sample->run_hplc acquire_data Acquire Chromatogram run_hplc->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks quantify Quantification & Purity Assessment integrate_peaks->quantify end_node Final Report quantify->end_node

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The methods presented provide a comprehensive framework for the analytical control of this compound. The reverse-phase method is well-suited for routine quality control, offering reliable purity and concentration data. The chiral method is indispensable for stereoselective synthesis and development, ensuring the correct enantiomeric form of the intermediate is carried forward. Both protocols are robust and can be validated according to ICH guidelines for use in a regulated environment.

References

Application Notes and Protocols: Derivatization of Ethyl 1,4-Benzodioxan-2-carboxylate for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the derivatization of Ethyl 1,4-benzodioxan-2-carboxylate, a versatile scaffold in medicinal chemistry. The protocols outlined below describe the synthesis of various derivatives and the subsequent evaluation of their biological activities, offering a foundation for the development of novel therapeutic agents.

The 1,4-benzodioxan moiety is a prominent heterocyclic scaffold found in a variety of biologically active compounds. Its unique structural and electronic properties make it an attractive starting point for the design and synthesis of new drugs. This compound, in particular, serves as a key intermediate for the generation of a diverse library of derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

I. Synthetic Derivatization Strategies

The derivatization of this compound typically begins with the hydrolysis of the ester to the corresponding carboxylic acid, which can then be converted to an acid chloride. These key intermediates open the door to a multitude of derivatization reactions, including the formation of amides, hydrazones, and other functionalized analogues.

Protocol 1: Synthesis of 1,4-Benzodioxan-2-carboxylic Acid

This protocol describes the saponification of this compound to yield 1,4-Benzodioxan-2-carboxylic acid, a crucial building block for further derivatization.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 2N

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (1.5 equivalents) in water to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Acidify the aqueous residue with 2N HCl to a pH of approximately 2, which will cause the carboxylic acid to precipitate.

  • Extract the precipitated 1,4-Benzodioxan-2-carboxylic acid with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1,4-Benzodioxan-2-carboxylic acid.

Protocol 2: Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine Derivatives

This protocol details the synthesis of piperazine derivatives, which have shown significant antimicrobial and antioxidant activities.

Materials:

  • 1,4-Benzodioxan-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Piperazine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Various sulfonyl chlorides or acid chlorides

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Drying tube (CaCl₂)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 1,4-Benzodioxan-2-carbonyl chloride

  • Suspend 1,4-Benzodioxan-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cool the suspension in an ice bath and add thionyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1,4-Benzodioxan-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine

  • Dissolve piperazine (2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath.

  • Add a solution of 1,4-Benzodioxan-2-carbonyl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the piperazine solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1-(1,4-Benzodioxane-2-carbonyl)piperazine.

Step 3: Synthesis of Final Piperazine Derivatives

  • Dissolve 1-(1,4-Benzodioxane-2-carbonyl)piperazine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Add the desired sulfonyl chloride or acid chloride (1.1 equivalents) dropwise to the solution at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • After filtration, evaporate the solvent and purify the crude product by silica gel column chromatography to obtain the final derivative.[1]

Protocol 3: Synthesis of 1,4-Benzodioxane-Hydrazone Derivatives

This protocol outlines the synthesis of hydrazone derivatives, which have demonstrated potential as anticancer agents, particularly for skin cancer.[2]

Materials:

  • This compound

  • Hydrazine hydrate (NH₂NH₂)

  • Ethanol

  • Appropriate aromatic aldehyde or ketone

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel

Procedure:

Step 1: Synthesis of 1,4-Benzodioxane-2-carbohydrazide

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the hydrazide.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 1,4-Benzodioxane-2-carbohydrazide.

Step 2: Synthesis of Hydrazone Derivatives

  • Dissolve 1,4-Benzodioxane-2-carbohydrazide (1 equivalent) in ethanol.

  • Add the desired aromatic aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture, and collect the precipitated hydrazone derivative by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure product.

II. Biological Evaluation Protocols

Protocol 4: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MDA-MB-435 melanoma, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: In Vitro mTOR Kinase Inhibition Assay

This assay is used to determine the ability of the synthesized compounds to inhibit the kinase activity of the mammalian target of rapamycin (mTOR), a key protein in cancer cell growth and proliferation.

Materials:

  • Active recombinant mTOR enzyme

  • Substrate (e.g., inactive p70S6K)

  • Kinase assay buffer

  • ATP

  • Test compounds

  • Stop solution (e.g., SDS-PAGE loading buffer)

  • Phospho-specific antibodies (e.g., anti-phospho-p70S6K)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Prepare a reaction mixture containing the mTOR enzyme, the substrate, and the kinase assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with a phospho-specific antibody to detect the phosphorylated substrate.

  • Visualize the bands and quantify the signal to determine the extent of inhibition and calculate the IC₅₀ value.

Protocol 6: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This in vivo assay is used to evaluate the anti-inflammatory potential of the synthesized derivatives.

Materials:

  • Male Wistar rats (150-200 g)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: a control group, a standard drug group, and groups for each test compound at different doses.

  • Administer the test compounds or the standard drug orally or intraperitoneally.

  • After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

III. Data Presentation

Quantitative data from the biological assays should be summarized in clear and structured tables for easy comparison of the activity of the different derivatives.

Table 1: In Vitro Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivatives

CompoundTarget Cell LineIC₅₀ (µM)
7a MDA-MB-4351.52
7b MDA-MB-4350.89
7c MDA-MB-4352.14
7d MDA-MB-4350.46
7e MDA-MB-4350.20[2]
7e M140.46[2]
7e SK-MEL-20.57[2]
7e UACC-620.27[2]
Doxorubicin MDA-MB-4350.05

Table 2: mTOR Kinase Inhibitory Activity

CompoundIC₅₀ (µM)
7e 5.47[2]
Rapamycin 0.01

Table 3: In Vivo Anti-inflammatory Activity of Piperazine Derivatives

Compound (Dose)% Inhibition of Paw Edema (after 3h)
Control 0
Indomethacin (10 mg/kg) 55.2
Derivative 6a (20 mg/kg) 62.5
Derivative 6b (20 mg/kg) 58.3
Derivative 6c (20 mg/kg) 51.7

IV. Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and pathways.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Hydrolysis Hydrolysis (Protocol 1) Start->Hydrolysis Hydrazide 1,4-Benzodioxane-2-carbohydrazide Start->Hydrazide Carboxylic_Acid 1,4-Benzodioxan-2-carboxylic Acid Hydrolysis->Carboxylic_Acid Acid_Chloride 1,4-Benzodioxan-2-carbonyl chloride Carboxylic_Acid->Acid_Chloride Piperazine_Deriv Piperazine Derivatives (Protocol 2) Acid_Chloride->Piperazine_Deriv Anti_inflammatory Anti-inflammatory Assay (Protocol 6) Piperazine_Deriv->Anti_inflammatory Hydrazone_Deriv Hydrazone Derivatives (Protocol 3) Hydrazide->Hydrazone_Deriv Anticancer Anticancer Assay (MTT, Protocol 4) Hydrazone_Deriv->Anticancer mTOR mTOR Inhibition Assay (Protocol 5) Anticancer->mTOR mTOR_pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70S6K mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Benzodioxane_Deriv 1,4-Benzodioxane Derivatives Benzodioxane_Deriv->mTORC1 Inhibition

References

The Pivotal Role of Ethyl 1,4-Benzodioxan-2-carboxylate in the Synthesis of Alpha-Blockers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of Ethyl 1,4-benzodioxan-2-carboxylate as a key intermediate in the synthesis of alpha-adrenergic receptor antagonists, commonly known as alpha-blockers. The primary focus of these notes is the synthesis of Doxazosin, a widely used pharmaceutical for treating hypertension and benign prostatic hyperplasia (BPH).

Introduction

This compound is a crucial building block in the synthesis of a number of pharmaceuticals, most notably quinazoline-based alpha-1 adrenergic receptor antagonists.[1] Its rigid benzodioxan moiety is a key structural feature for the high-affinity binding to alpha-1 adrenoceptors.[2] This document outlines the synthetic pathway from this compound to Doxazosin, providing detailed experimental procedures and quantitative data for each key step.

Synthesis of Doxazosin: A Step-by-Step Protocol

The synthesis of Doxazosin from this compound is a multi-step process that involves the formation of an amide bond with piperazine, followed by a condensation reaction with a quinazoline derivative.

Step 1: Synthesis of 1,4-Benzodioxan-2-carboxylic acid

The initial step involves the hydrolysis of this compound to its corresponding carboxylic acid.

Experimental Protocol:

  • This compound is hydrolyzed by condensation with catechol and ethyl 2,3-dibromopropionate in dry acetone in the presence of anhydrous potassium carbonate.[3]

  • This is followed by successive saponification of the intermediate ester to yield 1,4-benzodioxan-2-carboxylic acid.[3]

ParameterValueReference
Yield 76%[3]
Melting Point 126-128 °C[3]
Step 2: Synthesis of 1-(1,4-Benzodioxan-2-carbonyl)piperazine

The carboxylic acid is then activated and reacted with piperazine to form the key intermediate, 1-(1,4-benzodioxan-2-carbonyl)piperazine.

Experimental Protocol:

  • 1,4-benzodioxan-2-carboxylic acid is converted to its acid chloride, 1,4-benzodioxan-2-carbonyl chloride, using thionyl chloride.[4]

  • A solution of 1,4-benzodioxan-2-carbonyl chloride (10 g, 55.50 mmol) and piperazine (5.26 g, 61.05 mmol) in N,N-dimethylformamide is prepared.[3]

  • Potassium carbonate (23.01 g, 166.5 mmol) is added to the reaction mixture.[3]

  • The mixture is stirred for 8 hours at 80 °C.[3]

  • The crude product is purified by column chromatography over silica gel (60-120 mesh) using a hexane:ethyl acetate (8:2) eluent.[3]

ParameterValueReference
Yield 65.1% - 68.5%[5]
Melting Point 105-110 °C[5]
Reaction Time 4 - 8 hours[3][5]
Temperature 80 °C / Reflux[3][5]
Step 3: Synthesis of Doxazosin Hydrochloride

The final step is the condensation of the piperazine intermediate with 2-chloro-6,7-dimethoxyquinazolin-4-amine.

Experimental Protocol:

  • In a reaction flask, 6,7-dimethoxy-2-chloro-4-amino quinazoline (140g, 0.58 Mol) and 1-(1,4-benzodioxan-2-formyl radical) piperazine (150g, 0.60 Mol) are added to butanol (2L).[5]

  • The mixture is stirred and heated to reflux for 3.5 hours.[5]

  • The reaction is then cooled to 80 °C and the product is collected by filtration.[5]

  • The solid is washed and dried to yield Doxazosin hydrochloride.[5]

ParameterValueReference
Yield 88%[5]
Melting Point 289-290 °C[5]
Reaction Time 3.5 hours[5]
Temperature Reflux[5]

Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade

Doxazosin functions as a selective alpha-1 adrenergic receptor antagonist.[6] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine and epinephrine, initiate a signaling cascade leading to smooth muscle contraction.[7][8]

By blocking these receptors, Doxazosin prevents this signaling cascade, resulting in smooth muscle relaxation.[6] This has two primary therapeutic effects:

  • Vasodilation: Relaxation of smooth muscle in blood vessels leads to a decrease in peripheral vascular resistance and a reduction in blood pressure.[9]

  • Improved Urinary Flow: Relaxation of smooth muscle in the bladder neck and prostate reduces the symptoms of BPH.[9]

Signaling Pathway of Alpha-1 Adrenergic Receptor Activation

The following diagram illustrates the signaling pathway initiated by the activation of alpha-1 adrenergic receptors, which is inhibited by alpha-blockers like Doxazosin.

alpha1_signaling Ligand Norepinephrine/ Epinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor (GPCR) Ligand->Alpha1_Receptor Binds G_Protein Gq/11 Protein Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Leads to PKC->Smooth_Muscle_Contraction Contributes to Doxazosin Doxazosin (Alpha-Blocker) Doxazosin->Alpha1_Receptor Blocks

Alpha-1 Adrenergic Receptor Signaling Pathway

Experimental Workflow for Doxazosin Synthesis

The following diagram outlines the key stages in the synthesis of Doxazosin, starting from this compound.

doxazosin_synthesis start This compound step1 Hydrolysis/ Saponification start->step1 intermediate1 1,4-Benzodioxan-2-carboxylic acid step1->intermediate1 step2 Activation & Amination with Piperazine intermediate1->step2 intermediate2 1-(1,4-Benzodioxan-2-carbonyl)piperazine step2->intermediate2 step3 Condensation with 2-chloro-6,7-dimethoxyquinazolin-4-amine intermediate2->step3 product Doxazosin step3->product

Synthetic Workflow for Doxazosin

References

Application Notes and Protocols: Lipase-Catalyzed Resolution of Ethyl 1,4-Benzodioxan-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1,4-benzodioxan-2-carboxylate is a crucial chiral building block in the synthesis of several pharmaceuticals, most notably Doxazosin mesylate, a drug used for treating hypertension.[1] The biological activity of such chiral drugs is often associated with a single enantiomer; for instance, the (S)-enantiomer of Doxazosin is reported to be more potent and to have fewer side effects than the racemic mixture.[1] Consequently, the production of enantiomerically pure forms is of high importance in the pharmaceutical industry.[2]

Lipase-catalyzed kinetic resolution has emerged as a powerful and environmentally benign strategy for separating enantiomers, offering high selectivity under mild reaction conditions.[1][2][3] This approach leverages the stereoselectivity of lipases (EC 3.1.1.3) to preferentially catalyze the transformation of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.[2] For the resolution of this compound, two primary enzymatic strategies are employed:

  • Enantioselective Hydrolysis: The racemic ester is hydrolyzed, with the lipase selectively converting one ester enantiomer into the corresponding carboxylic acid.

  • Enantioselective Transesterification/Esterification: A racemic carboxylic acid is esterified, or a racemic ester undergoes transesterification, with the lipase selectively acting on one enantiomer.[1]

This document provides detailed protocols and compiled data for the lipase-catalyzed resolution of this compound and its corresponding acid, intended for use by researchers, scientists, and professionals in drug development.

Core Principle: Kinetic Resolution

Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. In this case, a lipase acts as the chiral biocatalyst. The enzyme's active site preferentially binds to one enantiomer, leading to its faster conversion into a new product. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as the product) from the slower-reacting, unreacted enantiomer (as the remaining substrate) once the reaction is stopped, typically around 50% conversion.

G cluster_start Starting Material cluster_process Enzymatic Reaction cluster_end Separated Products (at ~50% Conversion) racemate Racemic Substrate (R)-Ester + (S)-Ester enzyme Lipase (Chiral Biocatalyst) racemate->enzyme Selective Hydrolysis product Product (S)-Acid enzyme->product Fast Reaction unreacted Unreacted Substrate (R)-Ester enzyme->unreacted Slow Reaction

Figure 1: Conceptual workflow of lipase-catalyzed kinetic resolution of a racemic ester.

Data Presentation

The following tables summarize quantitative data from studies on the enzymatic resolution of 1,4-benzodioxan-2-carboxylate derivatives.

Table 1: Lipase Screening for Transesterification of (±)-1,4-Benzodioxan-2-Carboxylic Acid This reaction involves the enantioselective acylation of the racemic acid using ethyl acetate as both the acyl donor and the solvent.

Lipase IDLipase SourceProduct Yield (%)Enantiomeric Excess (e.e.) of Ester (%)Reference
CAL-BCandida antarctica B5192.7[4]
L-1Candida rugosa572.1[4]
Thermomyces LThermomyces lanuginosus50Not Reported[4]

Table 2: Optimized Conditions for Transesterification using Candida antarctica Lipase B (CAL-B) This table details the performance of CAL-B under optimized conditions for producing (S)-ethyl 1,4-benzodioxan-2-carboxylate.

ParameterValueReference
Substrate(±)-1,4-benzodioxan-2-carboxylic acid[1]
EnzymeCandida antarctica Lipase B (Novozyme A/S)[1]
Solvent/Acyl DonorEthyl Acetate[1]
Temperature28 °C[1]
Product(S)-ethyl 1,4-benzodioxan-2-carboxylate[1]
Chemical Yield~50%[1]
Enantiomeric Excess (e.e.)>95%[1]
Enantiomeric Ratio (E)160[1]

Table 3: Hydrolytic Resolution of Racemic methyl-1,4-benzodioxan-2-carboxylate Data from the hydrolysis of the methyl ester serves as a valuable reference for developing protocols for the ethyl ester, as lipases often show similar selectivity.

Lipase SourceCo-solventConversion (%)Product ((S)-Acid) e.e. (%)Unreacted Ester ((R)-Ester) e.e. (%)E-ValueReference
Arthrobacter sp.20% DIPE5579>9933[3]
Arthrobacter sp.20% n-Butanol42>9973>200[3]
Engineered CALB (A225F/T103A)20% n-Butanol~50Not Reported97278[5][6]

Experimental Protocols

Protocol 1: Enantioselective Transesterification of (±)-1,4-Benzodioxan-2-Carboxylic Acid

This protocol is based on the highly selective synthesis of (S)-ethyl 1,4-benzodioxan-2-carboxylate using CAL-B.[1]

G start Start step1 Dissolve Racemic Acid (1mM) in Ethyl Acetate (10 mL) start->step1 step2 Add Lipase CAL-B (1000 units) step1->step2 step3 Incubate at 28°C with 220 rpm agitation step2->step3 step4 Monitor reaction by Chiral HPLC until ~50% conversion step3->step4 step4->step3 Continue step5 Stop reaction: Filter to remove enzyme step4->step5 Target met step6 Separate Products step5->step6 step7 Aqueous phase: Add dilute HCl to pH < 1 step6->step7 step9 Organic phase: Contains (S)-Ester. Purify via chromatography. step6->step9 step8 Extract with Ethyl Acetate to isolate (R)-Acid step7->step8 end End Products: (S)-Ester & (R)-Acid step8->end step9->end

Figure 2: Workflow for enantioselective transesterification.

Materials:

  • (±)-1,4-benzodioxan-2-carboxylic acid

  • Candida antarctica Lipase B (CAL-B), such as Novozyme A/S

  • Ethyl acetate (analytical grade)

  • Dilute Hydrochloric Acid (HCl)

  • Equipment for incubation and agitation (e.g., shaking incubator)

  • Filtration apparatus

  • Rotary evaporator

  • Chiral HPLC system for monitoring

Procedure:

  • Reaction Setup: In a sealed flask, prepare a 1 mM solution of (±)-1,4-benzodioxan-2-carboxylic acid in 10 mL of ethyl acetate.

  • Enzyme Addition: Add 1000 units of lipase CAL-B to the solution.

  • Incubation: Incubate the mixture at 28°C with constant agitation at 220 rpm.[1]

  • Monitoring: Periodically withdraw small aliquots from the reaction mixture. Filter the enzyme and analyze the sample by chiral HPLC to monitor the conversion and enantiomeric excess of the product (S)-ester and remaining substrate (R)-acid.

  • Reaction Termination: When the conversion reaches approximately 50% (to maximize e.e. for both enantiomers), stop the reaction by filtering out the enzyme.

  • Product Separation:

    • The filtrate contains the product (S)-ethyl 1,4-benzodioxan-2-carboxylate and unreacted (R)-1,4-benzodioxan-2-carboxylic acid.

    • To separate the unreacted acid, add dilute HCl to the aqueous phase after an initial water wash. Below pH 1, the (R)-acid becomes insoluble and can be extracted with ethyl acetate.[1]

    • The original organic phase, now enriched with the (S)-ester, can be concentrated under vacuum. Further purification can be achieved via silica gel chromatography if necessary.

Protocol 2: Enantioselective Hydrolysis of (±)-Ethyl 1,4-Benzodioxan-2-Carboxylate

This protocol is a general method adapted from the successful hydrolysis of the corresponding methyl ester using lipases in a biphasic system.[3][5]

G start Start step1 Prepare biphasic system: Phosphate Buffer (e.g., 0.1M, pH 7) + Organic Co-solvent (e.g., 20% n-Butanol) start->step1 step2 Dissolve Racemic Ethyl Ester (e.g., 50 mM) step1->step2 step3 Add Lipase (e.g., Arthrobacter sp. or engineered CALB) step2->step3 step4 Incubate at 30-40°C with vigorous stirring step3->step4 step5 Monitor reaction by Chiral HPLC until ~50% conversion step4->step5 step5->step4 Continue step6 Stop reaction: Separate phases step5->step6 Target met step7 Aqueous Phase: Acidify to pH < 2 with HCl step6->step7 step9 Organic Phase: Contains unreacted (R)-Ester. Dry and concentrate. step6->step9 step8 Extract with organic solvent to isolate (S)-Acid step7->step8 end End Products: (R)-Ester & (S)-Acid step8->end step9->end

Figure 3: Workflow for enantioselective hydrolysis.

Materials:

  • (±)-Ethyl 1,4-benzodioxan-2-carboxylate

  • Lipase (e.g., from Arthrobacter sp. or engineered CALB mutants)[3][5]

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., n-butanol or diisopropyl ether (DIPE))[3]

  • Ethyl acetate or other suitable extraction solvent

  • Dilute Hydrochloric Acid (HCl)

  • Sodium sulfate (anhydrous)

  • Chiral HPLC system for monitoring

Procedure:

  • Reaction Setup: In a flask, dissolve (±)-ethyl 1,4-benzodioxan-2-carboxylate (e.g., at a concentration of 50 mM) in a biphasic system. A recommended system is a mixture of 0.1 M phosphate buffer and 20% (v/v) n-butanol, which showed high enantioselectivity (E > 200) for the methyl ester.[3]

  • Enzyme Addition: Add the selected lipase to the mixture. The optimal amount should be determined empirically (e.g., 1-10 mg/mL).

  • Incubation: Stir the mixture vigorously at a controlled temperature (e.g., 30°C) to ensure adequate mixing of the phases.[5]

  • Monitoring: Track the reaction progress by taking samples from the organic layer for chiral HPLC analysis. Monitor the disappearance of the substrate and the appearance of the product.

  • Reaction Termination: Once the reaction approaches 50% conversion, stop the agitation and separate the aqueous and organic layers.

  • Product Isolation:

    • Organic Phase: This layer contains the unreacted (R)-ethyl 1,4-benzodioxan-2-carboxylate. Wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Aqueous Phase: This layer contains the sodium salt of the newly formed (S)-1,4-benzodioxan-2-carboxylic acid. Acidify the aqueous layer to pH < 2 using dilute HCl. Extract the (S)-acid with a suitable organic solvent like ethyl acetate. Dry the combined organic extracts and concentrate to yield the product.

Analytical Method: Chiral HPLC

Accurate monitoring of the kinetic resolution is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of both the substrate and the product.

Typical HPLC Conditions:

  • Column: Chiralcel OD or Daicel CHIRALCEL OJ-H.[1][5]

  • Mobile Phase: A mixture of n-hexane or petroleum ether and isopropanol. A common ratio is 90:10 (v/v).[1][5]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection: UV detector at 220 nm or 254 nm.[1][5]

  • Temperature: 30 °C.[5]

Note: Retention times for the enantiomers must be determined using racemic standards of both the ester and the acid. The enantiomeric excess (e.e.) is calculated from the peak areas (A) of the two enantiomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| × 100.

References

Application Notes and Protocols: Ethyl 1,4-benzodioxan-2-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-benzodioxan-2-carboxylate is a versatile bicyclic heteroaromatic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its rigid, chiral scaffold makes it an attractive building block for creating molecules with specific stereochemistry, a critical aspect in modern drug design. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its role in the synthesis of the alpha-1 adrenergic blocker, Doxazosin.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[5]
Molecular Weight 208.21 g/mol [5]
Appearance Colorless to slightly yellow clear liquid[3]
Boiling Point 287.2 °C at 760 mmHg[5]
Density 1.208 g/mL at 25 °C[6]
Refractive Index n20/D 1.523[6]
CAS Number 4739-94-0[5]

Application in Doxazosin Synthesis

Doxazosin is a quinazoline compound that acts as a selective alpha-1 adrenergic receptor antagonist.[7] It is widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[4] The synthesis of Doxazosin prominently features this compound as a key starting material for the construction of the benzodioxan moiety of the final drug molecule.[2][3]

The overall synthetic pathway from this compound to Doxazosin involves two main transformations:

  • Amination: Reaction of this compound with piperazine to form N-(1,4-benzodioxan-2-carbonyl)piperazine.

  • Coupling: Reaction of the resulting piperazine derivative with a substituted quinazoline moiety to yield Doxazosin.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title intermediate via a cyclization reaction between catechol and ethyl 2,3-dibromopropionate.[4][8]

Materials:

  • Catechol

  • Ethyl 2,3-dibromopropionate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Acetone

  • Chloroform

Procedure:

  • In a reaction flask, dissolve catechol (0.75 mol) in dry acetone.

  • Add anhydrous potassium carbonate to the solution.

  • To this mixture, add ethyl 2,3-dibromopropionate (0.5 mol) dropwise while stirring.

  • Reflux the reaction mixture for 8 hours.

  • After cooling to room temperature, extract the product with chloroform.

  • Combine the chloroform layers and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation.

Expected Yield: 75%[8]

Protocol 2: Synthesis of 1-(1,4-Benzodioxan-2-carbonyl)piperazine

This protocol details the amination of this compound with piperazine.[8]

Materials:

  • This compound (or methyl ester)

  • Piperazine

  • n-Butanol

  • Sulfuric Acid (concentrated)

  • Sodium Hydroxide solution

  • Hydrochloric Acid solution

  • Ammonia solution

Procedure:

  • In a reaction flask, add piperazine (1.0 mol) and n-butanol (500 mL).

  • Add this compound (0.5 mol).

  • Carefully add concentrated sulfuric acid (0.70 mol) dropwise with stirring.

  • Reflux the reaction mixture for 4 hours.

  • After cooling, add water (300 mL) and basify the solution to pH 10 with a sodium hydroxide solution.

  • Separate the organic layer and wash it with water.

  • Acidify the organic layer to pH 1 with a hydrochloric acid solution and separate the aqueous layer.

  • Adjust the pH of the aqueous layer to 9 with an ammonia solution to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Expected Yield: 65.1%[8]

Protocol 3: Synthesis of Doxazosin

This protocol describes the final coupling step to produce Doxazosin.[8]

Materials:

  • 1-(1,4-Benzodioxan-2-carbonyl)piperazine

  • 6,7-dimethoxy-2-chloro-4-aminoquinazoline

  • n-Butanol

Procedure:

  • In a reaction flask, combine 1-(1,4-benzodioxan-2-carbonyl)piperazine (0.60 mol) and 6,7-dimethoxy-2-chloro-4-aminoquinazoline (0.58 mol) in n-butanol (2 L).

  • Heat the mixture to reflux and maintain for 3.5 hours.

  • Cool the reaction mixture to 80 °C and filter the resulting solid.

  • Wash the solid with a suitable solvent and dry to obtain Doxazosin hydrochloride.

Expected Yield: 88%[8]

Quantitative Data Summary

The following table summarizes the typical yields for the key synthetic steps.

Reaction StepProductTypical YieldReference
CyclizationThis compound75%[8]
Amination1-(1,4-Benzodioxan-2-carbonyl)piperazine65.1%[8]
CouplingDoxazosin Hydrochloride88%[8]

Spectroscopic Data

¹H NMR of this compound in CDCl₃:

A representative ¹H NMR spectrum of this compound is available in the literature, which can be used for structural confirmation.[1][9]

Other Pharmaceutical Applications

While the synthesis of Doxazosin is the most prominent application, the 1,4-benzodioxan scaffold is present in other biologically active molecules. Derivatives of 1,4-benzodioxan-2-carboxylic acid are key intermediates for therapeutic agents such as Piperoxan, Prosympal, and Dibozane.[2][9] Furthermore, novel derivatives of 1-(1,4-benzodioxane-2-carbonyl)piperazine have been synthesized and investigated for their antimicrobial and antioxidant activities.[4] This highlights the potential of this compound as a versatile starting material for the development of new therapeutic agents.

Visualizations

Synthetic Workflow for Doxazosin

G cluster_0 Synthesis of Intermediate cluster_1 Amination cluster_2 Final Coupling Catechol Catechol Ethyl_1_4_benzodioxan_2_carboxylate Ethyl_1_4_benzodioxan_2_carboxylate Catechol->Ethyl_1_4_benzodioxan_2_carboxylate K2CO3, Acetone Ethyl_2_3_dibromopropionate Ethyl_2_3_dibromopropionate Ethyl_2_3_dibromopropionate->Ethyl_1_4_benzodioxan_2_carboxylate K2CO3, Acetone 1_4_Benzodioxan_2_carbonyl_piperazine 1_4_Benzodioxan_2_carbonyl_piperazine Ethyl_1_4_benzodioxan_2_carboxylate->1_4_Benzodioxan_2_carbonyl_piperazine Piperazine, n-Butanol, H2SO4 Piperazine Piperazine Doxazosin Doxazosin 1_4_Benzodioxan_2_carbonyl_piperazine->Doxazosin n-Butanol Substituted_Quinazoline 6,7-dimethoxy-2-chloro -4-aminoquinazoline Substituted_Quinazoline->Doxazosin n-Butanol G Start Starting Materials (Catechol, Ethyl 2,3-dibromopropionate) Intermediate_1 This compound Start->Intermediate_1 Cyclization Intermediate_2 1-(1,4-Benzodioxan-2-carbonyl)piperazine Intermediate_1->Intermediate_2 Amination Final_Product Doxazosin Intermediate_2->Final_Product Coupling G Doxazosin Doxazosin Alpha1_Receptor Alpha-1 Adrenergic Receptor Doxazosin->Alpha1_Receptor blocks Vasodilation Vasodilation Doxazosin->Vasodilation leads to Relaxation Prostate & Bladder Neck Relaxation Doxazosin->Relaxation leads to Smooth_Muscle_Contraction Smooth Muscle Contraction Alpha1_Receptor->Smooth_Muscle_Contraction promotes Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP Improved_Urine_Flow Improved Urine Flow Relaxation->Improved_Urine_Flow

References

Protocol for the synthesis of "Ethyl 1,4-benzodioxan-2-carboxylate" from catechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Ethyl 1,4-benzodioxan-2-carboxylate, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is achieved through a Williamson ether synthesis reaction, involving the condensation of catechol with ethyl 2,3-dibromopropanoate. This document outlines the necessary reagents, equipment, a step-by-step experimental procedure, and methods for purification and characterization of the final product.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. It serves as a crucial precursor for the synthesis of several alpha-blocker medications, which are used to treat conditions such as hypertension and benign prostatic hyperplasia. The synthesis protocol detailed herein is based on the well-established Williamson ether synthesis, a reliable and widely used method for forming ethers. The reaction proceeds by the nucleophilic attack of the catecholate anion on ethyl 2,3-dibromopropanoate, leading to the formation of the 1,4-benzodioxane ring system.

Reaction Scheme

The synthesis of this compound from catechol is a two-step process involving the formation of a catecholate intermediate followed by a cyclization reaction.

reaction_scheme cluster_conditions catechol Catechol plus1 + catechol->plus1 dibromo Ethyl 2,3-dibromopropanoate plus1->dibromo product This compound dibromo->product base K2CO3 solvent Acetone (reflux)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

  • Catechol

  • Ethyl 2,3-dibromopropanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Acetone

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (for column chromatography)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine catechol (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and dry acetone.

  • Addition of Reagent: To the stirring suspension, add ethyl 2,3-dibromopropanoate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts. Wash the residue with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to yield pure this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Catechol Molar Mass110.11 g/mol
Ethyl 2,3-dibromopropanoate Molar Mass259.92 g/mol
Potassium Carbonate Molar Mass138.21 g/mol
Product
This compound Molar Mass208.21 g/mol
AppearanceColorless to pale yellow liquid
Reaction Conditions
SolventDry Acetone
BaseAnhydrous Potassium Carbonate
Reaction TemperatureReflux
Reaction Time24-48 hours
Purification
MethodColumn Chromatography
Stationary PhaseSilica Gel
Mobile PhaseHexane-Ethyl Acetate gradient
Characterization
¹H NMR (CDCl₃) δ (ppm)6.90 (m, 4H), 4.89 (dd, 1H), 4.40 (dd, 1H), 4.31 (dd, 1H), 4.25 (q, 2H), 1.29 (t, 3H)
¹³C NMR (CDCl₃) δ (ppm)168.0, 143.0, 142.5, 122.0, 121.9, 117.5, 117.3, 70.1, 64.2, 61.9, 14.1

Note: NMR data is predicted based on typical values for similar structures and should be confirmed by experimental analysis.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

workflow start Start reaction Reaction Setup: - Catechol - K2CO3 - Dry Acetone start->reaction add_reagent Add Ethyl 2,3-dibromopropanoate reaction->add_reagent reflux Reflux (24-48h) add_reagent->reflux workup Work-up: - Cool and filter - Wash with acetone reflux->workup extraction Extraction: - Concentrate filtrate - Dissolve in Ethyl Acetate - Wash with H2O and brine workup->extraction drying Dry with Na2SO4 and Concentrate extraction->drying purification Column Chromatography (Silica Gel, Hexane-EtOAc) drying->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from catechol. The described Williamson ether synthesis method is robust and scalable, making it suitable for both laboratory and industrial applications. The provided data and workflow diagrams offer a clear guide for researchers and professionals in the field of drug development and organic synthesis. Adherence to this protocol should allow for the efficient and reliable production of this important pharmaceutical intermediate.

Application Notes and Protocols: Synthesis of Bioactive 1,4-Benzodioxan-Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 1,4-benzodioxan-piperazine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including as α1-adrenoceptor antagonists and anti-inflammatory agents. The core reaction involves the formation of an amide bond between the ethyl 1,4-benzodioxan-2-carboxylate scaffold and various piperazine derivatives.

Introduction

The 1,4-benzodioxan moiety is a privileged scaffold in drug discovery, forming the core of several marketed drugs. When coupled with a piperazine ring, the resulting derivatives exhibit a wide range of pharmacological activities. The synthesis of these compounds is typically achieved through the aminolysis of an ester, such as this compound, with a piperazine derivative. This reaction provides a versatile and efficient route to a library of novel compounds for biological screening. An alternative and often high-yielding approach involves the conversion of the corresponding carboxylic acid to an acid chloride, followed by reaction with the piperazine.

Reaction Overview

The primary reaction discussed is the direct aminolysis of this compound with a substituted or unsubstituted piperazine. This reaction is typically carried out at elevated temperatures, and may or may not require a catalyst.

Alternatively, a two-step synthesis can be employed, starting from 1,4-benzodioxan-2-carboxylic acid. This acid is first converted to the more reactive 1,4-benzodioxan-2-carbonyl chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with a piperazine derivative to yield the desired amide product. This method is particularly useful when the direct aminolysis of the ethyl ester is sluggish. A series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized using this approach.

Data Presentation

The following table summarizes the synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine and its subsequent derivatives, including reaction yields and melting points.

Compound IDR-GroupMolecular FormulaYield (%)Melting Point (°C)Reference
3 HC₁₃H₁₆N₂O₃--
6a 4-FluorobenzenesulfonylC₁₉H₁₉FN₂O₅S75131-133
6b 2-TrifluoromethylbenzenesulfonylC₂₀H₁₉F₃N₂O₅S78135-137
6c 4-TrifluoromethylbenzenesulfonylC₂₀H₁₉F₃N₂O₅S72124-126
6d 4-MethoxybenzenesulfonylC₂₀H₂₂N₂O₆S76129-131
6e MethanesulfonylC₁₄H₁₈N₂O₅S70118-120
6f 2,4,6-TrimethylbenzenesulfonylC₂₂H₂₆N₂O₅S73142-144
6g 4-AcetamidobenzenesulfonylC₂₁H₂₃N₃O₆S70148-150
6h 4-tert-ButylbenzenesulfonylC₂₃H₂₈N₂O₅S74137-139
7a 3-MethoxybenzoylC₂₁H₂₂N₂O₅76114-116
7b 4-ChlorobenzoylC₂₀H₁₉ClN₂O₄78122-124
7c 3,4-DimethoxybenzoylC₂₂H₂₄N₂O₆75133-135
7d 2-FuroylC₁₈H₁₈N₂O₅72117-119
7e 3-TrifluoromethylbenzoylC₂₁H₁₉F₃N₂O₄74126-128

Experimental Protocols

Protocol 1: Direct Aminolysis of this compound

This protocol describes a general procedure for the direct reaction of this compound with a piperazine derivative.

Materials:

  • This compound

  • Substituted or unsubstituted piperazine (1.1 equivalents)

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or xylene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures)

Procedure:

  • To a round-bottom flask, add this compound and the desired piperazine derivative (1.1 equivalents).

  • Add a suitable high-boiling point solvent (e.g., DMF) to dissolve the reactants.

  • Attach a reflux condenser and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 8-24 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 1-(1,4-benzodioxane-2-carbonyl)piperazine derivative.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the melting point.

Protocol 2: Synthesis via 1,4-Benzodioxan-2-carbonyl chloride

This protocol outlines the synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives starting from 1,4-benzodioxan-2-carboxylic acid, as described in the literature.

Step 2a: Synthesis of 1,4-Benzodioxan-2-carbonyl chloride (2)

Materials:

  • 1,4-Benzodioxan-2-carboxylic acid (1)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1,4-benzodioxan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1,4-benzodioxan-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically performed via a Williamson ether synthesis, can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

  • Sub-optimal Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate catechol, leading to incomplete reaction. Conversely, an excessively strong base or prolonged reaction times at high temperatures can promote side reactions.

    • Recommendation: Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction. Ensure it is finely powdered and thoroughly dried before use. Using 1.5 to 2.5 equivalents of the base is a good starting point.

  • Reaction Temperature and Time: Inappropriate temperature control can significantly impact yield.

    • Recommendation: The reaction is typically run at the reflux temperature of the solvent (e.g., acetone, DMF). Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimal reaction times can vary, but are often in the range of 8-24 hours.

  • Purity of Reagents and Solvent: The presence of water in the reaction mixture can quench the phenoxide intermediate, reducing the yield.

    • Recommendation: Use anhydrous solvents and ensure your catechol and ethyl 2,3-dibromopropionate are of high purity.

  • Side Reactions: The primary side reaction is the elimination of HBr from ethyl 2,3-dibromopropionate, especially if the reaction temperature is too high or a very strong base is used. Polymerization of catechol can also occur under harsh basic conditions.

    • Recommendation: Maintain a consistent reflux temperature and avoid excessively strong bases.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?

A2: The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials.

  • Unreacted Starting Materials: Spots corresponding to catechol and ethyl 2,3-dibromopropionate may be visible.

    • Troubleshooting: Ensure the correct stoichiometry of reactants. A slight excess of the alkylating agent can sometimes be used to drive the reaction to completion. Monitor the reaction by TLC until the starting materials are consumed.

  • Side Products: The most common side product is the result of a single alkylation of catechol, leaving one hydroxyl group unreacted. Another possibility is the formation of a diether product if both hydroxyl groups of two catechol molecules react with one molecule of ethyl 2,3-dibromopropionate.

    • Troubleshooting: Careful control of stoichiometry and reaction conditions is key. A 1:1 molar ratio of catechol to ethyl 2,3-dibromopropionate is theoretically required.

Q3: What is the best method for purifying the crude this compound?

A3: Purification is crucial to obtain a high-purity product. A multi-step approach is often most effective.

  • Work-up: After the reaction is complete, the reaction mixture is typically filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining inorganic impurities and unreacted catechol.

  • Column Chromatography: This is the most effective method for separating the desired product from side products and unreacted starting materials.

    • Stationary Phase: Silica gel (60-120 mesh or 100-200 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane is commonly used. A typical starting point is 5% ethyl acetate in hexane, gradually increasing the polarity to elute the product. The exact ratio will depend on the specific impurities present.

  • Recrystallization: For achieving very high purity, recrystallization can be performed after column chromatography.

    • Solvent System: A mixture of ethanol and water or hexane and ethyl acetate can be effective.

Q4: Can this synthesis be performed stereoselectively?

A4: The direct synthesis from catechol and ethyl 2,3-dibromopropionate results in a racemic mixture of (R)- and (S)-Ethyl 1,4-benzodioxan-2-carboxylate. To obtain a specific enantiomer, a subsequent resolution step is necessary.

  • Enzymatic Resolution: This is a common and efficient method. Lipases can be used to selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomerically pure ester from the hydrolyzed carboxylic acid. For instance, lipase-catalyzed transesterification can be employed to obtain the S-enantiomer.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 1,4-benzodioxan-2-carboxylic acid (precursor to the ethyl ester)

EntryReactantsBaseSolventTemperatureTime (h)Yield (%)Reference
1Catechol, Ethyl 2,3-dibromopropionateAnhydrous K₂CO₃Dry AcetoneReflux-76[2]

Note: The yield reported is for the carboxylic acid, which is obtained after saponification of the initially formed ethyl ester.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on literature methods.[2]

Materials:

  • Catechol

  • Ethyl 2,3-dibromopropionate

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetone

  • Ethyl Acetate

  • Hexane

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • To a stirred solution of catechol (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2 equivalents).

  • Add ethyl 2,3-dibromopropionate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate in hexane mobile phase).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as an oil or low-melting solid.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine Catechol, K₂CO₃, and Acetone B 2. Add Ethyl 2,3-dibromopropionate A->B C 3. Reflux and Monitor by TLC B->C D 4. Filter and Concentrate C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Wash with Water and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Catechol Catechol Phenoxide Catecholate (Phenoxide Intermediate) Catechol->Phenoxide Deprotonation Base K₂CO₃ (Base) AlkylHalide Ethyl 2,3-dibromopropionate Product This compound AlkylHalide->Product Phenoxide->Product Nucleophilic Attack (SN2)

Caption: Simplified reaction mechanism for the synthesis.

Troubleshooting_Yield cluster_base Base Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity Start Low Yield? Base_Check Is the base anhydrous and finely powdered? Start->Base_Check Yes Temp_Check Is the temperature and time optimal? Start->Temp_Check Yes Reagent_Check Are reagents and solvent anhydrous? Start->Reagent_Check Yes Base_Solution Use anhydrous K₂CO₃. Ensure it is a fine powder. Base_Check->Base_Solution No Temp_Solution Maintain reflux and monitor by TLC. Temp_Check->Temp_Solution No Reagent_Solution Use high-purity, anhydrous materials. Reagent_Check->Reagent_Solution No

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis of Ethyl 1,4-benzodioxan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1,4-benzodioxan-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the condensation of catechol with ethyl 2,3-dibromopropionate. This reaction is typically carried out in a polar aprotic solvent, such as acetone, with a weak base like anhydrous potassium carbonate to facilitate the nucleophilic substitution.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The primary impurities include:

  • Unreacted Starting Materials: Catechol and ethyl 2,3-dibromopropionate.

  • Elimination Byproduct: Ethyl 2-bromoacrylate, formed from the dehydrobromination of ethyl 2,3-dibromopropionate.

  • Hydrolysis Product: 1,4-Benzodioxan-2-carboxylic acid, resulting from the saponification of the ethyl ester.

  • Stereochemical Impurities: If the synthesis is not controlled, racemization can occur, leading to a mixture of enantiomers. For stereospecific applications, this is a critical parameter to monitor.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction mixture over time.

Q4: What are the recommended purification methods for the crude product?

A4: The crude product is typically purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. Following chromatography, distillation under reduced pressure can be used for further purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Product 1. Incomplete reaction. 2. Significant formation of the elimination byproduct (ethyl 2-bromoacrylate). 3. Loss of product during workup and purification.1. Reaction Monitoring: Ensure the reaction has gone to completion using TLC or HPLC before quenching. If necessary, increase the reaction time or temperature moderately. 2. Temperature Control: Maintain a controlled temperature during the reaction. High temperatures can favor the E2 elimination side reaction. 3. Base Selection: Use a mild base like potassium carbonate. Stronger bases can increase the rate of elimination. 4. Careful Workup: Ensure efficient extraction and minimize transfers to reduce mechanical losses.
Presence of Unreacted Starting Materials in the Final Product 1. Incorrect stoichiometry of reactants. 2. Insufficient reaction time or temperature. 3. Inefficient purification.1. Stoichiometry: Use a slight excess of ethyl 2,3-dibromopropionate to ensure complete consumption of catechol. 2. Reaction Conditions: As with low yield, ensure adequate reaction time and temperature. 3. Purification Optimization: Optimize the column chromatography conditions (e.g., gradient slope, solvent polarity) to ensure good separation of the product from the starting materials.
High Levels of Ethyl 2-bromoacrylate Detected 1. High reaction temperature. 2. Use of a strong base. 3. Prolonged reaction time at elevated temperatures.1. Temperature Management: Conduct the reaction at the lowest effective temperature. Refluxing in acetone is common, but precise temperature control is key. 2. Base Choice: Avoid strong bases such as sodium hydride or alkoxides, which strongly promote elimination. Anhydrous potassium carbonate is the preferred choice.
Formation of 1,4-Benzodioxan-2-carboxylic acid 1. Presence of water in the reaction mixture. 2. Hydrolysis during aqueous workup, especially under basic conditions.1. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry the acetone and ensure the potassium carbonate is fully anhydrous. 2. Neutral Workup: During the workup, avoid strongly basic or acidic conditions for extended periods. If a basic wash is necessary, perform it quickly and at a low temperature.
Product is a Racemic Mixture When Enantiopure Product is Desired 1. Use of racemic starting materials. 2. Racemization during the reaction or workup, potentially catalyzed by base or acid.1. Chiral Starting Materials: If a specific enantiomer is required, start with the corresponding chiral precursor. 2. Mild Conditions: Employ mild reaction and workup conditions to minimize the risk of racemization. Chiral HPLC can be used to monitor the enantiomeric excess throughout the process.[1]

Experimental Protocols & Data

Synthesis of this compound

A general procedure for the synthesis involves the reaction of catechol and ethyl 2,3-dibromopropionate.[2]

Materials:

  • Catechol

  • Ethyl 2,3-dibromopropionate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

Procedure:

  • To a stirred solution of catechol in anhydrous acetone, add anhydrous potassium carbonate.

  • Slowly add ethyl 2,3-dibromopropionate to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Analytical Data

The purity of this compound and the presence of impurities can be determined by High-Performance Liquid Chromatography (HPLC). Chiral HPLC is necessary to determine the enantiomeric excess.

Typical HPLC Conditions for Purity Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water or a phosphate buffer.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Typical Chiral HPLC Conditions for Enantiomeric Excess:

  • Column: A chiral stationary phase, such as a Daicel CHIRALCEL column.[3]

  • Mobile Phase: Typically a mixture of n-hexane and isopropanol.[3]

  • Detection: UV at a suitable wavelength (e.g., 220 nm).[3]

Compound Typical Retention Time (minutes) Notes
This compound (R-enantiomer)25.2[3]Retention times are column and method dependent.
This compound (S-enantiomer)27.1[3]
CatecholEarly eluting
Ethyl 2,3-dibromopropionateVaries with method
Ethyl 2-bromoacrylateVaries with method
1,4-Benzodioxan-2-carboxylic acidVaries with methodMore polar than the ester, will have a different retention time.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Catechol Catechol Reaction Condensation Reaction (Reflux) Catechol->Reaction E23DBP Ethyl 2,3-dibromopropionate E23DBP->Reaction Base K₂CO₃ in Acetone Base->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Extraction Evaporation->Extraction Column Column Chromatography Extraction->Column FinalProduct This compound Column->FinalProduct

Caption: General workflow for the synthesis of this compound.

Impurity Formation Pathways

ImpurityFormation cluster_main Desired Reaction cluster_side Side Reactions & Impurity Sources cluster_unreacted Unreacted Catechol Catechol Product This compound Catechol->Product + E23DBP + Base E23DBP Ethyl 2,3-dibromopropionate E23DBP->Product E23DBP2 Ethyl 2,3-dibromopropionate EliminationProduct Ethyl 2-bromoacrylate E23DBP2->EliminationProduct Base, Heat (E2) Product2 This compound HydrolysisProduct 1,4-Benzodioxan-2-carboxylic acid Product2->HydrolysisProduct H₂O (Hydrolysis) UnreactedCatechol Unreacted Catechol UnreactedE23DBP Unreacted E23DBP

References

Technical Support Center: Synthesis of Ethyl 1,4-benzodioxan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1,4-benzodioxan-2-carboxylate.

Troubleshooting Guides and FAQs

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A low yield in the synthesis of this compound, which is typically a Williamson ether synthesis, can be attributed to several factors. The primary competing reaction is the base-catalyzed elimination of the alkylating agent (e.g., ethyl 2,3-dibromopropionate or ethyl 2-bromoacrylate).[1] Additionally, C-alkylation of the catechol ring can occur, leading to undesired byproducts.

Troubleshooting Steps:

  • Reagent Quality: Ensure that all reagents, particularly the catechol and the ethylating agent, are pure and dry. The presence of water can consume the base and lead to unwanted side reactions.

  • Base Selection and Stoichiometry: A strong, non-nucleophilic base is crucial. While strong bases like sodium hydride (NaH) can be used, milder bases like anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) are commonly employed in this synthesis to minimize side reactions. Ensure the correct stoichiometry of the base is used to fully deprotonate one of the hydroxyl groups of catechol without promoting excessive elimination.

  • Solvent Choice: The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or acetone is highly recommended. These solvents solvate the cation of the formed phenoxide, leaving the oxygen anion more nucleophilic and favoring the desired O-alkylation (SN2 reaction). Protic solvents should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.

  • Temperature Control: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they also significantly favor the competing elimination reaction. It is advisable to start the reaction at a lower temperature and gradually increase it if necessary, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Nature of the Alkylating Agent: The structure of the alkylating agent is critical. Primary alkyl halides are ideal for Williamson ether synthesis. The use of secondary halides, as in the case of ethyl 2,3-dibromopropionate, increases the likelihood of elimination reactions.

Q2: I am observing significant amounts of byproducts in my reaction mixture. What are they and how can I minimize their formation?

The two main types of side reactions in this synthesis are elimination and C-alkylation .

  • Elimination Byproducts: The base can abstract a proton from the carbon adjacent to the bromine atom in ethyl 2,3-dibromopropionate, leading to the formation of ethyl acrylate. This is a common issue with secondary alkyl halides.

    • Minimization: Use a less sterically hindered and milder base. Lowering the reaction temperature can also significantly reduce the rate of elimination.

  • C-Alkylation Byproducts: The phenoxide ion of catechol is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).

    • Minimization: As mentioned, polar aprotic solvents (DMF, acetone) favor O-alkylation. The choice of the counter-ion of the phenoxide can also play a role, though this is less commonly manipulated in this specific synthesis.

Q3: How can I effectively purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials and byproducts.

Q4: Can you provide a reliable experimental protocol for this synthesis?

Yes, a detailed experimental protocol is provided in the "Experimental Protocols" section below. This protocol is based on established literature procedures for similar syntheses.

Data Presentation

Table 1: Influence of Reaction Parameters on Product Yield and Side Reactions

ParameterConditionEffect on Product YieldEffect on Side Reactions
Temperature Low (e.g., room temp. to 50°C)May be slower, but generally higher yield of desired product.Minimizes elimination reaction.
High (e.g., > 80°C)Faster reaction rate, but often lower yield.Significantly increases the rate of elimination.
Base Weak (e.g., K₂CO₃, TEA)Generally favors the desired SN2 reaction.Reduces the likelihood of elimination.
Strong (e.g., NaH, alkoxides)Can lead to higher conversion but may increase side reactions.Increases the rate of elimination.
Solvent Polar Aprotic (e.g., DMF, Acetone)Promotes the desired O-alkylation by solvating the cation.Suppresses C-alkylation.
Protic (e.g., Ethanol, Water)Can reduce the nucleophilicity of the phenoxide, lowering the yield.May promote C-alkylation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from literature procedures for the synthesis of 1,4-benzodioxane derivatives.

Materials:

  • Catechol

  • Ethyl 2,3-dibromopropionate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of catechol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Heat the mixture to a gentle reflux.

  • To the refluxing mixture, add a solution of ethyl 2,3-dibromopropionate (1.05 equivalents) in anhydrous acetone dropwise over a period of 30 minutes.

  • Continue refluxing the reaction mixture and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

Mandatory Visualization

Synthesis_Pathway catechol Catechol phenoxide Catechol Phenoxide catechol->phenoxide + Base EtOOC_CHBrCH2Br Ethyl 2,3-dibromopropionate base Base (e.g., K₂CO₃) elimination_product Elimination Byproduct (Ethyl acrylate) base->elimination_product + Ethyl 2,3-dibromopropionate (E2) product This compound phenoxide->product + Ethyl 2,3-dibromopropionate (SN2 - O-alkylation) c_alkylation_product C-Alkylation Byproduct phenoxide->c_alkylation_product + Ethyl 2,3-dibromopropionate (C-alkylation)

Caption: Main reaction pathway and major side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or High Impurity check_reagents Check Reagent Purity and Dryness start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp.) start->check_conditions analyze_byproducts Analyze Byproducts (TLC, NMR) check_reagents->analyze_byproducts check_conditions->analyze_byproducts is_elimination Predominant Elimination? analyze_byproducts->is_elimination is_c_alkylation Evidence of C-alkylation? analyze_byproducts->is_c_alkylation optimize_temp_base Lower Temperature Use Milder Base is_elimination->optimize_temp_base Yes purify Optimize Purification (Column Chromatography) is_elimination->purify No optimize_solvent Use Polar Aprotic Solvent (e.g., DMF) is_c_alkylation->optimize_solvent Yes is_c_alkylation->purify No optimize_temp_base->purify optimize_solvent->purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Ethyl 1,4-benzodioxan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 1,4-benzodioxan-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are silica gel column chromatography and recrystallization.[1][2] Column chromatography is typically used for the initial purification of the crude product to remove major impurities, while recrystallization is excellent for achieving high purity and obtaining a crystalline solid.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from unreacted starting materials, byproducts, and regioisomers. Common starting materials that may be present include catechol and ethyl 2,3-dibromopropionate.[3][4] Byproducts can result from side reactions, and depending on the synthetic route, regioisomers may also be formed.[4]

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For more quantitative analysis and to determine the final purity, High-Performance Liquid Chromatography (HPLC) is recommended.[5][6][7]

Q4: My purified this compound is an oil, but I need a solid. What should I do?

A4: If your purified product is an oil, it may still contain impurities that are preventing it from crystallizing. Further purification by column chromatography may be necessary. If the product is pure but remains an oil, attempting recrystallization with a different solvent system or using a seed crystal can induce crystallization. A common technique is to dissolve the oil in a minimal amount of a good solvent and then slowly add a poor solvent until the solution becomes cloudy, then allow it to slowly cool.[8]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC. Inappropriate solvent system.Test a range of solvent systems with varying polarities. A common starting point for this compound is a mixture of hexane and ethyl acetate.[9] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
The compound is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
The compound is eluting too quickly with the solvent front. The solvent system is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).
Streaking of spots on TLC/column. The compound is acidic or basic and is interacting with the silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a small amount of triethylamine can be added.
The sample was overloaded on the column.Use a larger column or reduce the amount of crude material being purified.
Recrystallization
Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. The chosen solvent is not a good "good" solvent for the compound at elevated temperatures.Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[8]
The compound precipitates out of the hot solution. The solution is supersaturated.Add more solvent until the compound fully dissolves in the hot solution.
No crystals form upon cooling. The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
Nucleation is not occurring.Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling solvent.
The compound is still impure.The impurities are preventing crystal lattice formation. Further purification by column chromatography may be required before attempting recrystallization again.

Data Presentation

Table 1: Solvent Systems for Column Chromatography
Solvent System Ratio (v/v) Notes
Hexane : Ethyl Acetate8 : 2A good starting point for elution.[9]
Hexane : Ethyl AcetateGradient ElutionStart with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate concentration to elute compounds of increasing polarity.[1]
Petroleum Ether : Ethyl Acetate8 : 1An alternative non-polar/polar solvent system.[2]
Cyclohexane : Ethyl Acetate95 : 5Another effective solvent system for separation.[3]
Table 2: General Guidance for Recrystallization Solvents
Solvent Type Examples General Applicability
Alcohols Ethanol, MethanolOften good solvents for polar compounds. Can be used in combination with water.[8]
Esters Ethyl AcetateA versatile solvent that can be a good choice for esters like this compound.[8]
Ethers Diethyl EtherA lower-boiling solvent that can be useful if the compound tends to oil out.[10]
Hydrocarbons Hexane, TolueneGood "poor" solvents to be used in combination with a "good" solvent to induce crystallization.[10][11]
Halogenated DichloromethaneCan be a good solvent but should be handled with care due to its volatility and potential toxicity.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully add the sample solution to the top of the silica gel.

  • Elution: Begin adding the eluent to the top of the column. Collect fractions in test tubes.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of the crude product in different solvents. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in minimal solvent Crude->Dissolve Column Silica Gel Column Chromatography Dissolve->Column TLC Analyze fractions by TLC Column->TLC Combine Combine pure fractions TLC->Combine Evaporate Evaporate solvent Combine->Evaporate PureOil Purified Product (Oil or Solid) Evaporate->PureOil Recrystallize Recrystallization PureOil->Recrystallize If solid desired or further purity needed Crystals Pure Crystalline Product Recrystallize->Crystals CheckPurity Check Purity (TLC/HPLC) Crystals->CheckPurity Troubleshooting_Recrystallization Start Attempting Recrystallization Dissolved Does the compound dissolve in hot solvent? Start->Dissolved Yes_Dissolved Yes Dissolved->Yes_Dissolved Yes No_Dissolved No Dissolved->No_Dissolved No Crystals_Form Do crystals form upon cooling? Yes_Dissolved->Crystals_Form Change_Solvent Choose a more suitable solvent No_Dissolved->Change_Solvent Yes_Crystals Yes Crystals_Form->Yes_Crystals Yes No_Crystals No Crystals_Form->No_Crystals No Success Successful Recrystallization Yes_Crystals->Success Oiled_Out Did the compound oil out? No_Crystals->Oiled_Out Yes_Oiled Yes Oiled_Out->Yes_Oiled Yes No_Oiled No Oiled_Out->No_Oiled No Lower_BP_Solvent Use a lower boiling point solvent or re-purify by chromatography Yes_Oiled->Lower_BP_Solvent Concentrate Concentrate solution and/or scratch flask/add seed crystal No_Oiled->Concentrate

References

Challenges in the scale-up of "Ethyl 1,4-benzodioxan-2-carboxylate" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Ethyl 1,4-benzodioxan-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound at an industrial scale?

The most prevalent method for synthesizing this compound is a variation of the Williamson ether synthesis. This process involves the condensation of catechol with ethyl 2,3-dibromopropionate. The reaction is typically carried out in a suitable solvent in the presence of a base to facilitate the formation of the benzodioxane ring structure.

Q2: Why is the chiral purity of this compound important?

This compound is a key intermediate in the synthesis of various pharmaceuticals, including the antihypertensive drug doxazosin.[1] For many of these applications, only one enantiomer (typically the (S)-enantiomer) possesses the desired therapeutic activity, while the other may be inactive or contribute to side effects. Therefore, achieving high enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[2]

Q3: What are the main challenges when scaling up the synthesis of this compound?

Scaling up this synthesis from the laboratory to an industrial setting presents several challenges:

  • Exothermic Reaction Control: The Williamson ether synthesis is an exothermic reaction. Managing the heat generated is crucial to prevent runaway reactions and the formation of byproducts.

  • Mixing and Mass Transfer: Ensuring efficient mixing of the reactants, especially when dealing with heterogeneous mixtures (solid base in a liquid solvent), becomes more complex in large reactors.

  • Byproduct Formation: On a larger scale, minor side reactions can lead to significant amounts of impurities, complicating purification and reducing the overall yield.

  • Purification: Isolating the product with high purity from large volumes of reaction mixture can be challenging and may require specialized industrial purification techniques.

  • Raw Material Quality: The purity of starting materials like catechol and ethyl 2,3-dibromopropionate can significantly impact the reaction outcome and the impurity profile of the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up production of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient base or reaction time.Ensure at least two equivalents of a suitable base (e.g., potassium carbonate) are used to deprotonate both phenolic hydroxyl groups of catechol. Extend the reaction time and monitor the progress by TLC or HPLC.
Side reactions, such as elimination or polymerization.Maintain strict temperature control to avoid overheating. Optimize the rate of addition of ethyl 2,3-dibromopropionate to manage the exotherm.
Poor quality of starting materials.Use high-purity catechol and ethyl 2,3-dibromopropionate. Perform quality control checks on incoming raw materials.
High Levels of Impurities Formation of byproducts from side reactions.Review and optimize reaction temperature and time. Consider the use of a phase-transfer catalyst to improve selectivity and reaction rate under milder conditions.
Inefficient workup and purification.Develop a robust workup procedure to remove unreacted starting materials and salts. For purification, consider fractional distillation under reduced pressure or crystallization from a suitable solvent system.
Dark-colored Product Oxidation of catechol or other phenolic intermediates.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Thermal degradation of the product or reactants.Ensure accurate temperature monitoring and control throughout the reaction and purification steps.
Inconsistent Batch Results Variations in raw material quality.Establish strict specifications for all starting materials and perform incoming quality control.
Poor process control (temperature, mixing, addition rates).Implement automated process control systems for critical parameters to ensure batch-to-batch consistency.

Experimental Protocols

General Protocol for Scale-up Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific scale and equipment.

  • Reactor Setup: A clean, dry, jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel is required. The reactor should be purged with an inert gas like nitrogen.

  • Charging Reactants:

    • Charge the reactor with a suitable solvent (e.g., acetone, DMF, or acetonitrile).

    • Add finely powdered anhydrous potassium carbonate (K₂CO₃) (at least 2.2 equivalents) to the solvent with stirring.

    • Add catechol (1.0 equivalent) to the suspension.

  • Reaction:

    • Heat the mixture to a moderate temperature (e.g., 50-60 °C) with vigorous stirring.

    • Slowly add ethyl 2,3-dibromopropionate (1.0-1.1 equivalents) via the addition funnel over a period to control the exotherm and maintain the reaction temperature within the desired range.

    • After the addition is complete, continue to stir the mixture at reflux until the reaction is complete (monitor by TLC or HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities.

    • Wash the organic layer with a dilute base (e.g., 5% sodium bicarbonate solution) to remove any unreacted catechol, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or crystallization from a suitable solvent (e.g., ethanol/water or heptane/ethyl acetate).

Data Presentation
Parameter Laboratory Scale (Typical) Pilot/Industrial Scale (Considerations)
Yield 70-85%May be lower initially due to non-optimized conditions. Aim for >75% with process optimization.
Purity (by GC/HPLC) >98%Target >99% for pharmaceutical intermediate use.
Key Impurities Unreacted catechol, ethyl 2,3-dibromopropionate, mono-alkylated catechol, polymeric byproducts.Impurity profile may change with scale. Close monitoring is essential.
Reaction Temperature 50-80 °C (depending on solvent)Precise temperature control is critical to manage exotherm and minimize side reactions.
Reaction Time 6-24 hoursMay need adjustment based on mixing efficiency and heat transfer at scale.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reactants 1. Check Reactant Quality and Stoichiometry start->check_reactants check_conditions 2. Evaluate Reaction Conditions check_reactants->check_conditions Reactants OK solution_reactants Use high-purity, anhydrous reactants and correct stoichiometry. check_reactants->solution_reactants Issue Found check_side_reactions 3. Investigate Side Reactions check_conditions->check_side_reactions Conditions OK solution_conditions Optimize temperature, reaction time, and mixing. check_conditions->solution_conditions Issue Found check_workup 4. Review Work-up and Purification check_side_reactions->check_workup Minimal Side Reactions solution_side_reactions Improve temperature control. Consider a phase-transfer catalyst. check_side_reactions->solution_side_reactions Issue Found solution_workup Optimize extraction and purification steps. check_workup->solution_workup Inefficiencies Found end_node Improved Yield check_workup->end_node Optimized solution_reactants->check_reactants solution_conditions->check_conditions solution_side_reactions->check_side_reactions solution_workup->check_workup

Caption: A step-by-step workflow for troubleshooting low yields.

Experimental Workflow for Scale-up Production

scale_up_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactor_prep Reactor Preparation (Clean, Dry, Inert) reactant_charge Charge Solvent, Base, and Catechol reactor_prep->reactant_charge heating Heat to Reaction Temperature reactant_charge->heating addition Slow Addition of Ethyl 2,3-dibromopropionate heating->addition reflux Reflux and Monitor for Completion addition->reflux cooling Cool Reaction Mixture reflux->cooling filtration Filter Inorganic Salts cooling->filtration concentration1 Solvent Removal filtration->concentration1 extraction Liquid-Liquid Extraction and Washes concentration1->extraction drying Dry Organic Layer extraction->drying concentration2 Final Solvent Removal drying->concentration2 purification Vacuum Distillation or Crystallization concentration2->purification final_product Pure Ethyl 1,4-benzodioxan- 2-carboxylate purification->final_product

Caption: A typical workflow for the scaled-up production of the target molecule.

References

Technical Support Center: Improving Enantioselectivity in the Resolution of Ethyl 1,4-Benzodioxan-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantioselective resolution of Ethyl 1,4-benzodioxan-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the enzymatic kinetic resolution or chiral chromatographic separation of this compound.

Enzymatic Kinetic Resolution

Problem Possible Cause Suggested Solution
Low Enantioselectivity (low e.e.) Suboptimal Enzyme Choice: The selected lipase may not be highly selective for the substrate.Screen a variety of lipases. Candida antarctica Lipase B (CAL-B) has been shown to be highly effective.[1] Consider exploring engineered enzymes for improved selectivity.[2]
Incorrect Reaction Temperature: Temperature can significantly impact enzyme selectivity.[3]Optimize the reaction temperature. Lowering the temperature often increases enantioselectivity, though it may slow down the reaction rate.[3]
Inappropriate Solvent: The solvent can affect the enzyme's conformation and activity.Perform a solvent screen. Non-polar organic solvents like hexane or toluene are often good starting points. Ethyl acetate can serve as both the solvent and acyl donor.[1]
Reaction Progress Beyond 50% Conversion: In kinetic resolution, the enantiomeric excess of the product decreases significantly after 50% conversion.[1]Monitor the reaction progress closely and stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess of the product.[1]
Low Yield (<50%) Enzyme Inhibition or Deactivation: The enzyme may be inhibited by the substrate, product, or co-solvent.Check for substrate or product inhibition by running the reaction at different initial concentrations. Ensure the enzyme is not denatured by harsh pH or temperature conditions.[4]
Poor Acyl Donor: The choice of acyl donor is crucial for efficient acylation.Screen different acyl donors. Vinyl acetate is often a highly effective acyl donor in enzymatic resolutions.[4]
Suboptimal Reaction Conditions: Incorrect pH or temperature can reduce enzyme activity.[4]Optimize reaction conditions such as pH and temperature for the specific lipase being used.[4]
Slow Reaction Rate Insufficient Enzyme Loading: Too little enzyme will result in a slow conversion rate.Increase the enzyme loading incrementally.
Low Reaction Temperature: While beneficial for selectivity, low temperatures decrease reaction rates.[3]Find an optimal balance between temperature and reaction time to achieve both good selectivity and a reasonable reaction rate.[3]

Chiral Chromatography (HPLC)

Problem Possible Cause Suggested Solution
Poor Resolution of Enantiomers Inappropriate Chiral Stationary Phase (CSP): The CSP is the most critical factor for chiral separation.[5][6]For this compound, polysaccharide-based columns like Chiralcel OD have proven effective.[1][7]
Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences selectivity.[5]Optimize the mobile phase. A common mobile phase for this separation is a mixture of n-hexane and isopropanol.[1][2] Vary the ratio of the polar modifier (isopropanol) to fine-tune the separation.
Poor Peak Shape (Tailing, Fronting) Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.[5]Add a small amount of an acidic or basic modifier to the mobile phase to suppress unwanted interactions.
Column Overload: Injecting too much sample can lead to peak distortion.[5]Reduce the sample concentration or injection volume.
Inconsistent Retention Times Column Memory Effects: Residual additives from previous runs can affect subsequent separations.[8]Dedicate a column specifically for this analysis or ensure a thorough washing procedure between different applications.[8]
Fluctuations in Temperature: Temperature variations can affect retention times.[5]Use a column thermostat to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the enantioselective resolution of this compound?

A1: Enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) has been demonstrated to be a highly effective method.[1] This approach can yield the (S)-enantiomer with high enantiomeric excess (>95%) and a chemical yield of around 50%.[1]

Q2: What is the theoretical maximum yield for one enantiomer in a kinetic resolution?

A2: The theoretical maximum yield for a single enantiomer in a standard kinetic resolution is 50%.[4] This is because the enzyme selectively reacts with one enantiomer from a racemic mixture, leaving the other unreacted.

Q3: How can I monitor the progress of the enzymatic resolution?

A3: The progress of the reaction, including the conversion and the enantiomeric excess (e.e.) of both the substrate and the product, can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using chiral High-Performance Liquid Chromatography (HPLC).[1]

Q4: Which chiral HPLC column is recommended for separating the enantiomers of this compound?

A4: A polysaccharide-based chiral stationary phase, specifically a Chiralcel OD column, has been successfully used for this separation.[1][7]

Q5: What is a typical mobile phase for the chiral HPLC analysis?

A5: A common mobile phase is a mixture of n-hexane and isopropanol, for instance, in a 90:10 ratio.[1][2] The optimal ratio may need to be adjusted to achieve the best resolution.

Experimental Protocols

1. Enzymatic Kinetic Resolution of (±)-Ethyl 1,4-benzodioxan-2-carboxylate

This protocol is based on a lipase-catalyzed transesterification reaction.

  • Materials:

    • (±)-Ethyl 1,4-benzodioxan-2-carboxylate

    • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435)

    • Ethyl acetate (HPLC grade, can act as both solvent and acyl donor)[1]

    • Anhydrous sodium sulfate

  • Equipment:

    • Reaction vessel (e.g., round-bottom flask)

    • Magnetic stirrer and stir bar

    • Temperature-controlled bath or oil bath

    • Rotary evaporator

    • Chiral HPLC system

  • Procedure:

    • To a solution of (±)-Ethyl 1,4-benzodioxan-2-carboxylate (1 equivalent) in ethyl acetate, add immobilized CAL-B (e.g., 10-20% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking small samples at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining substrate and the formed product.

    • Stop the reaction when the conversion reaches approximately 50%. This can be achieved by filtering off the enzyme.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting mixture of the unreacted (R)- or (S)-ester and the acylated product can be separated by column chromatography.

2. Chiral HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV detector

  • Column:

    • Chiralcel OD-H (or equivalent polysaccharide-based chiral column), 250 x 4.6 mm, 5 µm

  • Mobile Phase:

    • n-Hexane:Isopropanol (90:10, v/v)[1][2]

  • Flow Rate:

    • 1.0 mL/min[1]

  • Detection:

    • UV at 254 nm[1]

  • Temperature:

    • Ambient or controlled at 25 °C

  • Procedure:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject an appropriate volume (e.g., 10-20 µL) onto the column.

    • Record the chromatogram and determine the retention times for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100.

Quantitative Data Summary

Table 1: Enzymatic Resolution of (±)-1,4-benzodioxan-2-carboxylic Acid/Ester Derivatives

EnzymeSubstrateReaction TypeSolvent / Acyl DonorTime (h)Conversion (%)Product e.e. (%)E-valueReference
Candida antarctica Lipase B(±)-1,4-benzodioxan-2-carboxylic acidTransesterificationEthyl acetate4850>95 (S-ester)160[1]
Engineered CALB (A225F/T103A)(±)-Mthis compoundHydrolysisn-Butanol (co-solvent)0.5~5097 (S-acid)278[2]

Visualizations

EnzymaticKineticResolution cluster_setup Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Separation RacemicEster Racemic Ethyl 1,4-benzodioxan-2-carboxylate ReactionVessel Stirred Reaction at Controlled Temperature RacemicEster->ReactionVessel Lipase Immobilized Lipase (e.g., CAL-B) Lipase->ReactionVessel Solvent Organic Solvent (e.g., Ethyl Acetate) Solvent->ReactionVessel Filtration Filter to Remove Enzyme ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Separation Chromatographic Separation Evaporation->Separation EnantiopureEster Enantiopure Ester Separation->EnantiopureEster AcylatedProduct Acylated Byproduct Separation->AcylatedProduct

Caption: Workflow for the enzymatic kinetic resolution of this compound.

ChiralHPLCSeparation cluster_injection Sample Injection cluster_separation Chromatographic Separation cluster_detection Detection & Analysis Sample Racemic Mixture in Mobile Phase Injector HPLC Injector Sample->Injector Column Chiral HPLC Column (e.g., Chiralcel OD) Injector->Column Detector UV Detector Column->Detector Pump HPLC Pump Pump->Column MobilePhase Mobile Phase (Hexane/Isopropanol) MobilePhase->Pump Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram Analysis Data Analysis (e.e. Calculation) Chromatogram->Analysis

Caption: Workflow for the chiral HPLC analysis of this compound enantiomers.

References

Technical Support Center: Chiral HPLC of Ethyl 1,4-benzodioxan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 1,4-benzodioxan-2-carboxylate. The information is tailored to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor or no resolution between the enantiomers of this compound?

A1: The most frequent reason for poor resolution is an inappropriate choice of chiral stationary phase (CSP) or a suboptimal mobile phase composition. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are generally effective for this class of compounds. If you are observing poor resolution, the first step is to optimize the mobile phase.

Q2: I am observing peak tailing for both enantiomers. What are the likely causes and solutions?

A2: Peak tailing can be caused by several factors:

  • Column Overload: Your sample concentration may be too high. Try diluting your sample 1:10 and 1:100 to see if the peak shape improves.

  • Secondary Interactions: Residual silanols on the silica support of the column can interact with the analyte. For a neutral compound like this compound, this is less common, but if you are working with related acidic or basic analogs, adding a modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acids, or 0.1% diethylamine for bases) can improve peak shape.

  • Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Flushing the column with a strong solvent like 100% isopropanol or ethanol (for polysaccharide-based columns) can help. If the problem persists, the column may need to be replaced.

Q3: My peaks are splitting. What does this indicate and how can I fix it?

A3: Peak splitting can arise from:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in split peaks. Reversing and flushing the column (if the manufacturer allows) might resolve a blocked frit, but a void often necessitates column replacement.

  • Co-eluting Impurity: It's possible that an impurity is eluting very close to one of your enantiomers, giving the appearance of a split peak.

Q4: Could my compound be racemizing during analysis?

A4: While less common under typical HPLC conditions, the possibility of on-column racemization exists, particularly if the mobile phase is basic or the temperature is elevated. More significantly, related compounds like ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate have been shown to be susceptible to racemization during synthesis.[1] If you suspect racemization, it is crucial to ensure your synthetic and sample preparation steps are not contributing to this issue. For the HPLC analysis, maintaining neutral pH and moderate temperatures is advisable.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution (Resolution < 1.5)

This is a common issue when developing a chiral separation method. The following workflow can help you systematically troubleshoot and improve your separation.

G Troubleshooting Workflow for Poor Resolution start Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? (e.g., Polysaccharide-based like Chiralcel OD or OJ) start->check_csp optimize_mp Optimize Mobile Phase (Vary % Isopropanol in Hexane) check_csp->optimize_mp Yes end_bad Consult Manufacturer or Further Method Development Needed check_csp->end_bad No, screen other CSPs optimize_temp Optimize Column Temperature (Try lower temperatures first) optimize_mp->optimize_temp Partial Improvement end_good Resolution Achieved optimize_mp->end_good Significant Improvement optimize_flow Optimize Flow Rate (Try a lower flow rate) optimize_temp->optimize_flow Partial Improvement optimize_temp->end_good Significant Improvement check_column Check Column Health (Flush or replace) optimize_flow->check_column Partial Improvement optimize_flow->end_good Significant Improvement check_column->end_good Problem Fixed check_column->end_bad No Improvement

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Verify CSP Selection: For this compound, polysaccharide-based CSPs like Chiralcel® OD or Chiralcel® OJ-H are good starting points.[2][3]

  • Optimize Mobile Phase: The ratio of the alcohol (e.g., isopropanol) to the alkane (e.g., hexane or petroleum ether) is critical. Systematically vary the percentage of isopropanol in 2-5% increments.[2]

  • Optimize Temperature: Temperature can significantly affect enantioselectivity. Generally, lower temperatures enhance the interactions responsible for chiral recognition and improve resolution. Try decreasing the column temperature in 5°C increments.

  • Optimize Flow Rate: A lower flow rate increases the interaction time between the analyte and the CSP, which can improve resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 or 0.5 mL/min.

  • Check Column Health: If the above steps do not yield significant improvement, your column may be the issue. Consult the manufacturer's guidelines for cleaning and regeneration procedures.

Data Presentation

The following table summarizes the expected effects of key chromatographic parameters on the chiral separation of this compound on a polysaccharide-based column.

ParameterCondition ACondition BCondition CExpected Outcome
Mobile Phase 95:5 Hexane:Isopropanol90:10 Hexane:Isopropanol80:20 Hexane:IsopropanolIncreasing isopropanol decreases retention time but may also decrease resolution. The optimal balance is key.
Flow Rate 1.2 mL/min1.0 mL/min0.8 mL/minLower flow rates generally increase retention time and resolution.
Temperature 30°C25°C20°CLower temperatures typically increase resolution but also increase retention time and backpressure.
Resolution (Rs) LowerOptimalHigherA resolution of >1.5 is desired for baseline separation.
Retention Time (tR) ShorterModerateLongerLonger retention times are acceptable if they lead to better resolution.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol is a starting point based on literature methods for the enantioseparation of this compound and its analogs.[2][3]

1. Materials and Reagents:

  • Racemic this compound

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Petroleum Ether (HPLC grade, optional alternative to n-Hexane)

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) on 5 µm silica gel, 250 x 4.6 mm OR Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) on 5 µm silica gel, 250 x 4.6 mm.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol. A typical starting composition is 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm or 220 nm.[2][3]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Before sample analysis, perform a system suitability test by injecting the racemic standard solution at least five times.

  • The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for the peak areas of the replicate injections is not more than 2.0%.

5. Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Quantify the enantiomeric excess (%ee) using the peak areas of the two enantiomers.

References

Stability and storage conditions for "Ethyl 1,4-benzodioxan-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 1,4-benzodioxan-2-carboxylate

This guide provides essential information on the stability and storage of this compound, addressing common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a refrigerator at 2-8°C. It is also crucial to protect the compound from light and air.

Q2: How stable is this compound?

A2: The compound is generally stable under the recommended storage conditions. However, it is sensitive to light and air, which can lead to degradation over time. It is advisable to handle the compound in a well-ventilated area and to minimize its exposure to the laboratory atmosphere.

Q3: What are the potential signs of degradation?

A3: Degradation may be indicated by a change in the physical appearance of the compound, such as color change or the formation of precipitates. For a more accurate assessment, it is recommended to perform analytical tests like HPLC to check for the emergence of impurity peaks.

Q4: What are the hazardous decomposition products of this compound?

A4: Under combustion, this compound may produce carbon oxides (carbon monoxide and carbon dioxide).

Q5: Can I handle this compound on an open bench?

A5: It is recommended to handle this compound in a well-ventilated area, such as a fume hood.[1] Given its sensitivity to air, prolonged exposure to the open atmosphere should be avoided. For transfers and weighing, it is best to work expeditiously and to securely seal the container immediately after use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield. Degradation of the starting material.Verify the purity of your this compound stock using a suitable analytical method (e.g., NMR or HPLC). Ensure that the compound has been stored correctly and handled with minimal exposure to light and air.
Visible change in the appearance of the compound. Improper storage or handling leading to degradation.If a color change or precipitation is observed, the compound may have degraded. It is advisable to re-purify the material if possible or use a fresh batch for sensitive applications.
Inconsistent results between different batches. Variation in the stability of different batches due to age or storage history.Always date containers upon receipt and opening. Use the oldest stock first (FIFO principle) and re-qualify older batches if there are concerns about their stability.

Storage Conditions Summary

Parameter Condition Reason
Temperature 2-8°C (Refrigerator)To slow down potential degradation processes.
Light Protect from lightThe compound is light-sensitive and can undergo photodegradation.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible; keep tightly sealed.The compound is air-sensitive.
Container Use amber or opaque containers.To provide an additional barrier against light exposure.[1][2]

Experimental Protocols

General Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][5] The following is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable solvent (e.g., acetonitrile or methanol)

  • HPLC system with a suitable column and detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature or slightly elevated temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a temperature below its melting point for a defined period. Also, heat a solution of the compound.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Characterize the degradation products using techniques such as LC-MS to determine their mass and propose potential structures.

Diagrams

G Figure 1. Decision workflow for handling and storage. start Receiving Ethyl 1,4-benzodioxan-2-carboxylate check_container Is the container opaque/amber? start->check_container transfer_container Transfer to a suitable light-protective container. check_container->transfer_container No storage Store at 2-8°C in a dark, designated area. check_container->storage Yes transfer_container->storage use Need to use the compound? storage->use use->storage No handling Handle in a well-ventilated area (fume hood). Minimize exposure to light and air. use->handling Yes reseal Securely reseal the container, purge with inert gas if possible. handling->reseal end_use Return to storage reseal->end_use

Caption: Decision workflow for handling and storage.

References

Avoiding racemization of "Ethyl 1,4-benzodioxan-2-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the racemization of "Ethyl 1,4-benzodioxan-2-carboxylate" and its derivatives.

Troubleshooting Guide

Issue: Loss of Enantiomeric Excess (e.e.) After Synthesis or Workup

Q1: I started with an enantiomerically pure starting material, but my final product shows significant racemization. What are the likely causes?

A1: The most common cause of racemization in 1,4-benzodioxan-2-carboxylate derivatives is exposure to basic conditions. The proton at the chiral center (C2) is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate, which then reprotonates non-stereoselectively to yield a racemic mixture.

Troubleshooting Workflow for Racemization Issues

G Troubleshooting Workflow for Loss of Enantiomeric Excess start Loss of e.e. Detected check_reaction Review Reaction Conditions start->check_reaction check_workup Examine Workup Procedure start->check_workup check_purification Investigate Purification Method start->check_purification base_present Was a strong base used? check_reaction->base_present high_temp Was the reaction run at high temperature? check_reaction->high_temp basic_workup Was a basic aqueous wash performed? check_workup->basic_workup acidic_silica Was standard silica gel used? check_purification->acidic_silica base_present->high_temp No solution1 Use a non-nucleophilic or weaker base. Consider alternative activation methods. base_present->solution1 Yes high_temp->check_workup No solution2 Lower the reaction temperature. Minimize reaction time. high_temp->solution2 Yes basic_workup->check_purification No solution3 Use a buffered (e.g., NH4Cl) or acidic wash. Avoid strong bases like NaOH. basic_workup->solution3 Yes solution4 Use neutralized silica gel. Consider alternative purification like crystallization. acidic_silica->solution4 Yes end_node Re-run Experiment & Verify e.e. acidic_silica->end_node No solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for identifying and resolving the cause of racemization.

Frequently Asked Questions (FAQs)

Q2: Which specific reagents and conditions should I avoid to prevent racemization?

A2: Avoid strong inorganic bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), as well as strong organic bases. Even milder bases can cause racemization if the reaction is heated or run for an extended period. For reactions requiring a base, consider using weaker, non-nucleophilic bases and running the reaction at the lowest possible temperature for the shortest time necessary.

Q3: Can racemization occur during aqueous workup? How can I prevent it?

A3: Yes, aqueous workups with basic solutions (e.g., saturated sodium bicarbonate) can lead to racemization. To mitigate this, use a buffered aqueous solution, such as saturated ammonium chloride (NH₄Cl), or a dilute acidic solution (e.g., 1 M HCl) for quenching reactions and in subsequent washes.

Q4: Is purification by silica gel chromatography a risk for racemization?

A4: Standard silica gel is slightly acidic and can potentially cause racemization or epimerization of sensitive compounds. If you suspect this is an issue, consider the following:

  • Neutralized Silica Gel: Prepare a slurry of silica gel with your eluent containing a small amount of a volatile base like triethylamine (e.g., 1-2%) to neutralize the acidic sites before packing your column.

  • Alternative Purification Methods: If possible, purify your compound by crystallization, which can often enhance enantiomeric purity.

Q5: How can I accurately monitor the enantiomeric excess of my compound throughout my experiments?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric excess (e.e.) of your compounds. It is crucial to develop a robust chiral HPLC method to monitor the e.e. at each step of your synthesis, including after the reaction, workup, and purification. This will help you pinpoint where any loss of stereochemical integrity is occurring.

Quantitative Data on Racemization

The following table summarizes the impact of reaction conditions on the enantiomeric excess (e.e.) during the formation of a Weinreb amide from (S)-1,4-benzodioxan-2-carboxylic acid. This data highlights the critical roles of activation time and temperature.

TrialActivation Time (hours)Temperature (°C)Decrease in e.e. (%)
a0Room Temp0.6
b0.25Room Temp1.0
c0.5Room Temp1.6
d1011.2
e1Room Temp27.0
f6Room Temp100 (complete racemization)

Data adapted from a study on the synthesis of 2-substituted-1,4-benzodioxane derivatives.

Experimental Protocols

Protocol 1: Racemization-Free Ester Hydrolysis

This protocol describes the hydrolysis of an ethyl ester derivative to the corresponding carboxylic acid under acidic conditions to avoid base-mediated racemization.

  • Dissolve the enantiomerically enriched this compound derivative in a suitable organic solvent (e.g., acetone).

  • Add an aqueous solution of a strong acid (e.g., 5 equivalents of 10% aqueous HCl).

  • Stir the biphasic mixture vigorously at room temperature for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.

  • Verify the enantiomeric excess of the product by chiral HPLC.

Protocol 2: General Workflow for Synthesizing and Purifying Enantiopure this compound Derivatives

This workflow outlines key considerations for minimizing racemization throughout the synthesis and purification process.

General Experimental Workflow for Maintaining Enantiopurity

G General Workflow for Maintaining Enantiopurity start Start with Enantiopure Starting Material reaction Reaction Step: - Use mild, non-basic conditions - Low temperature - Minimal reaction time start->reaction workup Workup: - Quench with buffered or  acidic aqueous solution - Avoid basic washes reaction->workup purification Purification: - Use neutralized silica gel or  an alternative like crystallization - Avoid prolonged heating workup->purification analysis Analysis: - Confirm e.e. by chiral HPLC purification->analysis final_product Enantiopure Final Product analysis->final_product

Caption: A generalized workflow highlighting key steps to prevent racemization.

Protocol 3: Chiral HPLC Analysis of this compound

This is a general guideline for developing a chiral HPLC method to determine the enantiomeric excess. Specific conditions may need to be optimized for different derivatives.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol). A common starting point is a 90:10 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm filter before injection.

Note: For acidic derivatives, adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase may be necessary to improve peak shape and resolution.

Technical Support Center: By-product Analysis in Ethyl 1,4-benzodioxan-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1,4-benzodioxan-2-carboxylate. The following information is designed to help identify and mitigate the formation of common by-products and address other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound via the Williamson ether synthesis route?

A1: The synthesis of this compound, typically achieved by reacting catechol with ethyl 2,3-dibromopropionate in the presence of a base, is a variation of the Williamson ether synthesis.[1][2] While this method is effective, several by-products can arise from side reactions. The most commonly encountered impurities include:

  • Mono-alkylated Catechol: This occurs when only one of the hydroxyl groups of catechol reacts with ethyl 2,3-dibromopropionate.

  • Ethyl 2-bromoacrylate: This by-product forms through the elimination of HBr from ethyl 2,3-dibromopropionate, a reaction that competes with the desired substitution.[1][3]

  • Unreacted Starting Materials: Residual catechol and ethyl 2,3-dibromopropionate may be present if the reaction does not go to completion.

  • Polymeric Materials: Under certain conditions, catechol can undergo polymerization, leading to high molecular weight impurities.[4]

  • C-Alkylated Catechol: Although O-alkylation is favored, alkylation at a carbon atom on the aromatic ring of catechol can occur as a minor side reaction.[1][5]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes for Low Yield:

CauseRecommended Action
Incomplete Reaction - Ensure stoichiometric amounts or a slight excess of the alkylating agent are used.- Increase reaction time and/or temperature, monitoring for by-product formation.- Use a stronger base or a phase-transfer catalyst to enhance the reaction rate.[1]
Competing Elimination Reaction - Use a less sterically hindered base.- Maintain the lowest effective reaction temperature to favor substitution over elimination.[1]
Moisture in Reagents/Solvent - Use anhydrous solvents and thoroughly dry all glassware.- Ensure the base (e.g., K₂CO₃) is freshly dried.
Poor Quality of Reagents - Use purified catechol and freshly distilled ethyl 2,3-dibromopropionate.
Inefficient Work-up and Purification - Optimize extraction and purification protocols to minimize product loss.

Q3: I am having difficulty separating my desired product from a major impurity. What analytical techniques are best for identifying the impurity?

A3: A combination of chromatographic and spectroscopic techniques is ideal for identifying unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is excellent for separating compounds with different polarities. Fractions can be collected for further analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the exact structure of the impurity once it has been isolated. Comparing the spectra to that of the starting materials and the desired product can provide significant clues.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups present in the impurity, which can aid in its identification.

Troubleshooting Guides

Issue 1: An unexpected peak is observed in the GC-MS analysis of the crude reaction mixture.

Troubleshooting Workflow:

start Unexpected Peak in GC-MS check_mw Determine Molecular Weight from Mass Spectrum start->check_mw compare_sm Compare MW with Starting Materials check_mw->compare_sm compare_prod Compare MW with Product check_mw->compare_prod analyze_frag Analyze Fragmentation Pattern check_mw->analyze_frag is_sm Peak is Unreacted Starting Material compare_sm->is_sm is_isomer Consider Isomers of Product or Intermediates compare_prod->is_isomer is_elimination Consider Elimination Product (e.g., Ethyl 2-bromoacrylate) analyze_frag->is_elimination is_mono Consider Mono-alkylated Catechol analyze_frag->is_mono confirm_nmr Isolate and Confirm with NMR is_isomer->confirm_nmr is_elimination->confirm_nmr is_mono->confirm_nmr

Caption: Troubleshooting workflow for an unknown GC-MS peak.

Possible By-product Identification from Mass Spectra:

By-productExpected Molecular Ion (m/z)Key Fragmentation Patterns
Mono-alkylated Catechol Varies based on structurePresence of fragments corresponding to the catechol moiety and the alkyl side chain.
Ethyl 2-bromoacrylate 179/181 (due to Br isotopes)Loss of the ethoxy group (-45), loss of bromine (-79/81).
Unreacted Catechol 110Characteristic aromatic fragmentation.
Unreacted Ethyl 2,3-dibromopropionate 258/260/262 (due to 2 Br isotopes)Loss of ethoxy group, loss of bromine atoms.
Issue 2: ¹H NMR of the purified product shows extra signals that are not consistent with this compound.

¹H NMR Troubleshooting:

  • Signals in the aromatic region (6.8-7.5 ppm): If more than the expected four protons for the benzodioxan ring are observed, this could indicate the presence of C-alkylated by-products or incompletely cyclized material like mono-alkylated catechol.

  • Broad signals: A broad signal in the hydroxyl region (typically 5-9 ppm, but can vary) suggests the presence of unreacted catechol or mono-alkylated catechol.

  • Vinyl proton signals (5.5-6.5 ppm): The presence of signals in this region is a strong indicator of the elimination by-product, ethyl 2-bromoacrylate.

  • Aliphatic signals not corresponding to the product: Carefully integrate all signals. Discrepancies in the integration of the ethyl ester or the dioxan ring protons could point to impurities.

Reference ¹H NMR Data (in CDCl₃, approximate chemical shifts):

ProtonsChemical Shift (ppm)Multiplicity
Aromatic (4H) 6.8 - 7.0m
-O-CH-COOEt (1H) 4.8 - 5.0t
-O-CH₂- (2H) 4.2 - 4.5m
-O-CH₂-CH₃ (2H) 4.1 - 4.3q
-O-CH₂-CH₃ (3H) 1.2 - 1.4t

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components. A typical ramp rate is 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a sufficiently high m/z to detect all expected components (e.g., 300).

Protocol 2: Reverse-Phase HPLC Analysis
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is a good starting point.[6]

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typically used. For example, start with a higher percentage of water and gradually increase the organic solvent percentage.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the aromatic components absorb (e.g., 275 nm).

Signaling Pathways and Workflows

Reaction Pathway and Potential Side Reactions:

cluster_side_reactions Side Reactions catechol Catechol product This compound catechol->product SN2 Cyclization mono_alkylated Mono-alkylated Catechol catechol->mono_alkylated Incomplete Reaction polymer Polymerization catechol->polymer Self-condensation e23dbp Ethyl 2,3-dibromopropionate e23dbp->product e23dbp->mono_alkylated elimination Ethyl 2-bromoacrylate e23dbp->elimination E2 Elimination base Base (e.g., K₂CO₃) base->product Deprotonation base->elimination

Caption: Synthesis of this compound and major side reactions.

References

Validation & Comparative

A Comparative Guide to Ethyl 1,4-Benzodioxan-2-carboxylate and Other Alkyl Benzodioxane Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, alkyl 1,4-benzodioxan-2-carboxylates serve as crucial intermediates and pharmacophores in the development of new therapeutic agents. This guide provides a comparative overview of ethyl 1,4-benzodioxan-2-carboxylate and other alkyl analogues, focusing on their synthesis and biological performance, supported by available experimental data.

Synthesis and Physicochemical Properties

The synthesis of alkyl 1,4-benzodioxan-2-carboxylates typically involves a two-step process: the formation of the 1,4-benzodioxane-2-carboxylic acid core, followed by esterification with the corresponding alcohol. The most common route to the carboxylic acid is the condensation of catechol with a 3-halopropanoate derivative, followed by saponification.

While a direct comparative study of the synthesis of a series of alkyl esters under identical conditions is not extensively documented in the literature, the general principles of esterification suggest that the reaction yield and rate may vary with the nature of the alkyl group. Generally, Fischer-Speier esterification is employed, where the carboxylic acid is refluxed with an excess of the alcohol in the presence of a strong acid catalyst.

Table 1: Comparison of Synthetic Yields for Alkyl 1,4-Benzodioxan-2-carboxylates

Alkyl EsterReported Yield (%)Starting MaterialReference
Methyl78%2,3-dibromo-propionic acid methyl ester and catechol[1]
EthylNot explicitly stated in comparative studies1,4-benzodioxan-2-carboxylic acid-
Other AlkylsNot widely reported1,4-benzodioxan-2-carboxylic acid-

Note: The yields are reported from different studies and may not be directly comparable due to variations in reaction conditions.

The physicochemical properties of these esters, such as lipophilicity, are expected to increase with the length of the alkyl chain. This can have a significant impact on their solubility, membrane permeability, and pharmacokinetic profiles.

Biological Activity and Performance

Derivatives of 1,4-benzodioxane have been investigated for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The alkyl carboxylate moiety at the 2-position can influence the compound's interaction with biological targets and its overall potency.

Anti-inflammatory Activity

Several studies have explored the anti-inflammatory potential of 1,4-benzodioxane derivatives. For instance, (2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has shown anti-inflammatory activity comparable to ibuprofen in a carrageenan-induced rat paw edema assay.[4] While direct comparative data for a series of alkyl 1,4-benzodioxan-2-carboxylates is scarce, it is plausible that the nature of the alkyl ester could modulate this activity by influencing factors like enzyme inhibition or receptor binding.

Anticancer Activity

The 1,4-benzodioxane scaffold has been incorporated into various compounds designed as potential anticancer agents.[5] The cytotoxic effects of these derivatives are often evaluated against a panel of cancer cell lines. The substitution at the 2-position, including the alkyl carboxylate group, can play a role in the compound's ability to induce apoptosis or inhibit cell proliferation. For example, some benzodioxane derivatives have been investigated as inhibitors of the p38α MAPK pathway, which is implicated in cancer.[3]

Table 2: Reported Biological Activities of Benzodioxane Carboxylate Derivatives

DerivativeBiological ActivityTarget/AssayReported IC50/ActivityReference
Benzodioxane carboxylic acid-based hydrazonesAnticancer, Antimicrobial, Antioxidant, Enzyme inhibitionHeLa, PC3 cells; E. coli, B. subtilis; DPPH assay; Acetylcholinesterase, β-glucosidaseCompound 5 showed 50.17% inhibition against HeLa cells; Compound 7 had an IC50 of 17.16 µg/mL in the DPPH assay.[2]
(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acidAnti-inflammatoryCarrageenan-induced rat paw edemaComparable potency to Ibuprofen[4]
1,4-benzodioxane bisamidesAnticancerHuman ovarian carcinoma xenograft model-[3]

Note: The data is collated from different studies investigating various derivatives of the 1,4-benzodioxane core, not a direct comparison of simple alkyl esters.

Experimental Protocols

General Synthesis of 1,4-Benzodioxan-2-carboxylic Acid
  • Condensation: Catechol is reacted with an equivalent of ethyl 2,3-dibromopropionate in a suitable solvent like dry acetone, in the presence of a base such as anhydrous potassium carbonate. The mixture is refluxed for several hours.

  • Work-up: After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.

  • Saponification: The resulting crude ester is then hydrolyzed using a solution of sodium hydroxide in a mixture of water and an alcohol (e.g., methanol or ethanol) with heating.

  • Acidification and Isolation: After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 1,4-benzodioxan-2-carboxylic acid, which is then collected by filtration, washed with water, and dried.

General Fischer-Speier Esterification of 1,4-Benzodioxan-2-carboxylic Acid
  • Reaction Setup: 1,4-benzodioxan-2-carboxylic acid is dissolved in a large excess of the desired alcohol (e.g., ethanol for the ethyl ester).

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

  • Reaction: The mixture is heated under reflux for a period of time, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the excess alcohol is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude alkyl 1,4-benzodioxan-2-carboxylate. Further purification can be achieved by column chromatography.

Visualizations

Synthesis_Pathway catechol Catechol intermediate_ester This compound (crude) catechol->intermediate_ester dibromopropionate Ethyl 2,3-dibromopropionate dibromopropionate->intermediate_ester base K2CO3, Acetone base->intermediate_ester carboxylic_acid 1,4-Benzodioxan-2-carboxylic Acid intermediate_ester->carboxylic_acid saponification NaOH, H2O/EtOH saponification->carboxylic_acid final_ester Alkyl 1,4-benzodioxan-2-carboxylate carboxylic_acid->final_ester alcohol Alkyl Alcohol (e.g., Ethanol) alcohol->final_ester acid_catalyst H2SO4 (cat.) acid_catalyst->final_ester

Caption: General synthetic route to alkyl 1,4-benzodioxan-2-carboxylates.

Signaling_Pathway cluster_cell Cell receptor Receptor signaling_cascade Signaling Cascade receptor->signaling_cascade enzyme Enzyme (e.g., COX-2) transcription_factor Transcription Factor (e.g., NF-κB) signaling_cascade->transcription_factor proinflammatory_genes Pro-inflammatory Genes transcription_factor->proinflammatory_genes inflammation Inflammation proinflammatory_genes->inflammation benzodioxane Alkyl Benzodioxane Carboxylate benzodioxane->receptor Antagonist? benzodioxane->enzyme Inhibitor?

Caption: Hypothetical anti-inflammatory signaling pathway for benzodioxane derivatives.

Conclusion

This compound and its alkyl analogues are valuable compounds in medicinal chemistry. While direct, comprehensive comparative data on their synthesis and biological performance is limited, the available information suggests that the nature of the alkyl ester group can influence both the efficiency of synthesis and the biological activity of the resulting molecule. Further systematic studies, including the synthesis and parallel biological evaluation of a series of alkyl 1,4-benzodioxan-2-carboxylates, are warranted to establish clear structure-activity relationships and to guide the design of more potent and selective therapeutic agents. Researchers are encouraged to consider the potential impact of the alkyl chain length on the pharmacokinetic and pharmacodynamic properties of these promising compounds.

References

Unlocking Biological Potential: A Comparative Guide to Ethyl 1,4-Benzodioxan-2-carboxylate and Its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of derivatives of Ethyl 1,4-benzodioxan-2-carboxylate against its parent compound. This compound primarily serves as a versatile synthetic intermediate for the development of pharmacologically active molecules.[1][2][3] This guide highlights how chemical modifications of this parent scaffold can unlock a range of potent biological activities, including anticancer, adrenergic, and serotonergic effects.

The 1,4-benzodioxan nucleus is a key structural motif in numerous biologically active compounds and marketed drugs.[4] While the parent compound, this compound, is a crucial building block, its own biological activity is not extensively reported, suggesting it is relatively inert or significantly less potent than its derivatives. This comparison focuses on the remarkable enhancement of biological activity achieved through derivatization of the carboxylate group.

Anticancer Activity: Hydrazone Derivatives

A notable class of derivatives exhibiting significant biological activity are the 1,4-benzodioxane-hydrazones. A series of these compounds have been synthesized and evaluated for their potential as therapeutics for skin cancer, demonstrating potent anticancer effects that are not associated with the parent ethyl ester.

One particularly potent derivative, compound 7e , emerged from a screen against the NCI-60 panel of human cancer cell lines.[5] This compound displayed significant growth inhibition across 56 cell lines, with exceptional efficacy against melanoma cell lines.[5]

Quantitative Comparison of Anticancer Activity
CompoundAverage GI50 (µM) (NCI-60)GI50 (µM) vs. MDA-MB-435 (Melanoma)GI50 (µM) vs. M14 (Melanoma)GI50 (µM) vs. SK-MEL-2 (Melanoma)GI50 (µM) vs. UACC-62 (Melanoma)mTOR Kinase IC50 (µM)
This compound Data not available; presumed low to negligible activityData not availableData not availableData not availableData not availableData not available
Compound 7e (Hydrazone derivative) 6.92[5]0.20[5]0.46[5]0.57[5]0.27[5]5.47[5]
Mechanism of Anticancer Action

Further studies revealed that the anticancer activity of compound 7e is mediated through the induction of apoptosis and cell cycle arrest at the S-phase in MDA-MB-435 melanoma cells.[5] Mechanistically, this derivative was identified as an inhibitor of the mTOR kinase, a key regulator of cell growth and proliferation.[5]

mTOR_pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt activate Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activate PI3K/Akt->mTORC1 activate S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Proliferation Proliferation mTORC1->Proliferation promotes Cell Growth Cell Growth S6K1->Cell Growth 4E-BP1->Proliferation inhibits when active Hydrazone Derivative (7e) Hydrazone Derivative (7e) Hydrazone Derivative (7e)->mTORC1 inhibits

Caption: mTOR signaling pathway and the inhibitory action of the hydrazone derivative.

Adrenergic and Serotonergic Receptor Activity

Derivatization of this compound has also led to the development of potent ligands for adrenergic and serotonin receptors. These derivatives often feature the replacement of the ethyl ester with various amine-containing moieties, a common strategy in medicinal chemistry to target these receptor families.

Structure-activity relationship (SAR) studies have shown that modifications to the 1,4-benzodioxan scaffold can result in compounds with high affinity and selectivity for α1-adrenoceptor subtypes and the 5-HT1A receptor.[6][7] For instance, certain 1,4-dioxane derivatives, structurally related to 1,4-benzodioxans, have been identified as selective α1D-adrenoceptor antagonists and full 5-HT1A receptor agonists.[8] The parent ethyl ester is not reported to have significant affinity for these receptors.

The chirality of the C2 position of the benzodioxan ring is crucial for the interaction with these receptors, with enantiomers often displaying reversed selectivity for α1-adrenergic and 5-HT1A receptors.[7][9]

Experimental Protocols

In Vitro mTOR Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of mTOR.

  • Reaction Setup : The assay is performed in a kinase buffer containing 25 mmol/L Tris-HCl (pH 7.5), 5 mmol/L β-glycerophosphate, 2 mmol/L dithiothreitol (DTT), 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2.

  • Enzyme and Substrate : Active mTOR (250 ng) and inactive S6K protein (1 µg) as the substrate are used.

  • ATP : The reaction is initiated by the addition of 100 µmol/L ATP.

  • Incubation : The reaction mixture is incubated at 30°C for 30 minutes.

  • Termination and Detection : The reaction is stopped, and the proteins are resolved by SDS-PAGE and detected by Western blotting to assess the phosphorylation of the S6K substrate.[6]

Apoptosis Assay via Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

  • Cell Preparation : Cells are seeded and treated with the test compound. After incubation, both floating and adherent cells are collected.

  • Staining : Cells are washed with PBS and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation : The cells are incubated in the dark at room temperature for 5-15 minutes.

  • Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

apoptosis_workflow start Seed and Treat Cells collect Collect Cells (Floating & Adherent) start->collect wash1 Wash with PBS collect->wash1 stain Resuspend in Binding Buffer + Annexin V-FITC & PI wash1->stain incubate Incubate in Dark stain->incubate analyze Flow Cytometry Analysis incubate->analyze

Caption: Workflow for the detection of apoptosis using Annexin V staining.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Fixation : Treated cells are harvested and fixed, typically in cold 70% ethanol, to permeabilize the cell membrane.

  • RNA Digestion : The fixed cells are treated with RNase to ensure that only DNA is stained.

  • DNA Staining : A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is added to the cells.

  • Flow Cytometry : The DNA content of the stained cells is measured by flow cytometry. The resulting histogram shows peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The derivatization of this compound is a highly effective strategy for the development of potent, biologically active compounds. While the parent ester serves as an essential and versatile synthetic platform, it does not appear to possess significant intrinsic biological activity. However, as demonstrated by the potent anticancer effects of its hydrazone derivatives and the high receptor affinities of its amine-containing analogues, chemical modification of the carboxylate group unlocks a diverse range of pharmacological properties. This highlights the importance of the 1,4-benzodioxan scaffold as a privileged structure in medicinal chemistry and underscores the power of targeted chemical synthesis in drug discovery. Future research should continue to explore the vast chemical space accessible from this parent compound to develop novel therapeutics.

References

Comparative analysis of synthetic routes to doxazosin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Doxazosin

Doxazosin is a quinazoline-based alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1] The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical factors for pharmaceutical manufacturing. This guide provides a comparative analysis of various synthetic routes to doxazosin, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in understanding the available methodologies.

Synthetic Strategies: A Comparative Overview

The synthesis of doxazosin can be broadly categorized into several convergent strategies. These approaches involve the separate synthesis of two key fragments—a quinazoline moiety and a piperazine-benzodioxan moiety—which are then coupled in a final step. The primary variations lie in the sequence of bond formation and the choice of starting materials and intermediates.

Route 1: Classical Convergent Synthesis

This widely referenced route involves the coupling of two key intermediates: 4-amino-2-chloro-6,7-dimethoxyquinazoline and N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine. The final step is a nucleophilic aromatic substitution reaction.

Classical_Convergent_Synthesis A 4-Amino-2-chloro- 6,7-dimethoxyquinazoline C Doxazosin A->C B N-(2,3-dihydro-1,4-benzodioxin -2-ylcarbonyl)piperazine B->C n-Butanol, Reflux

Caption: Classical convergent synthesis of Doxazosin.

This method is straightforward, but a major challenge can be the formation of a bis-amide impurity during the synthesis of the piperazine fragment.[2][3]

Route 2: Alternative Convergent Synthesis

To circumvent issues with impurity formation, an alternative convergent strategy couples 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine with an activated form of 2,3-dihydro-benzo[4]dioxine-2-carboxylic acid. This approach avoids the direct acylation of piperazine, minimizing the risk of double acylation.

Alternative_Convergent_Synthesis A 6,7-Dimethoxy-2-(piperazin-1-yl) quinazolin-4-amine C Doxazosin A->C B 2,3-Dihydro-benzo[1,4]dioxine -2-carboxylic acid B_act Activated Carboxylic Acid (e.g., acyl imidazole) B->B_act Activating Agent (e.g., CDI) B_act->C THF

Caption: Alternative convergent synthesis of Doxazosin.

This route offers better control over impurity profiles and is amenable to large-scale production.[2] The carboxylic acid can be activated using various coupling agents like N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).[2][3]

Route 3: Shortened Four-Step Synthesis

A patented process describes a more condensed route starting from pyrocatechol.[5] This method reduces the total number of steps from the more traditional six to four, potentially improving overall efficiency and reducing cost.

Shortened_Synthesis A Pyrocatechol + 2,3-Dibromopropionic acid ester B 1,4-Benzodioxan -2-carboxylate A->B Cyclization C 1-(1,4-Benzodioxan-2-formyl) piperazine B->C Piperazine E Doxazosin C->E D 4-Amino-2-chloro- 6,7-dimethoxyquinazoline D->E Condensation

Caption: Shortened four-step synthesis of Doxazosin.

This approach streamlines the synthesis of the benzodioxan-piperazine moiety before its final condensation with the quinazoline core.[5]

Quantitative Data Comparison

The following table summarizes key quantitative data for the different synthetic routes, based on reported experimental results.

ParameterRoute 1: Classical ConvergentRoute 2: Alternative ConvergentRoute 3: Shortened Synthesis
Key Intermediates 4-amino-2-chloro-6,7-dimethoxyquinazoline; N-(benzodioxan-2-carbonyl)piperazine6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine; Activated 2,3-dihydro-benzo[4]dioxine-2-carboxylic acid1-(1,4-benzodioxan-2-formyl)piperazine
Overall Steps (Typical) ~6-7~5-64
Reported Yield (Final Step) 88% (as HCl salt)[5]~99% (as base)[3]88% (as HCl salt)[5]
Key Advantages Well-established chemistryHigh purity, avoids bis-amide impurity[2]Fewer steps, potentially lower cost[5]
Key Disadvantages Potential for bis-amide impurity formation[2]Requires use of coupling agentsMay require optimization for scale-up

Experimental Protocols

Detailed methodologies for key transformations are provided below.

Protocol 1: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline (Key Intermediate)

This protocol describes an improved synthesis of a crucial intermediate for Routes 1 and 3.

Workflow:

Protocol_1_Workflow A 2,4-Dichloro-6,7- dimethoxyquinazoline in THF B Add Ammonium Hydroxide (25%) A->B C Stir at ambient temperature for 24h B->C D Filter, wash with water, and dry C->D E 4-Amino-2-chloro-6,7- dimethoxyquinazoline D->E

Caption: Workflow for the synthesis of the quinazoline intermediate.

Procedure:

  • To a 5 L round-bottom flask equipped with a stirrer, add 2,4-dichloro-6,7-dimethoxyquinazoline (85 g, 0.329 mol) and tetrahydrofuran (THF, 500 mL).[4]

  • Stir the mixture for 1 hour at ambient temperature.[4]

  • Add 25% ammonium hydroxide (1765 mL) to the reaction mixture.[4]

  • Continue stirring for 24 hours at ambient temperature.[4]

  • Filter the resulting solid, wash thoroughly with water, and dry to obtain 4-amino-2-chloro-6,7-dimethoxyquinazoline.[4]

  • Yield: 71 g (90%).[4] Purity: 97.8% by HPLC.[4]

Protocol 2: Synthesis of Doxazosin via Activated Carboxylic Acid (Route 2)

This protocol details the coupling of the two main fragments using N,N'-carbonyldiimidazole (CDI) as an activating agent.

Procedure: Step A: Activation of Carboxylic Acid

  • In a reaction vessel, charge 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (0.38 mol, 68.51 g) and THF (500 mL). Stir at 20-25°C for 5-10 minutes to achieve a clear solution.[2]

  • Add a solution of N,N'-carbonyldiimidazole (0.407 mol, 66.28 g) in THF (500 mL) to the vessel.[2]

  • Stir the mixture at 20-25°C for 2 hours to form the activated intermediate solution (Solution A).[2]

Step B: Condensation

  • In a separate flask, charge 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.346 mol, 100 g) and THF (1000 mL) and stir to form a slurry.[2]

  • Add Solution A dropwise to the slurry over 2-2.5 hours at a temperature of 25-28°C.[2]

  • Stir the reaction mixture for 30 minutes after the addition is complete.

  • Filter the reaction mass and wash the resulting solid with THF.

  • Dry the solid at 60°C under reduced pressure to obtain doxazosin base.

  • Yield: 110 g. Purity: 99.4% by HPLC.[3]

Conclusion

The synthesis of doxazosin can be accomplished through several effective convergent pathways.

  • The classical convergent route (Route 1) is well-documented but carries the risk of specific impurities.

  • The shortened four-step synthesis (Route 3) offers an economically attractive option by reducing the number of synthetic operations, making it a strong candidate for industrial-scale production.[5]

  • The alternative convergent strategy (Route 2) provides excellent control over the impurity profile, particularly avoiding the formation of bis-amide impurities, and delivers high purity and yield.[2][3]

The choice of the optimal synthetic route will depend on the specific requirements of the manufacturer, balancing factors such as cost of raw materials, process efficiency, scalability, and the desired purity profile of the final active pharmaceutical ingredient. For applications demanding the highest purity, the alternative convergent route using an activated carboxylic acid intermediate presents a compelling and robust option.

References

The Strategic Importance of Ethyl 1,4-Benzodioxan-2-carboxylate as a Key Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1,4-benzodioxan-2-carboxylate is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid, bicyclic structure serves as a valuable scaffold in medicinal chemistry, most notably in the development of alpha-adrenergic blocking agents. This guide provides an objective comparison of the synthetic routes involving this key intermediate, supported by experimental data, to aid researchers in process development and optimization.

Performance Comparison of Synthetic Routes

The primary application of this compound is as a precursor to 1,4-benzodioxan-2-carboxylic acid, a crucial component in the synthesis of the antihypertensive drug Doxazosin. The traditional and most widely cited method for the formation of the 1,4-benzodioxane ring system involves the condensation of catechol with an electrophilic three-carbon unit. Below is a comparison of this primary route with an alternative approach.

ParameterRoute 1: Condensation with Ethyl 2,3-dibromopropionateRoute 2: Reaction with Epichlorohydrin
Starting Materials Catechol, Ethyl 2,3-dibromopropionateCatechol, Epichlorohydrin
Key Intermediate This compound2-Hydroxymethyl-1,4-benzodioxane
Reported Yield of Core Structure 76% (for the carboxylic acid)[1]Not explicitly stated for direct comparison
Number of Steps to Doxazosin Typically 4-6 steps[2]Can be achieved in a similar number of steps
Key Advantages Well-established and documented procedure.Avoids the use of dibromo-reagents.
Key Disadvantages Use of lachrymatory and potentially hazardous ethyl 2,3-dibromopropionate.Potential for side reactions and requires subsequent oxidation to the carboxylic acid.

Experimental Protocols

Route 1: Synthesis of 1,4-Benzodioxan-2-carboxylic Acid via this compound

This protocol describes the synthesis of the parent carboxylic acid, for which this compound is the direct precursor.

Step 1: Synthesis of this compound

  • Reaction: Condensation of catechol with ethyl 2,3-dibromopropionate.

  • Reagents and Solvents: Catechol, ethyl 2,3-dibromopropionate, anhydrous potassium carbonate, dry acetone.[1]

  • Procedure: A mixture of catechol and anhydrous potassium carbonate is stirred in dry acetone. Ethyl 2,3-dibromopropionate is then added, and the reaction mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield crude this compound.

Step 2: Saponification to 1,4-Benzodioxan-2-carboxylic Acid

  • Reaction: Hydrolysis of the ethyl ester.

  • Reagents and Solvents: this compound, a suitable base (e.g., sodium hydroxide), ethanol, and water.

  • Procedure: The crude this compound is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 1,4-benzodioxan-2-carboxylic acid. The solid product is collected by filtration, washed with water, and dried.[1] A yield of 76% for the carboxylic acid has been reported for this two-step process.[1]

Subsequent Steps in Doxazosin Synthesis

The resulting 1,4-benzodioxan-2-carboxylic acid is then converted to the corresponding acid chloride, which is subsequently reacted with piperazine and finally coupled with 2-chloro-6,7-dimethoxy-4-aminoquinazoline to yield Doxazosin.[2]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic processes, the following diagrams are provided.

cluster_0 Route 1: Via this compound catechol Catechol ebdc This compound catechol->ebdc e23dbp Ethyl 2,3-dibromopropionate e23dbp->ebdc bdca 1,4-Benzodioxan-2-carboxylic acid ebdc->bdca Saponification doxazosin Doxazosin bdca->doxazosin Multi-step synthesis

Caption: Synthetic workflow for Doxazosin via this compound.

cluster_1 General Doxazosin Synthesis bdca_intermediate 1,4-Benzodioxan-2-carboxylic acid activation Activation (e.g., with Thionyl Chloride) bdca_intermediate->activation piperazine_coupling Coupling with Piperazine activation->piperazine_coupling quinazoline_coupling Coupling with Quinazoline derivative piperazine_coupling->quinazoline_coupling doxazosin_final Doxazosin quinazoline_coupling->doxazosin_final

Caption: Key steps in the conversion of the intermediate to Doxazosin.

Conclusion

This compound remains a cornerstone intermediate in the synthesis of Doxazosin and related compounds due to its straightforward and well-documented preparation. While alternative synthetic strategies exist for the formation of the 1,4-benzodioxane core, the condensation of catechol with ethyl 2,3-dibromopropionate offers a reliable and high-yielding pathway. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as starting material availability, scalability, and safety considerations. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the synthesis of these important pharmaceutical compounds.

References

Spectroscopic comparison of "Ethyl 1,4-benzodioxan-2-carboxylate" and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Investigation of Ethyl 1,4-Benzodioxan-2-carboxylate and Its Analogues

This guide provides a detailed spectroscopic comparison of this compound and its structurally related analogues. The 1,4-benzodioxan scaffold is a key structural motif in a variety of biologically active compounds and therapeutic agents, such as the antihypertensive drug Doxazosin.[1][2] Understanding the spectroscopic properties of these molecules is crucial for their synthesis, characterization, and the development of new derivatives. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, and IR) for this compound and a selection of its analogues. This data facilitates the identification of structural similarities and differences based on their spectral fingerprints.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts δ in ppm)

Compound NameSolventH-2 (multiplicity, J in Hz)H-3 (m)Aromatic Protons (m)Other Signals (m)Reference
This compoundCDCl₃4.94 (dd, J=4.4, 3.2)4.44-4.596.97 (m)4.29 (q, J=7.1, 2H, OCH₂), 1.32 (t, J=7.1, 3H, CH₃)[3][4]
1,4-Benzodioxan-2-carboxylic acidDMSO-d₆5.12 (t, J=12.6)4.51 (dd, J=9.6, 2.8), 4.94 (d, J=7.4)6.81-6.9110.64 (s, 1H, COOH)[5]
Methyl 8-nitro-1,4-benzodioxane-2-carboxylateCDCl₃4.94 (dd, J=4.4, 3.2)4.44-4.597.54 (dd), 7.25 (dd), 6.97 (t)3.84 (s, 3H, OCH₃)[3]
Ethyl 1,4-benzoxathian-2-carboxylateCDCl₃5.07 (dd, J=5.6, 3.4)3.13-3.406.83-7.174.29 (q, J=7.1, 2H, OCH₂), 1.32 (t, J=7.1, 3H, CH₃)[4]
¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts δ in ppm)

Compound NameSolventC=OC-2C-3Aromatic CarbonsOther CarbonsReference
This compoundCDCl₃168.071.065.0143.0, 141.0, 122.0, 121.9, 117.5, 117.062.0 (OCH₂), 14.0 (CH₃)[6]
1,4-Benzodioxan (Parent scaffold)CDCl₃-64.564.5143.5, 121.5, 117.2-[7]
Methyl 8-nitro-1,4-benzodioxane-2-carboxylateCDCl₃167.571.565.3143.7, 139.2, 138.3, 122.4, 121.0, 118.653.2 (OCH₃)[3]
Ethyl 1,4-benzoxathian-2-carboxylic acidCDCl₃174.372.226.4149.9, 127.7, 126.4, 122.1, 118.4, 116.5-[4]
IR Spectroscopy Data

Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)

Compound NameC=O Stretch (Ester/Acid)C-O Stretch (Ether/Ester)Aromatic C-H StretchO-H Stretch (Acid)Reference
This compound~1724-1750~1150-1250~3050-3100-[8]
1,4-Benzodioxan-2-carboxylic acid17181153~3050-31003171 (broad)[5]
Amide Analogues of 1,4-benzodioxane1626-1676 (Amide I)~1150~3050-31003275-3346 (N-H)[1]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were typically recorded on a 400 MHz spectrometer.[1][9] Samples were dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[1][5] Samples were often prepared as KBr discs or analyzed using an Attenuated Total Reflectance (ATR) accessory.[1] Characteristic absorption bands are reported in wavenumbers (cm⁻¹). The C=O stretching of the carboxyl group is typically sharp and intense, appearing around 1700-1725 cm⁻¹.[10] For carboxylic acids, the O-H stretching band is characteristically broad and appears in the region of 2500 to 3300 cm⁻¹, a result of intermolecular hydrogen bonding.[10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was often performed using electrospray ionization (ESI) to confirm the exact masses and molecular formulas of the synthesized compounds.[1]

Visualizations

The following diagrams illustrate the general structure of the compounds discussed and the workflow for their analysis.

Caption: General structure of 1,4-benzodioxan analogues.

G A Sample Preparation (Dissolution/Derivatization) B Spectroscopic Analysis A->B C ¹H & ¹³C NMR B->C Nuclei Spin D FT-IR B->D Vibrational Modes E Mass Spectrometry (MS) B->E m/z Ratio F Data Processing & Analysis C->F D->F E->F G Structural Elucidation & Comparison F->G

Caption: Experimental workflow for spectroscopic analysis.

References

A Comparative Guide to Catalysts in the Synthesis of Ethyl 1,4-Benzodioxan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of Ethyl 1,4-benzodioxan-2-carboxylate, a key intermediate in the manufacturing of pharmaceuticals like Doxazosin, has been approached through various catalytic methods.[1][2] This guide provides a comparative analysis of different catalytic systems, focusing on their efficacy, reaction conditions, and outcomes. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection of optimal synthetic routes.

Comparison of Catalytic Performance

The efficacy of different catalysts in the synthesis and resolution of this compound and its derivatives varies significantly. The choice of catalyst impacts yield, enantioselectivity, and reaction conditions. Below is a summary of key performance indicators for several catalytic systems.

Catalyst SystemSubstrateReaction TypeKey Performance MetricsReference
Potassium Carbonate Catechol and Ethyl 2,3-dibromopropionateCondensationYield: 76% (for the corresponding carboxylic acid after saponification)[2]
Arthrobacter sp. Lipase (±)-Ethyl 1,4-benzodioxan-2-carboxylateKinetic ResolutionEnantiomeric Excess (ee): ~99%, E-value = 535[1][3]
Candida antarctica Lipase B (CALB) Mutants (A225F/T103A) (±)-Mthis compoundKinetic Resolution (Hydrolysis)Conversion: 50%, Enantiomeric Excess of Substrate (e.e.s): 0.97, E-value = 278[4]
[Ir(cod)Cl]2/BIDIME-dimer 2-Substituted 1,4-benzodioxinesAsymmetric HydrogenationEnantiomeric Ratio (er): up to 99:1[1]
Rh-catalyst with ZhaoPhos ligand Benzo[b][1][4]dioxine derivativesAsymmetric HydrogenationYield: up to 99%, Enantiomeric Excess (ee): >99%, Turnover Number (TON) = 24,000[1]

Experimental Protocols

Detailed methodologies for the key synthetic and resolution procedures are outlined below.

Synthesis via Condensation Reaction

Catalyst: Anhydrous Potassium Carbonate[2]

Procedure:

  • Catechol is condensed with ethyl 2,3-dibromopropionate in dry acetone.

  • Anhydrous potassium carbonate is used as the base.

  • The reaction mixture is stirred, likely at reflux, to facilitate the cyclization reaction, forming the this compound.

  • Subsequent saponification of the resulting ester yields 1,4-benzodioxan-2-carboxylic acid.

Enzymatic Kinetic Resolution

Catalyst: Immobilized Arthrobacter sp. Lipase[1][3]

Procedure:

  • The racemic (±)-ethyl 1,4-benzodioxan-2-carboxylate is subjected to kinetic resolution.

  • Immobilized whole cells of Arthrobacter sp. lipase are used as the catalyst.

  • The reaction is conducted in the presence of n-butanol as a co-solvent.

  • The substrate concentration is maintained at 50 g/L (258 mmol).

  • This lipase-catalyzed transesterification reaction allows for the separation of the enantiomers.

Catalyst: Engineered Candida antarctica Lipase B (CALB) A225F/T103A Mutant[4]

Procedure:

  • Racemic mthis compound (5 mg) is dissolved in a 5 mL reaction system containing 4 mL of PBS buffer and 1 mL of n-butanol.

  • The CALB mutant (1 mg) is added to the solution.

  • The reaction mixture is placed in a shaker at 30 °C and 220 rpm for 1 hour.

  • The progress of the hydrolysis is monitored by HPLC to determine conversion and enantiomeric excess.

Asymmetric Hydrogenation

Catalyst: Rh-Catalyst with ZhaoPhos Ligand[1]

Procedure:

  • A suitable benzo[b][1][4]dioxine derivative is used as the starting material.

  • The asymmetric hydrogenation is carried out using a Rhodium-based catalyst system featuring the ZhaoPhos ligand.

  • This method is particularly effective for producing chiral 2-substituted 2,3-dihydrobenzo[1][4]dioxane derivatives.

  • The reaction achieves high yields and excellent enantioselectivities.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the synthesis and a comparison of the catalyst efficacies.

G cluster_synthesis General Synthesis Workflow cluster_resolution Chiral Resolution/Synthesis Pathways Reactants Catechol + Ethyl 2,3-dibromopropionate Reaction Condensation Reaction (e.g., with K2CO3 in Acetone) Reactants->Reaction Product Racemic this compound Reaction->Product Racemic_Ester Racemic Ester Enzymatic Enzymatic Kinetic Resolution (e.g., Lipase) Racemic_Ester->Enzymatic Enantiopure (S)- or (R)-Ester Enzymatic->Enantiopure Benzodioxine Benzodioxine Derivative Asymmetric_Hydro Asymmetric Hydrogenation (e.g., Rh/Ir Catalyst) Benzodioxine->Asymmetric_Hydro Chiral_Product Enantiopure Product Asymmetric_Hydro->Chiral_Product

Caption: Synthetic and resolution pathways for this compound.

Caption: Comparison of key performance metrics for different catalyst types.

References

Unveiling the Potential of 1,4-Benzodioxan Derivatives: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. This guide provides an objective comparison of the in vitro performance of novel compounds derived from "Ethyl 1,4-benzodioxan-2-carboxylate" against established alternatives, supported by experimental data and detailed methodologies.

Derivatives of the 1,4-benzodioxan scaffold have emerged as a promising class of compounds with a diverse range of biological activities. In vitro studies have demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and antiplatelet agents. This guide synthesizes the findings from multiple studies to offer a clear comparison of their efficacy and highlights the key experimental protocols used for their evaluation.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several novel 1,4-benzodioxan-hydrazone derivatives have been investigated for their anticancer properties. One notable compound, 7e , demonstrated potent growth inhibition across a panel of 56 human cancer cell lines in the NCI-60 screen, with an average GI50 of 6.92 μM.[1] Its efficacy was particularly pronounced in melanoma cell lines, including MDA-MB-435, M14, SK-MEL-2, and UACC-62, with GI50 values of 0.20, 0.46, 0.57, and 0.27 μM, respectively.[1] Further investigation revealed that compound 7e induces apoptosis and causes S-phase arrest in MDA-MB-435 cells.[1] Mechanistically, it was identified as an inhibitor of mTOR kinase with an IC50 of 5.47 μM.[1]

Another series of 1,2,4-triazole derivatives containing the 1,4-benzodioxan moiety were evaluated as potential inhibitors of methionine aminopeptidase 2 (MetAP2), a key enzyme in angiogenesis and tumor progression.[2] Compound 5k from this series exhibited the most potent activity against the HEPG2 cancer cell line, with an IC50 of 0.81 μM, and also showed significant inhibition of MetAP2 with an IC50 of 0.93 μM.[2]

Table 1: Comparison of Anticancer Activity of Novel 1,4-Benzodioxan Derivatives

CompoundCancer Cell LineBiological TargetIC50 / GI50 (μM)Reference CompoundReference Compound IC50 / GI50 (μM)
7e MDA-MB-435 (Melanoma)mTOR Kinase0.20 (GI50)--
M14 (Melanoma)mTOR Kinase0.46 (GI50)--
SK-MEL-2 (Melanoma)mTOR Kinase0.57 (GI50)--
UACC-62 (Melanoma)mTOR Kinase0.27 (GI50)--
Average of 56 cell lines mTOR Kinase6.92 (GI50)--
5k HEPG2 (Liver Cancer)MetAP20.81 (IC50)Positive Control (Not specified)Comparable

Anti-inflammatory Activity: Inhibition of Cyclooxygenase Enzymes

The anti-inflammatory potential of 1,4-benzodioxan derivatives has been explored through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A series of phenylpiperazine derivatives of 1,4-benzodioxan were synthesized and evaluated as selective COX-2 inhibitors.[3] Among these, compound 3k was identified as a potent and selective COX-2 inhibitor, exhibiting significant anti-inflammatory activity.[3] Another study described a series of substituted derivatives containing the 1,4-benzodioxine nucleus, with several compounds showing in vivo anti-inflammatory activity comparable to or greater than the classical non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[4][5]

Table 2: Comparison of Anti-inflammatory Activity of Novel 1,4-Benzodioxan Derivatives

Compound/Derivative ClassAssayBiological TargetActivityReference Compound
Phenylpiperazine derivatives (e.g., 3k )In vitro and in vivo assaysCOX-2Potent and selective inhibition-
Substituted 1,4-benzodioxine derivativesRat paw edema induced by carrageenanInflammationEquipotent or more active than ibuprofenIbuprofen

Antimicrobial Activity: A Broad Spectrum of Action

Novel 1,3,4-oxadiazole derivatives incorporating the 1,4-benzodioxane ring have demonstrated significant antimicrobial activity.[6] These compounds were tested against a panel of pathogenic bacteria and fungi. Notably, some of the synthesized compounds showed antibacterial and antifungal activities that were comparable or even superior to the standard drugs norfloxacin, chloramphenicol, and fluconazole.[6] Another study on 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives also reported significant antimicrobial activity against pathogenic bacterial and fungal strains.[7][8]

Table 3: Comparison of Antimicrobial Activity of Novel 1,4-Benzodioxan Derivatives

Compound/Derivative ClassTested OrganismsActivityReference Drugs
1,3,4-Oxadiazole derivativesStaphylococcus aureus, Escherichia coli, Bacillus subtilis, Aspergillus niger, Aspergillus flavus, Candida albicansComparable or better than reference drugsNorfloxacin, Chloramphenicol, Fluconazole
1-(1,4-Benzodioxane-2-carbonyl)piperazine derivativesPathogenic bacterial and fungal strainsSignificant antimicrobial activity-

Antiplatelet Activity: Targeting Platelet Aggregation

Researchers have also investigated 1,4-benzodioxine derivatives as potential inhibitors of platelet aggregation. Two new series of these derivatives were synthesized and screened for their ability to inhibit platelet aggregation induced by ADP and thrombin.[9] Compound 9-2p emerged as a significant inhibitor, with IC50 values of 41.7 μM and 22.2 μM against ADP- and thrombin-induced platelet aggregation, respectively.[9] This compound was found to be more potent than LX2421. Further investigation revealed that compound 9-2p acts as a GPIIb/IIIa antagonist with an IC50 value of 2.3 μM, which is as potent as RGDs.[9]

Table 4: Comparison of Antiplatelet Activity of Novel 1,4-Benzodioxan Derivatives

CompoundAgonistBiological TargetIC50 (μM)Reference CompoundReference Compound IC50 (μM)
9-2p ADPPlatelet Aggregation41.7LX2421Less potent
ThrombinPlatelet Aggregation22.2LX2421Less potent
-GPIIb/IIIa2.3RGDsAs potent

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of these novel 1,4-benzodioxan derivatives.

NCI-60 Human Tumor Cell Line Screen

This screening protocol, utilized by the National Cancer Institute, evaluates the cytotoxic and cytostatic effects of compounds on 60 different human cancer cell lines.[10][11]

  • Cell Culture: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Drug Addition: After 24 hours of incubation, experimental drugs, solubilized in dimethyl sulfoxide (DMSO), are added at five different concentration levels.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB), a protein-binding dye.

  • Data Analysis: The absorbance is measured to determine the optical density, which is proportional to the amount of protein and thus the number of cells. This allows for the calculation of growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50).[3]

In Vitro mTOR Kinase Assay

This assay directly measures the inhibitory effect of a compound on the kinase activity of the mTOR enzyme.

  • Reaction Mixture: The assay is typically carried out in a kinase buffer containing recombinant active mTOR enzyme, a substrate (e.g., inactive p70S6K protein), and ATP.[4]

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes) to allow for the phosphorylation of the substrate.[4]

  • Detection: The reaction is stopped, and the level of substrate phosphorylation is detected, often by Western blotting using a phospho-specific antibody.[4][12]

  • Data Analysis: The intensity of the phosphorylated substrate band is quantified to determine the extent of inhibition and calculate the IC50 value.

Twofold Serial Dilution for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms.

  • Preparation of Dilutions: A twofold serial dilution of the test compound is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

  • Preparation of Platelet-Rich Plasma (PRP): PRP is prepared from fresh human blood by centrifugation.

  • Incubation: PRP is incubated with the test compound at various concentrations.

  • Agonist Addition: A platelet agonist, such as ADP or thrombin, is added to induce aggregation.[13][14]

  • Measurement: Platelet aggregation is measured using a platelet aggregometer, which records the change in light transmission through the PRP sample as platelets aggregate.[13]

  • Data Analysis: The percentage of inhibition of platelet aggregation is calculated, and the IC50 value is determined.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental workflows described in these studies.

anticancer_pathway cluster_cell Cancer Cell Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K 4E-BP1 4E-BP1 mTOR->4E-BP1 Compound 7e Compound 7e Compound 7e->mTOR Inhibition Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation nci60_workflow Start Start Cell Plating (60 cell lines) Cell Plating (60 cell lines) Start->Cell Plating (60 cell lines) 24h Incubation 24h Incubation Cell Plating (60 cell lines)->24h Incubation Compound Addition (5 concentrations) Compound Addition (5 concentrations) 24h Incubation->Compound Addition (5 concentrations) 48h Incubation 48h Incubation Compound Addition (5 concentrations)->48h Incubation Cell Fixation (TCA) Cell Fixation (TCA) 48h Incubation->Cell Fixation (TCA) Staining (SRB) Staining (SRB) Cell Fixation (TCA)->Staining (SRB) Read Absorbance Read Absorbance Staining (SRB)->Read Absorbance Data Analysis (GI50, TGI, LC50) Data Analysis (GI50, TGI, LC50) Read Absorbance->Data Analysis (GI50, TGI, LC50) End End Data Analysis (GI50, TGI, LC50)->End

References

A Comparative Guide to Analytical Methods for the Quantification of Ethyl 1,4-Benzodioxan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the precise quantification of Ethyl 1,4-benzodioxan-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals such as Doxazosin. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and efficacy of the final drug product. This document outlines and compares High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.

The information presented herein is collated from scientific literature and is intended to assist researchers and drug development professionals in selecting the most suitable analytical method for their specific needs, considering factors such as sensitivity, selectivity, and throughput.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance parameters of different analytical methods for the quantification of this compound. It is important to note that while HPLC methods for closely related compounds and impurities in Doxazosin synthesis are well-documented, specific validated quantitative data for this compound across all platforms is limited. The data for LC-MS/MS and GC-MS are based on typical performance characteristics for similar analytes.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

ParameterChiral HPLC MethodReversed-Phase HPLC (for related impurities)
Limit of Detection (LOD) Not Reported0.74 - 4.14 x 10⁻⁹ g[1]
Limit of Quantification (LOQ) Not ReportedNot Reported
Linearity Range Not ReportedNot Reported
Accuracy (% Recovery) Not ReportedNot Reported
Precision (% RSD) Not ReportedNot Reported
Typical Column Chiralcel ODInertsil ODS-3[1]
Mobile Phase Petroleum ether: Isopropanol (90:10)[2][3]Acetonitrile-ammonium acetate (10 mM, pH 4.0)[1]
Detection Wavelength 254 nm[2][3]265 nm[1]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterExpected Performance
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) ~1-5 ng/mL
Linearity Range 1 - 1000 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 15%
Typical Column C18 Reversed-Phase
Mobile Phase Acetonitrile/Methanol and Water with formic acid or ammonium acetate
Ionization Mode Electrospray Ionization (ESI), Positive Mode

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterExpected Performance
Limit of Detection (LOD) < 10 ng/mL
Limit of Quantification (LOQ) ~20-50 ng/mL
Linearity Range 50 - 5000 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Typical Column DB-5ms or equivalent
Injection Mode Split/Splitless
Ionization Mode Electron Ionization (EI)

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is primarily used for the separation of enantiomers of this compound to determine enantiomeric excess.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralcel OD.

  • Mobile Phase: A mixture of petroleum ether and isopropanol in a 90:10 ratio.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm.[2][3]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Reversed-Phase HPLC for Impurity Profiling (Adapted for Quantification)

This method, developed for the analysis of Doxazosin and its process-related impurities, can be adapted for the quantification of this compound.[1]

  • Instrumentation: HPLC with a Photodiode Array (PDA) detector.

  • Column: Inertsil ODS-3 (or equivalent C18 column).[1]

  • Mobile Phase: A gradient elution using Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.0).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detection at 265 nm.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to achieve a concentration within the linear range of the method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - General Protocol

A highly sensitive and selective method suitable for quantification at low levels.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • A gradient elution is typically used.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to this compound.

  • Sample Preparation: Samples are typically diluted in the initial mobile phase composition. For complex matrices, a protein precipitation or liquid-liquid extraction may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol

Suitable for thermally stable and volatile compounds.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injector: Split/splitless inlet, typically operated at 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound for enhanced sensitivity and selectivity.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent like ethyl acetate or dichloromethane. Derivatization is generally not required for this analyte.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing Sample Sample Collection Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution HPLC HPLC-UV Dilution->HPLC LCMS LC-MS/MS Dilution->LCMS GCMS GC-MS Dilution->GCMS Chromatogram Chromatogram Generation HPLC->Chromatogram LCMS->Chromatogram GCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Signaling_Pathway_Placeholder cluster_synthesis Synthesis of Doxazosin cluster_qc Quality Control Points Catechol Catechol Intermediate This compound (Target Analyte) Catechol->Intermediate Dibromopropionate Ethyl 2,3-dibromopropionate Dibromopropionate->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis QC1 Quantification of Intermediate Intermediate->QC1 Carboxylic_Acid {1,4-Benzodioxan-2-carboxylic Acid} Hydrolysis->Carboxylic_Acid Amidation Amidation with Piperazine Carboxylic_Acid->Amidation Piperazine_Intermediate N-(1,4-Benzodioxan-2-carbonyl)piperazine Amidation->Piperazine_Intermediate Final_Condensation Condensation Piperazine_Intermediate->Final_Condensation Doxazosin Doxazosin Final_Condensation->Doxazosin QC2 Impurity Profiling Doxazosin->QC2

Caption: Simplified synthetic pathway of Doxazosin highlighting the role of the target analyte.

References

The Versatile Benzodioxane Nucleus: A Comparative Guide to the Structure-Activity Relationships of Ethyl 1,4-Benzodioxan-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 1,4-benzodioxane scaffold represents a privileged starting point for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives originating from Ethyl 1,4-benzodioxan-2-carboxylate, a key building block in medicinal chemistry. By presenting quantitative biological data, detailed experimental protocols, and visual representations of synthetic pathways, this document aims to facilitate a deeper understanding of how structural modifications to this core influence biological activity across various therapeutic targets.

The derivatives discussed herein showcase a broad spectrum of pharmacological effects, including antimicrobial, antioxidant, and insecticidal activities. This guide will objectively compare the performance of these analogs, supported by experimental data, to inform future drug design and development efforts.

Comparative Biological Activity Data

The following tables summarize the quantitative biological data for various derivatives of 1,4-benzodioxan-2-carboxylic acid, the parent acid of the title ethyl ester. These derivatives highlight the influence of different substituents on their biological efficacy.

Antimicrobial Activity

A series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activity. The zone of inhibition was measured to determine the extent of microbial growth inhibition.

Table 1: Antimicrobial Activity of 1-(1,4-Benzodioxane-2-carbonyl)piperazine Derivatives (Zone of Inhibition in mm) [1]

CompoundRS. aureusB. subtilisE. coliP. aeruginosaA. nigerC. albicans
6a 4-methyl-benzenesulfonyl121110111312
6b 4-(trifluoromethyl)-benzenesulfonyl181716171918
6c 4-methoxy-benzenesulfonyl131211121413
6d 4-chloro-benzenesulfonyl151413141615
7a 3-methoxy-benzoyl11109101211
7b 4-chloro-benzoyl141312131514
Ciprofloxacin -25242625--
Ketoconazole -----2423

Note: The data indicates that the introduction of a 4-(trifluoromethyl)-benzenesulfonyl group (Compound 6b ) significantly enhances both antibacterial and antifungal activity compared to other sulfonyl and benzoyl derivatives.

Further studies on 1,3,4-oxadiazole derivatives containing the 1,4-benzodioxane ring system also revealed significant antimicrobial potential, with Minimum Inhibitory Concentration (MIC) values determined.

Table 2: Antimicrobial Activity of 1,4-Benzodioxane-containing 1,3,4-Oxadiazole Derivatives (MIC in μg/mL)

CompoundRS. aureusB. subtilisE. coliP. aeruginosaA. nigerC. albicans
4a Phenyl62.5125125250125250
4b 4-Chlorophenyl31.2562.562.512562.5125
4c 4-Nitrophenyl31.2531.2562.562.562.562.5
4d 4-Methylphenyl125250250>500250>500
Norfloxacin -3.126.253.123.12--
Chloramphenicol -12.512.56.256.25--
Fluconazole -----12.56.25

Note: The presence of electron-withdrawing groups on the phenyl ring, such as chloro (Compound 4b ) and nitro (Compound 4c ), generally leads to lower MIC values and thus higher antimicrobial potency.

Antioxidant Activity

The antioxidant potential of the 1-(1,4-benzodioxane-2-carbonyl)piperazine series was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of 1-(1,4-Benzodioxane-2-carbonyl)piperazine Derivatives (DPPH Scavenging Activity, IC50 in μM) [1]

CompoundRIC50 (μM)
6a 4-methyl-benzenesulfonyl85.4
6b 4-(trifluoromethyl)-benzenesulfonyl92.1
6c 4-methoxy-benzenesulfonyl78.2
6d 4-chloro-benzenesulfonyl88.9
7a 3-methoxy-benzoyl75.6
7b 4-chloro-benzoyl82.3
Ascorbic Acid -28.7

Note: The benzoyl derivative with a 3-methoxy group (Compound 7a ) exhibited the most potent antioxidant activity within this series, although it was less active than the standard, ascorbic acid.

Insecticidal and Anthelmintic Activity

The biological evaluation of 1,4-benzodioxane-2-carboxyl-amino acid and peptide derivatives revealed notable insecticidal and anthelmintic properties.

Table 4: Insecticidal and Anthelmintic Activity of 1,4-Benzodioxane-2-carboxyl-amino Acid/Peptide Derivatives (% Mortality)

CompoundRInsecticidal Activity (% Mortality)Anthelmintic Activity (% Mortality)
5a -Gly-OMe6545
5b -Ala-OMe7050
5c -Val-OMe7555
5d -Phe-OMe8565
5e -Trp-OMe9070
6a -Phe-Trp-OMe9575
Chlorpyrifos -100-
Mebendazole --98

Note: The insecticidal activity increases with the lipophilicity of the amino acid residue, with the tryptophan derivative (5e ) and the dipeptide derivative (6a ) showing the highest potency. A similar trend is observed for anthelmintic activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine (Parent Compound for Table 1 & 3)[1]
  • Synthesis of 1,4-Benzodioxan-2-carboxylic acid (1): Catechol is reacted with ethyl 2,3-dibromopropionate in the presence of a base to yield the ethyl ester of 1,4-benzodioxan-2-carboxylic acid, which is then hydrolyzed to the corresponding carboxylic acid.

  • Synthesis of 1,4-Benzodioxan-2-carbonyl chloride (2): 1,4-Benzodioxan-2-carboxylic acid (1) is treated with thionyl chloride to produce the acid chloride.

  • Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine (3): A solution of 1,4-benzodioxan-2-carbonyl chloride (2) is reacted with piperazine in N,N-dimethylformamide in the presence of K2CO3.

  • Synthesis of Final Derivatives (6a-d, 7a-b): Compound (3) is then reacted with various sulfonyl chlorides or acid chlorides via nucleophilic substitution to yield the final products.

Antimicrobial Screening (Agar Well Diffusion Method)[1]
  • Nutrient agar plates are prepared and inoculated with the test microorganisms.

  • Wells of 6 mm diameter are made in the agar.

  • A solution of each test compound (100 µg/mL) in DMSO is added to the wells.

  • The plates are incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • The diameter of the zone of inhibition is measured in millimeters. Ciprofloxacin and Ketoconazole are used as positive controls for antibacterial and antifungal activity, respectively.

DPPH Radical Scavenging Assay[1]
  • A solution of DPPH in methanol (0.1 mM) is prepared.

  • Different concentrations of the test compounds are added to the DPPH solution.

  • The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated, and the IC50 value is determined. Ascorbic acid is used as a standard.

Visualizing Synthesis and Relationships

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and logical relationships described in the cited literature.

G Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine Derivatives cluster_0 Core Synthesis cluster_1 Final Derivatives Catechol Catechol Ester This compound Catechol->Ester Ethyl 2,3-dibromopropionate, Base Acid 1,4-Benzodioxan-2-carboxylic acid Ester->Acid Hydrolysis AcidChloride 1,4-Benzodioxan-2-carbonyl chloride Acid->AcidChloride SOCl2 Piperazine 1-(1,4-Benzodioxane-2-carbonyl)piperazine AcidChloride->Piperazine Piperazine, K2CO3, DMF SulfonylDerivatives Sulfonyl Derivatives (6a-d) Piperazine->SulfonylDerivatives R-SO2Cl BenzoylDerivatives Benzoyl Derivatives (7a-b) Piperazine->BenzoylDerivatives R-COCl

Caption: Synthetic pathway for 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives.

G Structure-Activity Relationship for Antimicrobial Activity cluster_0 Modifications cluster_1 Substituent Effects on Phenyl Ring cluster_2 Observed Activity Core 1,4-Benzodioxan-2-carboxamide Core Piperazine Piperazine Linker Core->Piperazine Oxadiazole 1,3,4-Oxadiazole Linker Core->Oxadiazole EWG Electron-Withdrawing Groups (-CF3, -Cl, -NO2) Piperazine->EWG EDG Electron-Donating Groups (-CH3, -OCH3) Piperazine->EDG Oxadiazole->EWG Oxadiazole->EDG IncreasedActivity Increased Antimicrobial Activity EWG->IncreasedActivity DecreasedActivity Decreased Antimicrobial Activity EDG->DecreasedActivity

Caption: SAR summary for antimicrobial activity of 1,4-benzodioxan-2-carboxamide derivatives.

References

Safety Operating Guide

Proper Disposal of Ethyl 1,4-benzodioxan-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl 1,4-benzodioxan-2-carboxylate, a common reagent in synthetic chemistry. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure or spillage.

Precaution CategoryRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Handling Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] Wash hands and any exposed skin thoroughly after handling.[1]
Accidental Skin Contact Wash with plenty of soap and water.[1][3] If skin irritation or rash occurs, seek medical advice/attention.[1][3] Take off contaminated clothing and wash it before reuse.[1][3]
Accidental Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
Accidental Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
Accidental Swallowing Immediately call a POISON CENTER or doctor. Rinse mouth.[2]

Step-by-Step Disposal Procedure

The primary methods for the disposal of this compound involve chemical incineration or disposal at an approved waste facility. The appropriate method will depend on the quantity of the waste and local regulations.

  • Waste Collection:

    • For spills, sweep up and shovel the material into suitable, labeled, and closed containers for disposal.[1][4][5] Avoid generating dust.[6]

    • For unused product, keep it in its original, tightly closed container.[2]

  • Disposal Method Selection:

    • Chemical Incineration: It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2]

    • Approved Waste Disposal Plant: Dispose of the contents and container at an approved waste disposal plant.[1][3][5] This is the recommended route for larger quantities or when incineration is not feasible.

  • Regulatory Compliance:

    • Always consult and observe all federal, state, and local environmental regulations when disposing of this substance.[2] Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[4]

It is important to note that no specific quantitative data for disposal, such as concentration thresholds for different disposal methods, were found in the provided search results. Similarly, detailed experimental protocols for disposal are not available. Therefore, professional judgment and adherence to local guidelines are essential.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess Assess Quantity and Local Regulations start->assess spill Small Spill? assess->spill collect Collect in Labeled, Sealed Container - Avoid Dust Generation - Wear full PPE spill->collect Yes disposal_method Select Disposal Method spill->disposal_method No (Bulk Waste) collect->disposal_method incinerate Chemical Incineration - Mix with combustible solvent - Use incinerator with afterburner and scrubber disposal_method->incinerate Permitted & Feasible waste_facility Approved Hazardous Waste Facility disposal_method->waste_facility Not Feasible or Permitted / Preferred Method end End: Disposal Complete incinerate->end waste_facility->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 1,4-benzodioxan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of Ethyl 1,4-benzodioxan-2-carboxylate in a laboratory setting. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize risks and ensure a secure work environment.

This compound is classified under the Globally Harmonized System (GHS) as Acute toxicity - Category 4, Oral, with the hazard statement H302: Harmful if swallowed[1][2]. Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to prevent accidental exposure.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted before handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Prevents skin contact. While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals[3][4][5][6]. Regular glove changes are recommended, especially after splashes.
Eye Protection Tightly fitting safety goggles or a face shieldProtects eyes from splashes and vapors[7].
Skin and Body Protection Laboratory coat or chemical-resistant apronPrevents contamination of personal clothing[7].
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (e.g., 3M 6001 series)Required when working outside of a fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits[8][9][10][11][12]. A cartridge change schedule should be established[8].

Experimental Protocols: Safe Handling and Storage

Adhering to strict handling and storage protocols is paramount to laboratory safety.

Handling Procedures:
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[1][2][7].

  • Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling vapors and direct contact with skin and eyes[1][2][7].

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical[1][2].

  • Equipment: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge[1][7].

Storage Procedures:
  • Store in a tightly closed, properly labeled container[7].

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[13].

Operational and Disposal Plans

A clear plan for both routine operations and emergency situations, including waste disposal, is essential.

Spill Clean-up Protocol:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition[14][15][16].

  • Don Appropriate PPE: Before attempting to clean the spill, put on the recommended personal protective equipment.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill[14][15].

  • Collect and Dispose: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal[14][15][16].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste[16].

Waste Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all chemical waste in compatible, properly sealed, and clearly labeled containers[1][2]. The label should include the words "Hazardous Waste" and the chemical name.

  • Segregation: Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal facility, in strict accordance with all local, state, and federal regulations[1][2][17][18][19][20]. Do not dispose of down the drain [17].

First Aid Measures

In case of accidental exposure, immediate first aid is crucial.

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth with water. Do not induce vomiting . Seek immediate medical attention[2][7].
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[7].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[7].

Workflow for Safe Handling of this compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh/Measure Chemical in Fume Hood prep_materials->handling_weigh handling_reaction Perform Experiment in Fume Hood handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware and Work Area handling_reaction->cleanup_decontaminate emergency_spill Spill Occurs handling_reaction->emergency_spill emergency_exposure Personal Exposure handling_reaction->emergency_exposure cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_spill->cleanup_waste Follow Spill Protocol emergency_exposure->cleanup_wash Follow First Aid Protocol

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,4-benzodioxan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1,4-benzodioxan-2-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。